molecular formula C7H15N B3231218 Tert-butyl(prop-1-en-1-yl)amine CAS No. 1314991-39-3

Tert-butyl(prop-1-en-1-yl)amine

Cat. No.: B3231218
CAS No.: 1314991-39-3
M. Wt: 113.2 g/mol
InChI Key: DWNKWLDUVCHXTD-AATRIKPKSA-N
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Description

Tert-butyl(prop-1-en-1-yl)amine is a useful research compound. Its molecular formula is C7H15N and its molecular weight is 113.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl(prop-1-en-1-yl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl(prop-1-en-1-yl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-[(E)-prop-1-enyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N/c1-5-6-8-7(2,3)4/h5-6,8H,1-4H3/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWNKWLDUVCHXTD-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CNC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/NC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

The Structural Dynamics and Synthetic Utility of Tert-butyl(prop-1-en-1-yl)amine: A Technical Whitepaper

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine (CAS: 1314991-39-3) is a highly reactive secondary enamine. Due to the inherent thermodynamic instability of secondary enamines, this molecule represents a fascinating case study in kinetic trapping, steric stabilization, and organocatalytic design. This whitepaper provides a comprehensive analysis of its structural dynamics, physicochemical properties, and the self-validating synthetic protocols required for its isolation and application in advanced drug development.

Molecular Architecture and Tautomeric Causality

Secondary enamines are notoriously elusive. In aliphatic systems, they exist in a tautomeric equilibrium with their corresponding imine form (in this case, N-tert-butylpropan-1-imine). The thermodynamic preference overwhelmingly favors the imine due to the superior bond dissociation energy of the C=N double bond compared to the C=C double bond, alongside the stabilization of the N-H bond[1].

However, the introduction of the highly bulky tert-butyl group on the nitrogen atom fundamentally alters this energy landscape. The steric bulk introduces severe A(1,3) allylic strain in the imine form, which partially narrows the energy gap between the two tautomers. Furthermore, the enamine form allows for the conjugation of the nitrogen lone pair with the vinylic π-system. Despite this electronic stabilization, under standard thermodynamic conditions, the equilibrium still acts as a "thermodynamic sink," heavily favoring the imine[1]. To utilize the enamine, chemists must bypass thermodynamic equilibration entirely through strict kinetic control[2].

Tautomerization Imine N-tert-butylpropan-1-imine (Thermodynamic Sink) Enamine Tert-butyl(prop-1-en-1-yl)amine (Reactive Intermediate) Imine->Enamine Transition Metal Catalysis (Kinetic Control) Enamine->Imine Spontaneous Tautomerization (Thermodynamic Control)

Figure 1: Thermodynamic vs. kinetic control in the imine-enamine tautomeric network.

Physicochemical Properties

The quantitative data for Tert-butyl(prop-1-en-1-yl)amine is summarized below to facilitate experimental planning and analytical tracking[3].

PropertyValue / Description
IUPAC Name N-tert-butylprop-1-en-1-amine
Common Synonyms Tert-butyl(prop-1-en-1-yl)amine
CAS Registry Number 1314991-39-3
Molecular Formula C7H15N
Molecular Weight 113.20 g/mol
Structural Class Secondary Enamine
Kinetic Half-Life (22 °C) ~1.7 - 1.9 days (under strictly anhydrous/aprotic conditions)

Catalytic Synthesis and Kinetic Trapping: A Self-Validating Protocol

Causality of Experimental Design: Direct condensation of propanal and tert-butylamine fails to yield the enamine because the generation of water accelerates the tautomerization into the imine sink. Therefore, a kinetic approach via the catalytic isomerization of allylic amines is required[2]. Using a neutral rhodium(I) complex (e.g., HRh(CO)(PPh3)3), the corresponding allylic amine (N-tert-butylprop-2-en-1-amine) undergoes a highly selective 1,3-hydrogen shift. The bulky triphenylphosphine ligands on the Rh-catalyst prevent the formation of stable, unreactive Rh-imine complexes, ensuring catalyst turnover while kinetically starving the spontaneous tautomerization[2].

Step-by-Step Methodology:

  • Substrate Preparation: In a rigorously flame-dried Schlenk flask under an argon atmosphere, dissolve N-tert-butylprop-2-en-1-amine (10 mmol) in anhydrous, degassed tetrahydrofuran (THF, 20 mL). Causality: Argon and anhydrous THF are mandatory; trace moisture acts as a proton shuttle, instantly catalyzing the enamine-to-imine collapse.

  • Catalyst Introduction: Add 1 mol% of HRh(CO)(PPh3)3 to the solution. Stir the mixture at 22 °C for 12 hours in the dark.

  • In-Process Control (IPC) & Self-Validation: Extract a 0.1 mL aliquot, dilute in dry THF-d8, and analyze via 1H NMR.

    • Validation Metric: The system is validated for the next step only if the vinylic protons of the enamine (multiplets at δ 4.0–6.0 ppm) integrate to >90% relative to the imine methylene protons (triplet at δ 3.5–4.2 ppm)[1]. If <90%, the system rejects progression; continue stirring and re-test.

  • Electrophilic Trapping: Once validated, cool the reactor to -78 °C. Introduce the desired electrophile (e.g., an alkyl halide or Michael acceptor) dropwise. The steric bulk of the N-tert-butyl group directs the electrophilic attack regioselectively to the β-carbon.

  • Hydrolysis: Quench the reaction with a mildly acidic aqueous buffer (pH 5) to hydrolyze the resulting α-substituted imine, yielding the functionalized propanal derivative.

Protocol S1 1. Precursor Setup N-tert-butylprop-2-en-1-amine +[Rh] Cat. S2 2. Isomerization Inert Atm, 22°C, 12h S1->S2 S3 3. In-Process Control (IPC) 1H NMR: Vinylic protons (δ 4.0-6.0 ppm) S2->S3 S3->S2 Failed: Enamine < 90% S4 4. Electrophilic Trapping Addition of Electrophile at -78°C S3->S4 Validated: Enamine > 90% S5 5. Hydrolysis & Isolation Yields α-substituted propanal S4->S5

Figure 2: Self-validating synthetic workflow for the generation and utilization of the enamine.

Strategic Applications in Drug Development

In the pharmaceutical industry, Tert-butyl(prop-1-en-1-yl)amine acts as a highly versatile, stereodirecting nucleophile.

  • Polyfunctional Heteroaromatics: Enamines are foundational building blocks for synthesizing substituted pyridines, pyrimidines, and other nitrogenous heterocycles. By reacting this secondary enamine with malononitrile derivatives or α,β-unsaturated cyanides, chemists can construct complex, multi-substituted pyridine rings that serve as the core scaffolds for numerous kinase inhibitors and CNS-active APIs.

  • Organocatalysis and Asymmetric Synthesis: The transient generation of this enamine is a core principle in organocatalytic α-functionalization. The bulky tert-butyl group effectively shields one face of the enamine, allowing for highly enantioselective additions to electrophiles. Upon cleavage of the tert-butyl auxiliary, the resulting chiral aldehydes are advanced into late-stage drug candidates.

References

1.[2] Synthesis of Simple Enamines via Catalytic Isomerization of Allylic Amine Substrates and Their Polymerization Behavior. Academia.edu. URL: [Link] 2.[1] Imine−Enamine Tautomeric Equilibrium of Palladium Imidoyl Complexes. ACS Publications. URL: [Link] 3. Product Class 1: Pyridines. Thieme E-Books & E-Journals. URL:[Link] 4.[3] CAS#:112335-33-8 | methyl 4-cyano-3-(trifluoromethyl)but-3-enoate (Contains related compound Tert-butyl(prop-1-en-1-yl)amine 1314991-39-3). Chemsrc. URL:[Link]

Sources

Thermodynamic Stability of Hindered Enamines Derived from Propanal: A Mechanistic and Computational Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Enamines are indispensable intermediates in modern organocatalysis and drug development, serving as highly nucleophilic carbon-centered species for asymmetric functionalization. When derived from propanal—a prototypical linear aldehyde—and sterically hindered secondary amines (such as MacMillan catalysts or diarylprolinol silyl ethers), the thermodynamic stability of the resulting enamine dictates the efficiency, rate, and stereochemical outcome of the downstream reaction.

This technical whitepaper explores the thermodynamic landscape of hindered propanal enamines, dissecting the structural, stereochemical, and computational factors that govern their stability. By synthesizing empirical NMR data and advanced Density Functional Theory (DFT) calculations, this guide provides researchers with actionable protocols for evaluating and optimizing enamine-based catalytic systems.

The Thermodynamic Landscape of Enamine Formation

The formation of an enamine from propanal and a secondary amine is a reversible, acid-catalyzed condensation process. The thermodynamic stability of the final enamine is not absolute; it is relative to the starting materials and the intermediate iminium ion[1].

The Equilibrium Cascade

The reaction cascade proceeds via a nucleophilic addition of the amine to propanal, yielding a carbinolamine intermediate. Subsequent dehydration, typically facilitated by an acid co-catalyst, generates an iminium ion. The deprotonation of the


-carbon of the iminium ion yields the enamine[2].

In sterically hindered systems, the thermodynamic equilibrium is highly sensitive to the bulk of the amine. Severe steric clash can render the enamine thermodynamically less stable than the iminium ion, turning the iminium species into a thermodynamic sink[3]. The presence of explicit water molecules or acid co-catalysts further shifts this equilibrium by stabilizing the iminium ion via hydrogen-bonding networks, lowering the activation barrier by 6–10 kcal/mol[4].

G A Propanal + Hindered Amine B Carbinolamine Intermediate A->B Nucleophilic Addition C Iminium Ion (Thermodynamic Sink) B->C -H2O (Acid Cat.) D E-Enamine (s-trans) C->D -H+ (Favored) E Z-Enamine (Sterically Clashed) C->E -H+ (Disfavored) D->C +H+ E->C +H+

Thermodynamic equilibrium of propanal enamine formation highlighting key intermediates.

Stereochemical and Conformational Dynamics

The thermodynamic stability of a propanal enamine is strictly governed by its geometry. Propanal enamines possess two critical axes of isomerism: the


 double bond (

isomerism) and the

single bond (

conformation)[5].
E/Z Isomerism and Allylic Strain

For propanal, the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-isomer places the methyl group on the opposite side of the bulky amine moiety. The 

-isomer forces the methyl group into the spatial domain of the amine substituents, generating severe

(allylic) strain. Consequently, the

-isomer is overwhelmingly favored from a thermodynamic standpoint. In highly hindered systems, the

-isomer is virtually unobservable due to prohibitive steric repulsion[6].
s-cis vs. s-trans Conformations

The ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 bond in enamines has partial double-bond character due to the delocalization of the nitrogen lone pair into the 

-system. The

conformation (where the bulk of the amine ring is directed away from the alkene) is generally the global minimum[5]. However, in specialized chiral catalysts like

-silylated diarylprolinols, non-covalent interactions (e.g., dispersion forces between the silyl group and the alkene) can stabilize folded side-chain conformers, occasionally making specific

states competitive.

G Root Propanal Enamine Conformers E_iso E-Isomer (Minimized A(1,3) Strain) Root->E_iso Z_iso Z-Isomer (Severe A(1,3) Strain) Root->Z_iso E_strans s-trans (Global Minimum) E_iso->E_strans E_scis s-cis (Local Minimum) E_iso->E_scis Z_strans s-trans (High Energy) Z_iso->Z_strans Z_scis s-cis (Sterically Forbidden) Z_iso->Z_scis

Conformational matrix of propanal enamines illustrating E/Z and s-cis/s-trans relationships.

Quantitative Thermodynamic Data

The nature of the secondary amine drastically alters the stability profile. Unhindered amines like pyrrolidine form highly stable enamines with propanal. As steric bulk increases (e.g., primary-tertiary diamines, MacMillan imidazolidinones, or bulky piperidines), the relative free energy of the enamine increases, destabilizing it relative to the iminium precursor[7].

The table below summarizes the relative thermodynamic stability (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) and kinetic barrier differences of various propanal enamines based on high-level DFT calculations (M06-2X/6-311+G(d,p))[4].
Amine Catalyst TypeEnamine IsomerRelative Stability (

, kcal/mol)
Primary Destabilizing Factor
Pyrrolidine (Unhindered)

0.0 (Reference)None (Optimal conjugation)
Pyrrolidine (Unhindered)

+3.2

strain with methyl group
MacMillan Imidazolidinone

+4.8Steric clash with ring substituents
Diarylprolinol Silyl Ether

+2.1Offset by non-covalent dispersion forces
2,2,6,6-Tetramethylpiperidine

> +12.0Severe steric hindrance at nitrogen

Note: Calculations performed in implicit solvent (CPCM water/DMSO) show that solvation lowers the overall energy barriers by up to 14 kcal/mol compared to the gas phase[4].

Experimental and Computational Protocols

To ensure scientific integrity and reproducibility, the evaluation of enamine thermodynamic stability must rely on self-validating workflows. Below are the definitive protocols for both empirical and computational analysis.

Protocol 1: NMR-Based Determination of Enamine Thermodynamic Stability

This protocol utilizes in situ


H NMR to quantify the equilibrium concentrations of the aldehyde, iminium ion, and enamine, allowing for the derivation of the equilibrium constant (

) and standard free energy (

).

Causality of Choices:

  • Internal Standard (1,3,5-Trimethoxybenzene): Chosen because its aromatic protons (~6.1 ppm) do not overlap with the critical enamine alkene protons (4.5–5.5 ppm) or aldehyde protons (9.5–10.0 ppm), ensuring self-validating integration.

  • Deuterated Solvent (DMSO-d6 or CDCl3): DMSO-d6 is often preferred to stabilize the polar iminium intermediate, providing a clear view of the entire equilibrium cascade[6].

Step-by-Step Procedure:

  • Preparation: In an NMR tube flushed with dry argon, dissolve exactly 0.10 mmol of propanal and 0.05 mmol of 1,3,5-trimethoxybenzene (internal standard) in 0.5 mL of dry DMSO-d6.

  • Amine Addition: Inject 0.10 mmol of the hindered secondary amine (e.g., a diarylprolinol ether) into the NMR tube.

  • Catalyst Addition (Optional): If studying acid co-catalysis, add 0.02 mmol of a weak acid (e.g., benzoic acid).

  • Data Acquisition: Insert the tube into the NMR spectrometer pre-equilibrated to 298 K. Acquire

    
    H NMR spectra every 5 minutes until the integral ratios of the aldehyde, iminium, and enamine peaks remain constant (indicating thermodynamic equilibrium).
    
  • Stereochemical Assignment: Perform a 2D NOESY experiment. The

    
    -isomer is confirmed by the spatial proximity (NOE cross-peaks) between the enamine alkene proton and the amine 
    
    
    
    -protons, validating the structural assignment[5].
  • Calculation: Calculate

    
     based on the final molar ratios.
    
Protocol 2: DFT Computational Workflow for Enamine Stability Profiling

Computational chemistry provides atomic-level insight into the energetic penalties of steric hindrance.

Causality of Choices:

  • Functional (M06-2X): This meta-GGA functional is explicitly chosen because it accurately captures medium-range non-covalent interactions (dispersion forces) which are critical for stabilizing folded conformers of bulky chiral enamines[8]. Standard B3LYP fails to capture these interactions accurately.

  • Frequency Checks: A self-validating step to ensure the optimized geometry is a true thermodynamic minimum (zero imaginary frequencies) rather than a transition state.

Step-by-Step Procedure:

  • Conformational Search: Generate all possible

    
     and 
    
    
    
    conformers of the target propanal enamine using a molecular mechanics force field (e.g., OPLS4).
  • Geometry Optimization: Submit the lowest-energy conformers to DFT optimization using the M06-2X functional and the 6-311+G(d,p) basis set.

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) to simulate the solvent environment (e.g., water or DMSO), as implicit solvation lowers energy barriers significantly and reflects realistic experimental conditions[4].

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Verify that there are exactly zero imaginary frequencies.

  • Thermodynamic Extraction: Extract the sum of electronic and thermal free energies (

    
    ) at 298.15 K. Calculate relative stabilities (
    
    
    
    ) by setting the lowest energy conformer (typically
    
    
    ) to 0.0 kcal/mol.

Conclusion

The thermodynamic stability of hindered enamines derived from propanal is a delicate balance of electronic delocalization and profound steric constraints. While the


 configuration minimizes 

strain and represents the global thermodynamic minimum, the introduction of bulky amine catalysts significantly raises the absolute energy of the enamine, often shifting the equilibrium toward the iminium ion. By employing rigorous NMR validation and M06-2X DFT computational models, researchers can accurately predict these thermodynamic shifts, enabling the rational design of next-generation organocatalysts.

References

  • Relative Stability and Basicity of Enamines from Aminocatalysts. ResearchGate. Available at:[Link][8]

  • Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst. PMC - National Institutes of Health. Available at:[Link][3][4]

  • NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega. Available at:[Link][5][6]

  • Enamines - Formation, Properties, Reactions, and Mechanisms. Master Organic Chemistry. Available at:[Link][1]

  • Addition of Amines - Enamines. OpenOChem Learn. Available at:[Link][2]

  • Bond Energies of Enamines. ACS Omega. Available at:[Link][7]

  • How do E and Z isomers affect conjugation? Labster. Available at:[Link][9]

Sources

Technical Guide: Stereocontrolled Synthesis & Utilization of Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Stability-Reactivity Paradox: Tert-butyl(prop-1-en-1-yl)amine represents a classic challenge in organonitrogen chemistry: the Imine-Enamine Tautomerism .[1][2][3] Unlike tertiary enamines, this secondary enamine exists in a rapid equilibrium with its thermodynamically more stable tautomer,


-(tert-butyl)propan-1-imine .

For researchers and drug development professionals, "synthesizing" this specific enamine is rarely about isolation; it is about in-situ generation and stereochemical locking . The bulky tert-butyl group exerts profound steric influence (


 strain), dictating that the transient enamine preferentially adopts the (E)-configuration  to minimize repulsion between the nitrogen substituent and the alkyl chain.

This guide details the synthesis of the stable imine precursor, the protocols for its stereoselective conversion to the reactive enamine species (often as a metallo-enamine), and the spectroscopic validation of these geometries.

Part 1: Mechanistic Basis of E/Z Isomerism

Thermodynamic Control & Steric Strain

In the neutral enamine equilibrium, the (E)-isomer is significantly favored over the (Z)-isomer. This preference arises from Allylic 1,3-Strain (


) .
  • Z-Isomer Instability: In the (Z)-form, the C2-methyl group is cis to the bulky tert-butylamino group. This creates severe steric clash, destabilizing the planar conjugation required for enamine resonance (

    
    ).
    
  • E-Isomer Stability: The (E)-form places the C2-methyl group trans to the nitrogen, avoiding the steric bulk of the tert-butyl group.

Tautomeric Equilibrium

The secondary enamine is not the resting state. The proton on the nitrogen allows rapid 1,3-proton transfer, shifting the equilibrium toward the imine (Schiff base).

Diagram 1: Tautomerism & Steric Strain Pathways

Tautomerism Imine N-(tert-butyl)propan-1-imine (Thermodynamic Resting State) Enamine_E (E)-Enamine (Reactive Intermediate) Low Steric Strain Imine->Enamine_E Tautomerization (Base/Acid) Enamine_Z (Z)-Enamine (Unfavored) High A(1,3) Strain Imine->Enamine_Z High Energy Barrier Enamine_E->Imine Rapid Relaxation Enamine_E->Enamine_Z Isomerization (Slow)

Caption: The thermodynamic well favors the Imine. Accessing the E-Enamine is kinetically feasible, while the Z-Enamine is energetically costly due to steric clash.

Part 2: Synthetic Protocols

Phase 1: Synthesis of the Precursor (Imine Formation)

Since the enamine cannot be bottled, you must synthesize high-purity


-(tert-butyl)propan-1-imine . Standard condensation is insufficient due to the reversibility of the reaction.

Reagents:

  • Propanal (Propionaldehyde) - Freshly distilled.

  • tert-Butylamine (Excess).

  • Scavenger: Activated 4Å Molecular Sieves or

    
     (for difficult cases).
    

Protocol (Molecular Sieve Method):

  • Setup: Flame-dry a 250 mL round-bottom flask under Argon.

  • Mixing: Add 4Å Molecular Sieves (20g, activated) and tert-butylamine (1.2 equiv) in dry Pentane or DCM.

  • Addition: Cool to 0°C. Add Propanal (1.0 equiv) dropwise over 30 minutes. Exothermic reaction.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.

  • Isolation: Filter under inert atmosphere (Argon) to remove sieves.

  • Purification: Remove solvent in vacuo. Distill the residue (approx. bp 100-105°C) to obtain the pure imine as a colorless oil.

    • Checkpoint: IR should show strong

      
       stretch at ~1660 
      
      
      
      .
Phase 2: Stereoselective Generation of the Reactive Enamine

To utilize the enamine for synthesis (e.g., alkylation), we generate the Lithio-Enamine (Metallo-Enamine) . This "freezes" the geometry.

Method: Kinetic Deprotonation (LDA)

  • Reagent Prep: Generate LDA (Lithium Diisopropylamide) in dry THF at -78°C.

  • Deprotonation: Add the Imine (from Phase 1) dropwise to the LDA solution at -78°C.

  • Result: Formation of the 1-Azaallyl Anion .

    • Stereocontrol: At -78°C (Kinetic Control), the deprotonation occurs at the least hindered face, preferentially forming the (E)-Lithio-Enamine (syn-anion geometry).

Diagram 2: Synthesis & Lithiation Workflow

SynthesisWorkflow cluster_0 Phase 1: Imine Synthesis cluster_1 Phase 2: Enamine Generation Step1 Propanal + t-Butylamine (in Pentane, 0°C) Step2 Dehydration (4Å Mol Sieves) Step1->Step2 Step3 Distillation Step2->Step3 Product1 Pure Imine (N-t-butylpropanimine) Step3->Product1 Step4 LDA / THF (-78°C) Product1->Step4 Step5 Lithio-Enamine Formation (1-Azaallyl Anion) Step4->Step5

Caption: Workflow from aldehyde condensation to the generation of the nucleophilic lithio-enamine species.

Part 3: Characterization & Self-Validation

Since the neutral enamine is transient, characterization often relies on low-temperature NMR or analysis of the trapped derivatives. However, if the equilibrium mixture is analyzed, the following NMR signatures distinguish the isomers.

Key Metric: Vicinal Coupling Constant (


) of the vinylic protons.
Data Table: NMR Discrimination of Isomers
Feature(E)-Enamine(Z)-EnamineMechanistic Reason
Coupling (

)
12.0 – 15.0 Hz 6.0 – 10.0 Hz Karplus relationship; Trans vs Cis geometry.

H-1 (N-CH=)
~5.8 – 6.2 ppm~5.5 – 5.9 ppmDeshielding by Nitrogen.

H-2 (=CH-Me)
~4.2 – 4.5 ppm~4.0 – 4.3 ppmShielded by resonance (

).
NOE Signal H-1

Methyl
H-1

t-Butyl
Spatial proximity of groups.
Stability Major Isomer Minor / TraceSteric repulsion in Z-isomer.
Validation Protocol (The "Self-Check")

To verify you have successfully generated the nucleophilic enamine species:

  • Deuterium Quench: Treat the lithio-enamine (Phase 2) with

    
     or 
    
    
    
    at -78°C.
  • Analysis: Isolate the imine and run

    
    -NMR.
    
  • Success Criteria: Disappearance of the

    
    -proton signal (quartet at ~2.2 ppm in the imine) indicates quantitative deprotonation/enamine formation.
    

Part 4: Impact on Downstream Chemistry

Understanding the E/Z ratio is critical for Stereoselective Alkylation .

  • Reaction: The lithio-enamine reacts with alkyl halides (R-X).

  • Outcome: The geometry of the enamine (E vs Z) dictates the approach of the electrophile.

    • (E)-Enamines typically yield anti-alkylation products (Stork-Dowd alkylation logic) due to the specific trajectory required to maintain orbital overlap.

    • Failure to control the initial enamine geometry (e.g., by using higher temperatures where E/Z equilibration occurs) leads to racemic or diastereomeric mixtures in the final drug intermediate.

References

  • Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The C-Alkylation of the Magnesium Salts of N-Substituted Imines. Journal of the American Chemical Society, 85(14), 2178–2180. Link

  • Collum, D. B., et al. (1991). Structure of Lithium Diisopropylamide and Its Solvated Forms. Journal of the American Chemical Society, 113(13), 5053–5064. Link

  • Whitesell, J. K., & Whitesell, M. A. (1983). Alkylation of Ketones and Aldehydes via their Nitrogen Derivatives. Synthesis, 1983(07), 517-536. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and Reactions of Enamines). Link

Sources

An In-depth Technical Guide to Tert-butyl(prop-1-en-1-yl)amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: Enamines are versatile intermediates in organic synthesis, serving as powerful nucleophiles for the formation of carbon-carbon bonds. This technical guide focuses on Tert-butyl(prop-1-en-1-yl)amine, a representative enamine derived from a sterically hindered secondary amine. We will explore its synthesis, predicted spectroscopic characteristics, and its utility in key synthetic transformations such as alkylation, acylation, and Michael additions. The influence of the bulky tert-butyl group on reactivity and selectivity will be a central theme, drawing parallels to established principles in asymmetric synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage enamine chemistry for the construction of complex molecular architectures.

Introduction: The Power of Enamines

Enamines are the nitrogen analogs of enols and are crucial reagents in modern organic synthesis.[1] Formed from the condensation of a secondary amine with an aldehyde or ketone, they possess a unique reactivity profile.[2][3] The nitrogen atom's lone pair of electrons delocalizes into the carbon-carbon double bond, rendering the α-carbon nucleophilic.[3] This enhanced nucleophilicity allows enamines to participate in a variety of C-C bond-forming reactions with electrophiles, a strategy famously pioneered by Gilbert Stork.[4][5]

Compared to their enolate counterparts, enamines offer distinct advantages: they are neutral species, are generally easier to prepare under milder conditions, and can mitigate issues of over-alkylation that often plague enolate chemistry.[5][6] This guide will use Tert-butyl(prop-1-en-1-yl)amine as a model to dissect the principles of enamine synthesis and reactivity, with a particular focus on the implications of its sterically demanding N-substituent.

Synthesis of Tert-butyl(prop-1-en-1-yl)amine

The formation of an enamine is a reversible condensation reaction between a secondary amine and an enolizable carbonyl compound, typically requiring acid catalysis and the removal of water to drive the equilibrium toward the product.[1][2]

Mechanism of Formation

The synthesis of Tert-butyl(prop-1-en-1-yl)amine from tert-butylamine and propanal proceeds through a well-established pathway, often summarized by the mnemonic PADPED (Protonation, Addition, Deprotonation, Protonation, Elimination, Deprotonation).[2]

  • Protonation: The acid catalyst protonates the carbonyl oxygen of propanal, activating it towards nucleophilic attack.

  • Nucleophilic Addition: The lone pair of the secondary amine (tert-butylamine) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a carbinolamine.[3]

  • Proton Transfer: A proton is transferred from the nitrogen to the oxygen, making the hydroxyl group a better leaving group (water).[7]

  • Elimination: The lone pair on the nitrogen assists in the elimination of water, forming a positively charged iminium ion .[8]

  • Deprotonation: Since the secondary amine lacks a second proton on the nitrogen to form a neutral imine, a base removes a proton from the α-carbon. This step forms the C=C double bond, yielding the final enamine product.[3][8]

G cluster_0 Step 1 & 2: Carbinolamine Formation cluster_1 Step 3 & 4: Iminium Ion Formation cluster_2 Step 5: Enamine Formation Propanal Propanal Protonated_Propanal Protonated Propanal Propanal->Protonated_Propanal H⁺ tBuNH2 tert-Butylamine Carbinolamine Carbinolamine Intermediate Protonated_Propanal->Carbinolamine + tBuNH₂ Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine H⁺ Transfer Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H₂O Enamine Tert-butyl(prop-1-en-1-yl)amine Iminium_Ion->Enamine - H⁺

Experimental Protocol: General Synthesis

This protocol describes a general method for enamine synthesis, adaptable for producing Tert-butyl(prop-1-en-1-yl)amine.

Materials:

  • Propanal (1.0 eq)

  • Tert-butylamine (1.1 eq)

  • p-Toluenesulfonic acid (p-TsOH, 0.05 eq)

  • Toluene (solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add toluene, propanal, and tert-butylamine.

  • Add a catalytic amount of p-TsOH to the mixture.

  • Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude enamine.

  • Purification can be achieved via distillation under reduced pressure. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) as enamines can be sensitive to moisture and air.[2]

Reactivity and Synthetic Applications

The nucleophilic α-carbon of Tert-butyl(prop-1-en-1-yl)amine allows it to react with a range of electrophiles. The subsequent hydrolysis of the resulting iminium salt regenerates a carbonyl group, making the overall process a powerful method for the α-functionalization of aldehydes and ketones.[5]

Stork Enamine Alkylation

The alkylation of carbonyl compounds via their enamine derivatives is a cornerstone of modern organic synthesis.[4]

Mechanism:

  • Enamine Formation: Propanal is converted to Tert-butyl(prop-1-en-1-yl)amine as described above.

  • SN2 Alkylation: The enamine attacks a suitable alkyl halide (e.g., benzyl bromide, allyl iodide) in an SN2 fashion, forming a new C-C bond at the α-carbon.[2][5] This generates a new, more substituted iminium salt.

  • Hydrolysis: The iminium salt is hydrolyzed with aqueous acid to yield the α-alkylated aldehyde (2-methylpentanal, if ethyl iodide is used) and regenerates the tert-butylammonium salt.[9][10]

G Enamine Tert-butyl(prop-1-en-1-yl)amine Iminium_Salt Alkylated Iminium Salt Enamine->Iminium_Salt Sₙ2 Attack Alkyl_Halide R-X (e.g., CH₃I) Alkylated_Aldehyde α-Alkylated Aldehyde Iminium_Salt->Alkylated_Aldehyde Hydrolysis Hydrolysis H₃O⁺

Causality Insight: The use of enamines avoids the harsh basic conditions required for enolate formation, which can lead to self-condensation and other side reactions. The reaction is generally most effective with reactive electrophiles like allylic, benzylic, or α-carbonyl halides.[2] Simple alkyl halides may react more slowly and can sometimes lead to competing N-alkylation.[4][11]

Acylation of Enamines

Enamines can also react with acylating agents, such as acid chlorides or anhydrides, to produce 1,3-dicarbonyl compounds after hydrolysis.[5][6]

Mechanism: The reaction proceeds similarly to alkylation. The enamine's α-carbon attacks the electrophilic carbonyl carbon of the acid chloride. The resulting iminium salt intermediate is then hydrolyzed to reveal the β-dicarbonyl functionality.[6] This is a highly effective method for synthesizing important building blocks for more complex molecules.

Table 1: Representative Electrophiles for Enamine Reactions

Reaction TypeElectrophile ExampleProduct Class (after Hydrolysis)
Alkylation Allyl Bromideα-Allylated Aldehyde
Benzyl Chlorideα-Benzylated Aldehyde
Methyl Iodideα-Methylated Aldehyde
Acylation Acetyl Chloride1,3-Diketone
Benzoyl Chloride1,3-Diketone
Michael Addition Methyl Vinyl Ketone1,5-Dicarbonyl Compound
Hydrolysis: Regenerating the Carbonyl

The final step in most enamine-based synthetic sequences is the hydrolysis of the intermediate iminium salt to regenerate the carbonyl group.[2] This is typically achieved by treatment with mild aqueous acid (e.g., H₃O⁺).[9] The mechanism is essentially the reverse of enamine formation.[3]

The Influence of the Steric Bulk: The Tert-Butyl Group

The choice of the secondary amine is critical in enamine chemistry. Sterically hindered amines, like tert-butylamine, can influence the reaction's outcome. While extensive studies on Tert-butyl(prop-1-en-1-yl)amine itself are not widely published, we can infer its behavior from established principles.

  • Reduced N-Alkylation: The significant steric bulk of the tert-butyl group can disfavor the competing SN2 reaction at the nitrogen atom, potentially leading to higher yields of the desired C-alkylated product compared to less hindered amines.[11]

  • Regioselectivity: In the formation of enamines from unsymmetrical ketones, bulky amines often favor the formation of the less substituted (kinetic) enamine. This is attributed to minimizing allylic strain between the amine's substituents and the alkene.[2]

The use of bulky tert-butyl groups to control stereochemistry is a powerful concept in organic synthesis. A prominent example is Ellman's auxiliary , or tert-butanesulfinamide.[12] This chiral reagent condenses with aldehydes and ketones to form N-sulfinyl imines. The bulky and chiral tert-butanesulfinyl group then directs the diastereoselective addition of nucleophiles to the C=N bond, enabling the asymmetric synthesis of chiral amines.[13][14] Although Tert-butyl(prop-1-en-1-yl)amine is not chiral itself, the principle of using steric hindrance to control reaction pathways is a shared and fundamental concept.[15][16]

Conclusion

Tert-butyl(prop-1-en-1-yl)amine, as a representative of enamines derived from sterically hindered secondary amines, serves as an excellent platform for understanding the core principles of enamine chemistry. Its synthesis from readily available starting materials and its predictable reactivity make it a valuable, albeit specialized, tool in the synthetic chemist's arsenal. The ability to act as a nucleophilic equivalent of propanal allows for the efficient formation of α-substituted carbonyl compounds through alkylation, acylation, and conjugate addition reactions. The steric influence of the tert-butyl group is a key feature, potentially enhancing C-alkylation selectivity and providing a conceptual link to powerful strategies in asymmetric synthesis. This guide provides the foundational knowledge for researchers to confidently apply the principles of enamine chemistry to their own synthetic challenges.

References

Sources

Navigating Nucleophilicity: A Comparative Analysis of Tert-butyl(prop-1-en-1-yl)amine and Secondary Enamines in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Enamines are pivotal intermediates in organic synthesis, prized for their potent nucleophilic character which enables a diverse array of carbon-carbon and carbon-heteroatom bond formations.[1][2][3] This guide provides a comprehensive examination of the nucleophilicity of enamines, with a specific focus on contrasting the sterically hindered tertiary enamine, tert-butyl(prop-1-en-1-yl)amine, against the more conventionally utilized secondary enamines. Through a detailed exploration of the underlying electronic and steric factors, supported by experimental and computational evidence, this document aims to equip researchers in drug development and other scientific fields with the nuanced understanding required to strategically select and deploy these powerful synthetic tools.

Introduction: The Enduring Significance of Enamine Nucleophilicity

The nucleophilic nature of enamines is fundamental to their utility in synthetic chemistry.[1][2][3] This reactivity stems from the delocalization of the nitrogen lone pair into the π-system of the double bond, which significantly increases the electron density at the β-carbon, rendering it a potent nucleophile.[1][4] This enhanced nucleophilicity, which can be several orders of magnitude greater than that of corresponding enol ethers, allows enamines to readily participate in a wide range of transformations, including alkylations, acylations, and conjugate additions.[1][5][6]

The ability to precisely modulate the nucleophilicity of enamines is of paramount importance in the synthesis of complex molecules, particularly in the realm of drug discovery and development. The judicious choice of the parent amine and carbonyl compound allows for fine-tuning of the enamine's reactivity, enabling selective bond formations and the construction of intricate molecular architectures.

The Dichotomy of Structure: Tert-butyl(prop-1-en-1-yl)amine vs. Secondary Enamines

The nucleophilicity of an enamine is intricately governed by a delicate interplay of electronic and steric effects.[1][7] These factors are largely dictated by the nature of the substituents on both the nitrogen atom and the carbon-carbon double bond.

Electronic Effects: The Driving Force of Reactivity

The electron-donating ability of the nitrogen lone pair is the primary determinant of an enamine's nucleophilicity.[1][3][4] In general, a more electron-donating nitrogen substituent will lead to a more nucleophilic enamine. Secondary enamines, derived from secondary amines such as pyrrolidine, piperidine, or morpholine, benefit from the presence of two alkyl groups on the nitrogen, which are inductively electron-donating. This enhances the electron density on the nitrogen and, by extension, the β-carbon.

In the case of tert-butyl(prop-1-en-1-yl)amine, a tertiary enamine, the tert-butyl group is a strong electron-donating group. This would be expected to increase the electron density on the nitrogen and enhance the nucleophilicity of the β-carbon.

Steric Hindrance: The Modulator of Reactivity

Steric hindrance plays a crucial, and often counterbalancing, role in determining the effective nucleophilicity of an enamine.[7][8][9] While electronic effects may prime an enamine for reaction, bulky substituents can physically impede the approach of an electrophile to the nucleophilic β-carbon.

Secondary enamines, particularly those derived from cyclic amines like pyrrolidine, often adopt a more planar conformation that facilitates optimal overlap between the nitrogen lone pair and the π-system of the double bond.[1] This planarity maximizes the electron-donating effect and enhances nucleophilicity.

Conversely, the defining characteristic of tert-butyl(prop-1-en-1-yl)amine is the sterically demanding tert-butyl group attached to the nitrogen. This bulky group can lead to significant steric strain, potentially forcing the enamine to adopt a non-planar conformation. Such a deviation from planarity would disrupt the crucial p-π overlap, thereby diminishing the delocalization of the nitrogen lone pair and attenuating the nucleophilicity of the β-carbon.[1] Therefore, despite the strong electron-donating nature of the tert-butyl group, the overwhelming steric hindrance is likely to render tert-butyl(prop-1-en-1-yl)amine significantly less nucleophilic than its less hindered secondary enamine counterparts.

Comparative Analysis: A Synthesis of Evidence

Enamine TypeKey Structural FeaturePrimary Electronic EffectPrimary Steric EffectPredicted Nucleophilicity
Secondary Enamines (e.g., from Pyrrolidine) Cyclic or acyclic secondary amineInductive electron donation from two alkyl groupsModerate, allows for planarity and good p-π overlapHigh
Tert-butyl(prop-1-en-1-yl)amine Bulky tert-butyl group on nitrogenStrong inductive electron donation from tert-butyl groupHigh, forces non-planar conformation, poor p-π overlapLow

Experimental and Computational Insights

Quantitative comparisons of enamine nucleophilicity have been extensively studied.[5] The Mayr nucleophilicity scale, for instance, provides a logarithmic measure of the reactivity of various nucleophiles.[8] Experimental kinetic studies consistently demonstrate that enamines derived from less hindered secondary amines, such as pyrrolidine, exhibit significantly higher reaction rates in alkylation and other reactions compared to those with bulky substituents on the nitrogen.[5]

Computational studies, employing methods like Density Functional Theory (DFT), have provided further insights into the structure-reactivity relationships of enamines.[7][10][11] These studies can calculate the energy of the Highest Occupied Molecular Orbital (HOMO), which is directly related to the nucleophilicity of the molecule.[7][12] Such calculations would likely show a lower HOMO energy for tert-butyl(prop-1-en-1-yl)amine compared to a pyrrolidine-derived enamine, corroborating the prediction of lower nucleophilicity due to steric inhibition of resonance.

Methodologies for Assessing Enamine Nucleophilicity

For researchers seeking to experimentally quantify and compare the nucleophilicity of different enamines, a well-designed kinetic assay is the most direct approach.

Experimental Protocol: Kinetic Analysis of Enamine Alkylation

This protocol outlines a general method for comparing the nucleophilicity of tert-butyl(prop-1-en-1-yl)amine and a representative secondary enamine (e.g., 1-(prop-1-en-1-yl)pyrrolidine) via their reaction with a suitable electrophile, such as benzyl bromide.

Materials:

  • Tert-butyl(prop-1-en-1-yl)amine

  • 1-(prop-1-en-1-yl)pyrrolidine

  • Benzyl bromide

  • Anhydrous, non-polar solvent (e.g., acetonitrile, dichloromethane)

  • Internal standard (e.g., dodecane)

  • NMR spectrometer

  • Quenching agent (e.g., saturated aqueous sodium bicarbonate)

Procedure:

  • Reaction Setup: In separate, dry NMR tubes, prepare solutions of each enamine (e.g., 0.1 M) and an internal standard in the chosen anhydrous solvent.

  • Initial NMR Spectrum: Acquire a proton NMR spectrum of each solution to establish the initial concentrations of the reactants.

  • Initiation of Reaction: At time t=0, add a known concentration of benzyl bromide (e.g., 0.1 M) to each NMR tube.

  • Kinetic Monitoring: Immediately begin acquiring a series of proton NMR spectra at regular time intervals. The disappearance of the enamine vinyl proton signal and the appearance of the product signals should be monitored.

  • Data Analysis: Integrate the relevant peaks in each spectrum to determine the concentration of the enamine at each time point. Plot the natural logarithm of the enamine concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (k_obs).

  • Comparison: The enamine exhibiting the larger rate constant is the more nucleophilic under the reaction conditions.

Diagram of Experimental Workflow:

G cluster_prep Reaction Preparation cluster_reaction Reaction and Monitoring cluster_analysis Data Analysis prep1 Prepare enamine solutions (with internal standard) prep2 Acquire initial ¹H NMR spectra prep1->prep2 react1 Add benzyl bromide (t=0) prep2->react1 react2 Acquire time-resolved ¹H NMR spectra react1->react2 analysis1 Integrate spectral data react2->analysis1 analysis2 Plot ln[Enamine] vs. time analysis1->analysis2 analysis3 Determine rate constants (k_obs) analysis2->analysis3 conclusion Conclusion analysis3->conclusion Compare nucleophilicity

Caption: Workflow for kinetic analysis of enamine nucleophilicity.

Implications for Drug Development and Synthesis

The choice between a sterically hindered enamine like tert-butyl(prop-1-en-1-yl)amine and a less hindered secondary enamine has significant consequences for synthetic strategy in drug development.

  • High Reactivity and Broad Applicability of Secondary Enamines: For many applications requiring rapid and efficient bond formation, the high nucleophilicity of secondary enamines is advantageous. They are the workhorses for constructing molecular scaffolds and introducing key functional groups.

  • Niche Applications for Sterically Hindered Enamines: While less nucleophilic, the steric bulk of tert-butyl(prop-1-en-1-yl)amine can be exploited for specific purposes. For instance, its reduced reactivity might allow for selective reactions in the presence of other, more reactive nucleophilic sites within a complex molecule. The steric hindrance can also influence the stereochemical outcome of a reaction, potentially leading to the formation of a desired diastereomer.

Logical Relationship Diagram:

G cluster_factors Governing Factors cluster_types Enamine Classes Enamine Enamine Nucleophilicity Electronic Electronic Effects (N lone pair donation) Enamine->Electronic Steric Steric Hindrance (Substituent bulk) Enamine->Steric Secondary Secondary Enamines (e.g., from Pyrrolidine) Electronic->Secondary Favorable TertButyl Tert-butyl(prop-1-en-1-yl)amine Electronic->TertButyl Favorable (t-Bu donation) Steric->Secondary Low hindrance (Planar) Steric->TertButyl High hindrance (Non-planar) High_Nuc High Nucleophilicity Secondary->High_Nuc Results in Low_Nuc Low Nucleophilicity TertButyl->Low_Nuc Results in App1 Broad Synthetic Utility (Rapid C-C formation) High_Nuc->App1 Leads to App2 Niche Applications (Chemoselectivity, Stereocontrol) Low_Nuc->App2 Leads to

Caption: Factors influencing enamine nucleophilicity and applications.

Conclusion

The nucleophilicity of enamines is a finely tunable property that is critically dependent on the interplay of electronic and steric factors. While the electron-donating tert-butyl group in tert-butyl(prop-1-en-1-yl)amine would suggest high reactivity, the overwhelming steric hindrance it imposes leads to a significant reduction in its nucleophilicity compared to less hindered secondary enamines. For drug development professionals and synthetic chemists, a thorough understanding of these structure-reactivity relationships is essential for the rational design of synthetic routes and the strategic selection of reagents to achieve desired molecular targets with high efficiency and selectivity.

References

  • Enamines - Master Organic Chemistry. (2025, April 16). Master Organic Chemistry. [Link]

  • Li, Y., & Houk, K. N. (2022). Bond Energies of Enamines. ACS Omega, 7(7), 5786–5796. [Link]

  • Vilarrasa, J., & Domingo, L. R. (2014). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. The Journal of Organic Chemistry, 79(10), 4496–4505. [Link]

  • Enamine: Definition, Structure, and Formation Mechanism. (n.d.). Chemistry Learner. [Link]

  • Bond Energies of Enamines. (2022, February 10). ACS Omega. [Link]

  • Mayr, H., & Ofial, A. R. (2003). Structure-nucleophilicity relationships for enamines. The Journal of Organic Chemistry, 68(11), 4383–4389. [Link]

  • Nucleophilicity Trends of Amines. (2018, May 7). Master Organic Chemistry. [Link]

  • Enamines - Making Molecules. (2024, September 2). Making Molecules. [Link]

  • Kinetic Correlation Between Aldehyde/Enamine Stereoisomers in Reactions between Aldehydes with a-Stereocenter. (n.d.). The Royal Society of Chemistry. [Link]

  • Computer-Aided Insight into the Relative Stability of Enamines. (n.d.). ResearchGate. [Link]

  • A quantitative approach to nucleophilic organocatalysis. (n.d.). ResearchGate. [Link]

  • nucleophilicity of enamines. (2019, January 18). YouTube. [Link]

  • MODERN ORGANIC SYNTHESIS. (n.d.). [Link]

  • Nucleophilicity of Amines Definition. (2025, August 15). Fiveable. [Link]

  • Reactive enamines and imines in vivo: Lessons from the RidA paradigm. (n.d.). The Journal of Biological Chemistry. [Link]

  • The Chemistry of Enamines. (n.d.). Cambridge University Press. [Link]

  • Enamines from Aldehydes and Ketones with Secondary Amines. (2022, December 2). Chemistry Steps. [Link]

  • Technique for synthesizing tert-butylamine. (n.d.).
  • NMR monitoring of the reaction of 1′ with enamine 2 b (¹H NMR spectra... (n.d.). ResearchGate. [Link]

  • Theoretical and experimental 15N NMR study of enamine–imine tautomerism of 4-trifluoromethyl[b]benzo-1,4-diazepine system. (n.d.). ResearchGate. [Link]

  • Spectroscopic investigation (IR and NMR) and HOMO-LUMO analysis of aromatic imines using theoretical approach. (n.d.). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). Molecules. [Link]

  • Take advantage of time in your experiments: a guide to simple, informative kinetics assays. (n.d.). Molecular Biology of the Cell. [Link]

  • Theoretical and Experimental Study on the Reaction of tert-Butylamine with OH Radicals in the Atmosphere. (n.d.). Atmospheric Chemistry and Physics. [Link]

  • Chemical reaction kinetics measurements for single and blended amines for CO2 postcombustion capture applications. (2018, April 1). ResearchGate. [Link]

  • Synthesis of protected primary amines. (n.d.). Organic Chemistry Portal. [Link]

  • Imines - Properties, Formation, Reactions, and Mechanisms. (2022, March 7). Master Organic Chemistry. [Link]

  • Tertiary butyl amines and their preparation. (n.d.).
  • 20 NMR STUDY OF AJMALINE. (n.d.). [Link]

Sources

The Strategic Role of Tert-butyl(prop-1-en-1-yl)amine: From Transient Tautomer to Metalloenamine Architect

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine (CAS: 1314991-39-3) represents a critical, albeit often transient, intermediate in the domain of organocatalysis and asymmetric synthesis. While thermodynamically less stable than its tautomeric imine counterpart (N-tert-butylpropanimine), this secondary enamine serves as the distinct nucleophilic active species in directed


-functionalization reactions.

This guide dissects the mechanistic utility of tert-butyl(prop-1-en-1-yl)amine, specifically focusing on its role as a "masked" enolate equivalent (metalloenamine) in the synthesis of hindered aldehydes and chiral pharmaceutical building blocks. We analyze the steric governance of the tert-butyl group, which suppresses self-condensation and directs regioselectivity.

Molecular Architecture & Mechanistic Stability

The Tautomeric Equilibrium

In the reaction between tert-butylamine and propanal , the initial condensation product is the imine (Schiff base). However, the reactivity of this system relies on the accessible equilibrium with the enamine form: Tert-butyl(prop-1-en-1-yl)amine .

  • Imine (Thermodynamic Sink):

    
    
    
  • Enamine (Reactive Nucleophile):

    
    
    

Unlike tertiary enamines (e.g., pyrrolidine-derived) used in classic Stork synthesis, secondary enamines like tert-butyl(prop-1-en-1-yl)amine are susceptible to hydrolysis and polymerization. However, the bulky tert-butyl group provides kinetic stabilization, shielding the nitrogen lone pair and preventing rapid N-alkylation side reactions.

The Metalloenamine Transformation

In practical synthetic applications, particularly in drug development, this molecule is rarely isolated in its neutral form. Instead, it is generated in situ via deprotonation of the imine using a strong base (e.g., LDA or


-BuLi). This generates a Lithium Aza-Enolate  (or Metalloenamine), which retains the structural backbone of the enamine but possesses significantly enhanced nucleophilicity.

Key Advantage: The metalloenamine derived from tert-butyl(prop-1-en-1-yl)amine exhibits exclusive Regioselectivity . The steric bulk of the tert-butyl group forces the lithiated species into the less hindered syn-conformation, directing electrophilic attack specifically to the


-carbon.

Mechanistic Pathways & Reactivity

The utility of tert-butyl(prop-1-en-1-yl)amine is best understood through its role in the Directed Aldol and Alkylation pathways.

Pathway Visualization (DOT)

The following diagram illustrates the generation of the enamine intermediate and its divergence into the metalloenamine cycle for


-alkylation.

Enamine_Pathway Propanal Propanal (Precursor) Imine N-tert-butylpropanimine (Thermodynamic Sink) Propanal->Imine - H2O (Condensation) tBuAmine tert-Butylamine (Reagent) tBuAmine->Imine Enamine Tert-butyl(prop-1-en-1-yl)amine (Transient Nucleophile) Imine->Enamine Tautomerization (Eq) Metallo Lithium Aza-Enolate (Metalloenamine) Imine->Metallo + LDA / -78°C (Deprotonation) Metallo->Enamine Protonation (Quench) Product α-Alkylated Aldehyde (Final Product) Metallo->Product + Electrophile + H3O+ Hydrolysis Electrophile Electrophile (R-X) Electrophile->Product

Caption: Mechanistic flow from condensation to the reactive metalloenamine species, highlighting the divergence from the stable imine.

Experimental Protocol: Regioselective -Alkylation

This protocol details the generation of the tert-butyl(prop-1-en-1-yl)amine framework as a metalloenamine to synthesize


-branched aldehydes. This method is superior to direct enolate alkylation of aldehydes, which suffers from poly-alkylation and aldol polymerization.
Reagents & Equipment
  • Substrate: Propanal (freshly distilled).

  • Amine: Tert-butylamine (

    
    ).[1]
    
  • Base: Lithium Diisopropylamide (LDA), 2.0 M in THF/heptane.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Electrophile: Benzyl bromide (as a model alkylating agent).

  • Equipment: Flame-dried Schlenk glassware, inert atmosphere (

    
     or Ar).
    
Step-by-Step Methodology
PhaseStepActionMechanistic Rationale
I. Imine Formation 1Mix propanal (10 mmol) and tert-butylamine (12 mmol) in

with

. Stir 4h @ 25°C.
Dehydration drives equilibrium to the imine.

sequesters water.
2Filter and concentrate in vacuo.[2]Isolates N-tert-butylpropanimine. The t-butyl group prevents oligomerization.
II. Metalloenamine Gen. 3Cool LDA (11 mmol) in THF (20 mL) to -78°C .Low temp prevents decomposition of the sensitive aza-enolate.
4Add Imine dropwise over 15 min. Stir for 30 min.Critical Step: Deprotonation at C2 generates the lithiated enamine species (

).
III. Alkylation 5Add Benzyl bromide (11 mmol) slowly.The metalloenamine attacks the electrophile via the

-carbon (C2).
6Warm to 0°C over 2 hours.Allows the alkylation to reach completion.[2]
IV. Hydrolysis 7Quench with 1M aqueous HCl. Stir vigorously for 1h.Hydrolyzes the imine/enamine moiety, releasing the

-alkylated aldehyde and ammonium salt.
Data Interpretation: Yield & Selectivity

The following table summarizes typical results comparing this method to standard enolate chemistry.

MethodYield (%)Mono- vs. Poly-AlkylationSelf-Condensation (Aldol)
Direct Propanal Enolate < 40%Mixture (Poly-alkylated dominant)High (Significant byproduct)
Tert-butyl Metalloenamine 85-92% > 98:2 (Mono-selective) < 1% (Suppressed)

Critical Analysis: Why Tert-butyl?

The selection of the tert-butyl group is not arbitrary; it is a calculated steric tool.

  • Regiocontrol: In the lithiated state, the tert-butyl group forces the nitrogen substituent to adopt a specific orientation relative to the alkene chain to minimize steric clash (

    
     strain). This pre-organizes the molecule for stereoselective attack if chiral auxiliaries were used (though t-butyl is achiral, it provides the "bulk" required for high diastereoselectivity in related chiral variants).
    
  • Suppression of Polymerization: Aldehydes are notorious for self-polymerization under basic conditions. The bulky tert-butyl imine/enamine protects the carbonyl carbon from nucleophilic attack until hydrolysis is triggered.

  • Tautomeric Locking: While the imine is the resting state, the tert-butyl group destabilizes the competing "enamine-dimers" that often form with smaller amines (like ethylamine), ensuring the monomeric species remains available for reaction.

References

  • Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The Metalloenamine Reaction. Journal of the American Chemical Society. Link

  • Wittig, G., & Reiff, H. (1968). Directed Aldol Condensations via Lithiated Imines. Angewandte Chemie International Edition. Link

  • Bergbreiter, D. E., & Newcomb, M. (1997). Chiral Hydrazones and Imines in Asymmetric Synthesis. Asymmetric Synthesis, Vol 2.
  • Sigma-Aldrich. (2024). Tert-butyl(prop-1-en-1-yl)amine Product Catalog & Properties (CAS 1314991-39-3).[3] Link

  • Evans, D. A. (2005). Evans Group Seminars: Enolate & Metalloenamine Chemistry. Harvard University Department of Chemistry. Link

(Note: While CAS 1314991-39-3 refers to the specific enamine tautomer, the chemical principles cited above pertain to the broad class of N-tert-butyl metalloenamines/imines utilized in the described protocols.)

Sources

Solubility profile of Tert-butyl(prop-1-en-1-yl)amine in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: Solubility & Solvent Compatibility of Tert-butyl(prop-1-en-1-yl)amine

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine is a secondary enamine intermediate characterized by significant lipophilicity and inherent hydrolytic instability. Unlike stable pharmaceutical salts, this compound functions as a nucleophilic reactive species. Its solubility profile is governed by the "like dissolves like" principle, favoring non-polar and polar aprotic organic solvents.

Critical Directive: This compound is incompatible with aqueous media and protic solvents (alcohols, water) due to rapid hydrolysis to tert-butylamine and propanal. All solubility assessments and handling must occur under anhydrous conditions (inert atmosphere,


 ppm water).

Physicochemical Basis of Solubility

To understand the solvent compatibility, we must analyze the molecular interactions driving dissolution versus decomposition.

  • Lipophilic Core: The tert-butyl group and the propenyl chain provide a high carbon-to-heteroatom ratio (

    
    ), resulting in a predicted LogP of ~2.0–2.5. This drives high affinity for non-polar solvents.
    
  • Enamine Functionality: The

    
     motif is electron-rich.[1] While it enhances solubility in polar aprotic solvents (via dipole interactions), it also acts as a base.
    
  • Hydrolytic Susceptibility: The nitrogen lone pair donates into the double bond (

    
    -system), making the 
    
    
    
    -carbon nucleophilic. In the presence of water (even trace atmospheric moisture), this leads to protonation and irreversible hydrolysis.
Mechanism of Instability (Hydrolysis)

The primary solubility challenge is not dissolution, but chemical integrity. The diagram below illustrates the decomposition pathway in wet solvents.

HydrolysisPathway Enamine Enamine (Lipophilic) Iminium Iminium Ion (Transient/Polar) Enamine->Iminium C-Protonation Protonation + H+ (from Water/Acid) Hemiaminal Hemiaminal (Unstable) Iminium->Hemiaminal Hydrolysis WaterAttack + H2O Products Propanal + t-Butylamine (Decomposition) Hemiaminal->Products Collapse

Figure 1: Hydrolytic decomposition pathway of Tert-butyl(prop-1-en-1-yl)amine in moisture-containing solvents.[2][3]

Solubility Profile & Solvent Compatibility

The following data categorizes solvents based on Solubility Capacity (how much dissolves) and Chemical Compatibility (stability of the solute).

Class I: Recommended Solvents (High Solubility / High Stability)

Use for: Synthesis, NMR analysis, Stock solution preparation.

SolventSolubility PredictionStability RatingTechnical Notes
Dichloromethane (DCM) High (>100 mg/mL)ExcellentIdeal for reactions; easily removed. Must be dried over CaH₂ or molecular sieves.
Toluene High (>100 mg/mL)ExcellentPreferred for high-temp reactions or azeotropic water removal (Dean-Stark).
Tetrahydrofuran (THF) High (>100 mg/mL)GoodExcellent general solvent. Warning: Use anhydrous/inhibitor-free THF to prevent peroxide oxidation.
Diethyl Ether High (>50 mg/mL)GoodGood for workups. High volatility aids isolation.
Hexane / Pentane Moderate-HighExcellentUseful for precipitation of impurities or low-temp recrystallization if solid.
Class II: Conditional Solvents (High Solubility / Risk of Side Reactions)

Use for: Specific synthetic steps (e.g., alkylation).

SolventSolubility PredictionStability RatingTechnical Notes
Acetonitrile (MeCN) HighModerateGood solubility, but MeCN can be slightly acidic or hygroscopic. Use "Ultra-Dry" grades.
DMF / DMSO HighPoor (Wet)Highly hygroscopic. Even 0.1% water content can initiate hydrolysis. Only use if freshly distilled/dried.
Chloroform HighModerateOften contains acidic stabilizers (HCl) or ethanol. Filter through basic alumina before use to remove acid.
Class III: Incompatible Solvents (Decomposition Risk)

Do NOT use.

SolventReason for Incompatibility
Water Rapid hydrolysis to aldehyde and amine.
Methanol / Ethanol Protic nature promotes tautomerization and potential solvolysis/transamination.
Acetone Enamines can undergo exchange reactions with other ketones (trans-enamination) over time.

Experimental Protocol: Inert Solubility Determination

Since this compound is sensitive, standard "shake-flask" methods in air will yield false negatives (due to decomposition). Use this modified protocol.

Objective: Determine visual solubility limit without hydrolysis. Reagents: Anhydrous solvent (<50 ppm H₂O), Nitrogen/Argon line.

  • Preparation: Flame-dry a 10 mL septum-capped vial and purge with Nitrogen.

  • Weighing: Syringe 100 mg (or 100 µL if liquid) of Tert-butyl(prop-1-en-1-yl)amine into the vial through the septum.

  • Titration: Add the target anhydrous solvent in 100 µL increments via syringe.

  • Observation: Vortex after each addition.

    • Soluble: Clear, homogenous solution.

    • Insoluble: Phase separation (oily droplets) or solid suspension.

  • Verification (NMR): Take 0.6 mL of the solution, transfer to a dry NMR tube, and analyze immediately (

    
     or 
    
    
    
    ). Look for the vinylic proton signal (
    
    
    4.0–6.0 ppm) to confirm the enamine structure is intact.

Solvent Selection Workflow

Use this logic tree to select the appropriate solvent for your specific application.

SolventSelection Start Start: Select Solvent for Tert-butyl(prop-1-en-1-yl)amine Q1 Is the application Analysis or Synthesis? Start->Q1 BranchAnalysis Analysis (NMR/GC) Q1->BranchAnalysis BranchSynthesis Synthesis/Reaction Q1->BranchSynthesis Warning AVOID: Water, Alcohols, Wet DMSO Q1->Warning Constraint Res3 Use CDCl3 (Neutralized) or C6D6 (Benzene-d6) BranchAnalysis->Res3 Q2 Is the reaction at High Temp (>80°C)? BranchSynthesis->Q2 Res1 Use Toluene or Xylene (Anhydrous) Q2->Res1 Yes Res2 Use DCM or THF (Anhydrous) Q2->Res2 No

Figure 2: Decision matrix for solvent selection ensuring chemical stability.

References

  • Compound Identification: Tert-butyl(prop-1-en-1-yl)amine (CAS 1314991-39-3).[4][2][5] BLD Pharm Catalog. Retrieved October 2023. Link

  • Enamine Reactivity: Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, stereochemical, and theoretical aspects. Tetrahedron, 38(14), 1975-2050. Link

  • Hydrolysis Mechanisms: Capon, B., & Wu, Z. P. (1990). The mechanism of hydrolysis of enamines. Journal of the Chemical Society, Perkin Transactions 2, (4), 543-549. Link

  • Solvent Properties: Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. Link

Sources

History and Discovery of Sterically Hindered Enamine Reagents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Steric Evolution

In the landscape of organic synthesis, enamine reagents represent a paradigm shift from high-energy, difficult-to-control species (enolates) to neutral, chemoselective intermediates. The history of these reagents is a narrative of steric evolution .

Initially, steric hindrance was a barrier to be managed—Gilbert Stork’s work in the 1950s utilized cyclic amines to tame reactivity for regioselective mono-alkylation. By the 2000s, with the advent of asymmetric organocatalysis, steric hindrance became the primary feature. Massive steric bulk, engineered into chiral pyrrolidine scaffolds (the Jørgensen-Hayashi catalysts), allowed chemists to erect "molecular walls," forcing electrophiles to attack from a single trajectory with enzymatic levels of precision.

This guide explores the transition of enamines from regioselective tools to stereoselective powerhouses.

The Foundation: The Stork Enamine Synthesis (1954)

Before 1954, alkylating a ketone was a gamble. Using strong bases (like alkoxides) generated enolates that suffered from polyalkylation and self-condensation.

Gilbert Stork (Columbia University) introduced a solution: condense the ketone with a secondary amine to form a neutral, nucleophilic enamine. This species is isoelectronic with an enolate but far less basic, preventing self-condensation and stopping at mono-alkylation.

The Role of Sterics in Regioselectivity

Stork discovered that the choice of amine dictated the regiochemistry of the enamine.

  • Thermodynamic Control: Enamine formation is reversible.[1] The system equilibrates to the most stable alkene isomer.

  • Steric Strain (A(1,3)): In unsymmetrical ketones (e.g., 2-methylcyclohexanone), the double bond forms at the less substituted position.

    • Why? Placing the double bond at the more substituted position forces the bulky amine group into a coplanar arrangement with the alkyl substituent, creating severe A(1,3) allylic strain.

    • Result: The "less substituted" enamine is the major product, allowing anti-Markovnikov-like alkylation—a feat impossible with standard thermodynamic enolates.

Comparative Reactivity of Secondary Amines

The "steric hindrance" of the amine component itself determines the rate of formation and reactivity.

Amine ReagentStructureSteric ProfileReactivity/Use Case
Pyrrolidine 5-membered ringLow hindranceHighest Reactivity. Forms enamines fastest; best for sluggish ketones.
Piperidine 6-membered ringModerate hindranceSlower formation than pyrrolidine due to ring puckering.
Morpholine 6-membered ring (O-atom)Electronic deactivationLowest Reactivity. The oxygen atom withdraws density, making the enamine less nucleophilic. Useful when high selectivity is needed.
Dicyclohexylamine Acyclic (Bulky)High hindranceToo Hindered. Rarely forms enamines with ketones due to inability to achieve orbital overlap.

The Renaissance: Sterics as a Stereocontrol Tool (2000–Present)

While Stork used sterics for regiocontrol, the 21st century utilized sterics for enantiocontrol .

The Proline Spark

In 2000, List, Barbas, and Lerner reported the proline-catalyzed aldol reaction.[2][3][4][5][6] Proline forms an enamine in situ.[4] The carboxylic acid moiety directs the electrophile via hydrogen bonding, while the pyrrolidine ring provides a rigid chiral framework. However, proline had limitations: it required high catalyst loading (20-30 mol%) and struggled with solubility.

The Jørgensen-Hayashi Catalysts (2005)

To solve the limitations of proline, Karl Anker Jørgensen and Yujiro Hayashi independently developed diarylprolinol silyl ethers.

These are the ultimate "sterically hindered enamine reagents." By replacing the carboxylic acid of proline with a massive silyl-protected alcohol (e.g., -CPh


OTMS), they created a catalyst that:
  • Shields one face: The bulky silyl group effectively blocks the Re-face of the enamine.

  • Forces Si-face attack: Electrophiles must approach from the open face, resulting in >99% ee.

  • High Turnover: Unlike proline, these catalysts do not suffer from product inhibition (formation of stable oxazolidinones).

Diagram 1: The Evolution of Enamine Steric Control

The following diagram illustrates the mechanistic shift from Stork's cycle to the Jørgensen-Hayashi steric shielding model.

EnamineEvolution cluster_0 Stork Era (Regiocontrol) cluster_1 Jørgensen-Hayashi Era (Stereocontrol) Ketone Ketone Enamine Enamine (Less Subst.) Ketone->Enamine - H2O Amine Sec. Amine (Pyrrolidine) Amine->Enamine Alkylated Iminium Salt Enamine->Alkylated + R-X (C-Alkylation) Product Mono-Alkylated Ketone Alkylated->Product + H3O+ Aldehyde Aldehyde ChiralEnamine Chiral Enamine (One Face Blocked) Aldehyde->ChiralEnamine Condensation Cat Bulky Catalyst (Diarylprolinol) Cat->ChiralEnamine Im_Inter Iminium Intermediate ChiralEnamine->Im_Inter + Electrophile (Si-face attack) Im_Inter->Cat Recycle ChiralProd Chiral Product (>99% ee) Im_Inter->ChiralProd Hydrolysis

Caption: Comparison of the classical Stork Enamine cycle (left) and the catalytic asymmetric cycle using sterically hindered Jørgensen-Hayashi catalysts (right).

Experimental Protocols

These protocols contrast the classical stoichiometric approach with the modern catalytic approach.

Protocol A: Classical Stork Enamine Synthesis (Stoichiometric)

Objective: Synthesis of 1-morpholinocyclohexene. Significance: Demonstrates the use of a moderately hindered amine (morpholine) to create a stable enamine reagent.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

  • Reagents: Add cyclohexanone (9.8 g, 0.1 mol), morpholine (10.5 g, 0.12 mol, 1.2 eq), and toluene (100 mL).

  • Catalyst: Add a catalytic amount of p-toluenesulfonic acid (pTSA) (approx. 50 mg).

    • Note: Acid catalysis accelerates the initial nucleophilic attack and dehydration.

  • Reaction: Heat the mixture to reflux. Water will azeotrope with toluene and collect in the trap.

  • Monitoring: Continue reflux until water evolution ceases (theoretical: 1.8 mL).

  • Isolation:

    • Cool to room temperature.

    • Remove toluene via rotary evaporation.

    • Distillation: Distill the residue under reduced pressure (vacuum). 1-morpholinocyclohexene is moisture sensitive; store under argon.

  • Validation:

    
    H NMR (
    
    
    
    ) should show the vinylic proton as a triplet at
    
    
    4.6–4.8 ppm.
Protocol B: Asymmetric Michael Addition (Catalytic)

Objective: Enantioselective addition of an aldehyde to a nitroalkene using a Jørgensen-Hayashi catalyst. Significance: Uses a sterically bulky catalyst to induce high enantioselectivity.

  • Reagents: In a vial, dissolve the aldehyde (1.0 mmol) and nitroalkene (1.0 mmol) in CH

    
    Cl
    
    
    
    (2 mL).
  • Catalyst Addition: Add (S)-(-)-

    
    -diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%).
    
    • Note: No water exclusion is strictly necessary, but dry solvents improve reproducibility.

  • Reaction: Stir at ambient temperature (20–25 °C) for 12–24 hours.

    • Mechanism:[1][3][4][7][8][9][10] The bulky silyl group shields the Re-face, forcing the nitroalkene to attack the Si-face.

  • Workup: Quench with water (2 mL) and extract with CH

    
    Cl
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

  • Validation:

    • Yield: Typically >80%.

    • Stereochemistry: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralpak AD-H column). Expect >90% ee.[7]

Mechanistic Deep Dive: The Steric Shielding Model

The efficacy of the Jørgensen-Hayashi catalyst relies on a specific conformation known as the Seebach-conformation .

When the enamine forms, the bulky silyl ether group (


) rotates to minimize steric clash with the pyrrolidine ring.
  • The Wall: The two phenyl groups extend outward, effectively blocking the "top" face of the enamine double bond.

  • The Gate: The "bottom" face remains open.

  • The Approach: The electrophile (e.g., nitroalkene) approaches from the open face, often guided by weak electrostatic interactions or secondary orbital overlap, but the primary selector is the steric wall.

StericShielding cluster_TS Transition State Geometry N Nitrogen C_alpha C-alpha N->C_alpha DoubleBond C=C Double Bond C_alpha->DoubleBond SilylGroup Silyl Ether Bulk (The Wall) SilylGroup->DoubleBond Blocks Top Face Electrophile Electrophile (Nitroalkene) Electrophile->DoubleBond Attacks Bottom Face

Caption: Simplified representation of the steric shielding provided by the diphenylsilyl group, preventing top-face attack.

References

  • Stork, G., Terrell, R., & Szmuszkovicz, J. (1954). A New Synthesis of 2-Alkyl and 2-Acyl Ketones. Journal of the American Chemical Society.[4][5][6][10] Link

  • List, B., Lerner, R. A., & Barbas, C. F. (2000).[2][4][5][6] Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society.[4][5][6][10] Link

  • Marigo, M., Wabnitz, T. C., Fielenbach, D., & Jørgensen, K. A. (2005).[10][11] Enantioselective Organocatalyzed

    
    -Sulfenylation of Aldehydes. Angewandte Chemie International Edition. Link
    
  • Hayashi, Y., Gotoh, H., Hayashi, T., & Shoji, M. (2005).[10][11] Diphenylprolinol Silyl Ethers as Efficient Organocatalysts for the Asymmetric Michael Reaction of Aldehydes and Nitroalkenes. Angewandte Chemie International Edition. Link

  • Seebach, D., & Golinski, J. (1981). Alkylation of amino acid derivatives. Helvetica Chimica Acta.[10] Link

Sources

Methodological & Application

Step-by-step synthesis of Tert-butyl(prop-1-en-1-yl)amine from tert-butylamine

Application Note: Synthesis of -Propylidene-tert-butylamine

Abstract & Reaction Theory

The synthesis of sterically hindered imines is a fundamental transformation in organic chemistry, often serving as a precursor for chiral amines, heterocycles, or metallo-enamine complexes. This protocol describes the condensation of tert-butylamine (a bulky primary amine) with propanal (propionaldehyde).[1]

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration (loss of water) yields the imine. Due to the reversibility of this reaction and the formation of water as a byproduct, a dehydrating agent (magnesium sulfate or molecular sieves) is strictly required to drive the equilibrium toward the product (Le Chatelier's principle) and prevent hydrolysis.

Reaction Scheme

The following diagram illustrates the reaction pathway and the tautomeric relationship between the isolated imine and the requested enamine.

ReactionPathwayReactantsReactantstert-Butylamine + PropanalHemiaminalHemiaminalIntermediateReactants->HemiaminalNucleophilic Attack(Exothermic)ImineMajor Product (Stable)N-Propylidene-tert-butylamineHemiaminal->Imine- H2O(Dehydration)WaterByproductH2OHemiaminal->WaterEnamineMinor Tautomertert-Butyl(prop-1-en-1-yl)amineImine->EnamineTautomerization(Equilibrium)

Figure 1: Reaction pathway showing the conversion of reactants to the stable imine and its tautomeric equilibrium with the enamine.[1][2]

Safety & Handling (Critical)

This protocol involves volatile, flammable, and toxic reagents. It must be performed in a certified chemical fume hood .

ReagentHazard ClassKey Safety Precautions
tert-Butylamine Flammable Liq, Acute ToxHigh vapor pressure.[1] Irritating to eyes/skin. Use incompatible-resistant gloves (e.g., Nitrile/Neoprene).[1]
Propanal Flammable Liq, Acute ToxPolymerizes violently with strong acids/bases. Keep cold.
Dichloromethane (DCM) Carcinogen (Suspected)Use in well-ventilated area.[1][3] Avoid inhalation.
Magnesium Sulfate IrritantDust hazard.

Emergency Protocol: In case of skin contact, wash immediately with soap and water for 15 minutes. In case of inhalation, move to fresh air.

Materials & Stoichiometry

The reaction is typically run with a slight excess of the amine or in stoichiometric amounts if the drying agent is efficient.

ComponentRoleEquiv.MW ( g/mol )Quantity (Example)
tert-Butylamine Nucleophile1.0573.147.68 g (11.0 mL)
Propanal Electrophile1.0058.085.81 g (7.2 mL)
MgSO₄ (Anhydrous) Desiccant2.00120.37~24.0 g
DCM (CH₂Cl₂) SolventN/A84.9340 mL

Note: Dichloromethane (DCM) is preferred for its ability to dissolve the imine while precipitating the hydrated magnesium sulfate. Alternatively, diethyl ether can be used.[4]

Step-by-Step Synthesis Protocol

Phase 1: Preparation
  • Glassware Setup: Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar. Equip the flask with a rubber septum and an inert gas inlet (Nitrogen or Argon) to prevent atmospheric moisture ingress.

  • Desiccant Loading: Charge the RBF with anhydrous MgSO₄ (2.0 equiv).

  • Solvation: Add anhydrous DCM (40 mL) and tert-butylamine (1.05 equiv). Begin stirring at a moderate speed.

  • Cooling: Place the reaction flask in an ice-water bath (0 °C). Rationale: The condensation reaction is exothermic.[5] Cooling prevents uncontrolled boiling of the solvent/amine and minimizes side reactions.

Phase 2: Reaction[1]
  • Addition: Using a syringe or pressure-equalizing addition funnel, add propanal (1.00 equiv) dropwise over 15–20 minutes.

    • Observation: The mixture may warm slightly. Ensure the internal temperature does not exceed 10 °C during addition.

  • Equilibration: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stirring: Stir the suspension vigorously for 2–4 hours.

    • Monitoring: Reaction progress can be monitored by GC-MS or NMR (disappearance of the aldehyde proton signal at ~9.8 ppm).[1]

Phase 3: Work-up and Purification[1]
  • Filtration: Filter the reaction mixture through a fritted glass funnel or a pad of Celite to remove the hydrated MgSO₄. Wash the filter cake with a small portion of dry DCM (10 mL).

  • Concentration: Concentrate the filtrate under reduced pressure (Rotary Evaporator) at low temperature (bath < 30 °C). Caution: The product is volatile.[3] Do not apply high vacuum for extended periods.

  • Distillation (Optional but Recommended): For high purity, distill the crude oil under atmospheric or slightly reduced pressure.

    • Expected Boiling Point: The imine typically boils in the range of 100–110 °C (estimate based on MW), but literature values for this specific derivative should be verified experimentally.

Characterization & Validation

The product should be stored under an inert atmosphere at -20 °C to prevent hydrolysis.[1]

MethodDiagnostic SignalInterpretation
¹H NMR (CDCl₃)

7.4–7.6 ppm (t, 1H)
Imine CH=N proton .[1] Characteristic triplet due to coupling with the adjacent methylene group.
¹H NMR (CDCl₃)

1.1–1.2 ppm (s, 9H)
tert-Butyl group .[1] Strong singlet.
IR Spectroscopy ~1660–1670 cm⁻¹C=N Stretch . Diagnostic band for imines. Absence of C=O stretch (~1720 cm⁻¹) confirms consumption of aldehyde.

References

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link

  • Tiollais, R. (1947). "Structure of the aldimines derived from primary amines." Bulletin de la Société Chimique de France, 14, 708-716.[1] (Foundational work on aliphatic imine stability).

  • Black, D. S. C., et al. (1993). "Synthesis of N-tert-butyl Imines." Australian Journal of Chemistry, 46(6), 843-855.[1] (General methodology for hindered imines).

Protocol for Stork enamine synthesis using Tert-butyl(prop-1-en-1-yl)amine

Application Note: Regioselective -Alkylation via tert-Butyl Metalloenamines

Methodology: Stork-Imine / Metalloenamine Synthesis Target Reagent: tert-butyl(prop-1-en-1-yl)amine (via N-tert-butylpropanimine) Application: Controlled C-Alkylation of Propanal and Homologs[1]

Executive Summary & Scientific Rationale

The Stork Enamine Synthesis is classically performed with secondary amines (e.g., pyrrolidine) to form tertiary enamines.[1] However, the use of a primary amine like tert-butylamine generates a secondary enamine (tert-butyl(prop-1-en-1-yl)amine) which exists in equilibrium with its more stable imine tautomer (N-tert-butylpropanimine).[1]

For researchers targeting the

1Metalloenamine Protocol1

Key Advantages of this Protocol:

  • Steric Control: The bulky tert-butyl group prevents nucleophilic attack on the imine carbon, suppressing self-condensation.[1]

  • Regioselectivity: Deprotonation with LDA quantitatively generates the syn-lithio-enamine (aza-enolate), ensuring exclusive mono-alkylation at the

    
    -position.[1]
    
  • Versatility: This method allows for the alkylation of aldehydes with less reactive halides, a limitation of the classical neutral Stork enamine reaction.[1]

Chemical Mechanism & Pathway

The reaction proceeds through the formation of the Schiff base (imine), which is then deprotonated to form the active nucleophile: the lithiated enamine (metalloenamine).[1]

Reaction Scheme
  • Condensation: Propanal + tert-Butylamine

    
     Imine + 
    
    
    [1]
  • Activation: Imine + LDA

    
     Lithiated Enamine (Aza-enolate)
    
  • Alkylation: Lithiated Enamine +

    
    
    
    
    
    
    -Alkylated Imine[1]
  • Hydrolysis:

    
    -Alkylated Imine + 
    
    
    
    
    
    
    -Alkylated Aldehyde[1]

StorkMechanismcluster_0Phase 1: Precursor Synthesiscluster_1Phase 2: Activation (The Stork-Dowd Step)cluster_2Phase 3: FunctionalizationPropanalPropanalImineN-tert-butylpropanimine(Stable Precursor)Propanal->Imine- H2OtBuNH2t-ButylaminetBuNH2->ImineMetalloenamineLithiated Enamine(Active Nucleophile)Imine->Metalloenamine+ LDA (-78°C)AlkylatedImineα-Alkylated ImineMetalloenamine->AlkylatedImine+ R-X (Electrophile)FinalProductα-Alkylated AldehydeAlkylatedImine->FinalProduct+ H3O+ (Hydrolysis)

Caption: Mechanistic flow from condensation to hydrolysis.[1] The lithiated enamine is the critical 'Stork-type' intermediate.[1]

Detailed Experimental Protocol

Phase 1: Preparation of N-tert-butylpropanimine

Note: While the user query mentions the enamine form, the imine is the stable isolable species used as the starting material.[1]

Reagents:

  • Propanal (freshly distilled)[1]

  • tert-Butylamine (1.05 equiv)[1]

  • Magnesium Sulfate (

    
    ) or Molecular Sieves (4Å)[1]
    
  • Dichloromethane (DCM) or Benzene (if azeotropic removal is preferred)[1]

Procedure:

  • Setup: Charge a flame-dried round-bottom flask with

    
     (approx. 2g per 10mmol aldehyde) and anhydrous DCM.[1]
    
  • Addition: Cool to 0°C. Add tert-butylamine (1.05 equiv) followed by the slow addition of propanal (1.0 equiv) to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor by IR (disappearance of carbonyl stretch ~1720

    
    , appearance of imine stretch ~1660 
    
    
    ).[1]
  • Isolation: Filter off the desiccant under an inert atmosphere. Concentrate the filtrate in vacuo.[1]

  • Purification: Distill the residue under reduced pressure to obtain pure N-tert-butylpropanimine. Store under Argon at -20°C.

Phase 2: Generation of the Metalloenamine (Activation)

Reagents:

  • Diisopropylamine (1.1 equiv)[1]

  • 
    -Butyllithium (
    
    
    -BuLi, 1.1 equiv)[1]
  • THF (anhydrous)[1]

Procedure:

  • LDA Preparation: In a flame-dried Schlenk flask under

    
    , add anhydrous THF and diisopropylamine. Cool to -78°C. Add 
    
    
    -BuLi dropwise.[1] Stir for 30 min at 0°C to ensure LDA formation, then cool back to -78°C.
  • Imine Addition: Add the N-tert-butylpropanimine (prepared in Phase 1) dropwise to the LDA solution at -78°C.

  • Equilibration: Stir for 30-60 minutes. The solution will turn yellow/orange, indicating the formation of the Lithiated Enamine (Aza-enolate) .[1]

    • Mechanistic Insight: The bulky tert-butyl group directs deprotonation to the

      
      -carbon syn to the nitrogen lone pair, forming the kinetically favored enamine geometry.[1]
      
Phase 3: Alkylation (The Stork Step)

Reagents:

  • Primary Alkyl Halide (e.g., Benzyl bromide, Allyl bromide, Iodomethane).[1] Avoid tertiary halides due to elimination risks.[1]

Procedure:

  • Electrophile Addition: Add the alkyl halide (1.1 equiv) slowly to the metalloenamine solution at -78°C.

  • Reaction: Allow the mixture to warm slowly to room temperature over 2-4 hours. The color typically fades as the alkylation proceeds.[1]

  • Monitoring: Check by TLC or GC-MS for the disappearance of the starting imine.[1]

Phase 4: Hydrolysis and Isolation

Procedure:

  • Quench: Pour the reaction mixture into a vigorously stirred biphasic mixture of Pentane/Ether and 1N HCl.

  • Hydrolysis: Stir for 1-2 hours. The acid hydrolyzes the alkylated imine back to the aldehyde and the ammonium salt.[1]

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer twice with ether.[1]

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify the final 
    
    
    -alkylated aldehyde via distillation or column chromatography.[1]

Quantitative Data & Optimization Guidelines

Table 1: Solvent and Base Compatibility

ParameterRecommendedAcceptableAvoidReason
Solvent THFEther, DMEDCM, AlcoholsTHF coordinates

, stabilizing the enamine anion.[1]
Base LDALHMDS, LTMPNaH, KOHLDA is non-nucleophilic and strong enough for quantitative deprotonation.[1]
Temperature -78°C to 0°C-40°C> 25°CLow temp prevents self-condensation and polymerization.[1]
Electrophile Primary Iodides/BromidesAllylic/Benzylic HalidesTertiary HalidesSteric bulk of t-butyl prevents reaction with bulky electrophiles.[1]

Troubleshooting & Critical Control Points

  • Issue: Low Yield / Polymerization [1]

    • Cause: Incomplete drying of the imine or presence of free amine during lithiation.[1]

    • Solution: Ensure the imine is distilled and free of tert-butylamine before the LDA step.[1] Use strictly anhydrous THF.

  • Issue: No Reaction with Electrophile

    • Cause: Steric hindrance.[1]

    • Solution: The tert-butyl group is very bulky.[1] If using a secondary alkyl halide, the reaction may be sluggish.[1] Add HMPA or DMPU (co-solvent) to increase the reactivity of the aza-enolate.[1]

  • Issue: "Enamine" vs "Imine" Confusion

    • Clarification: If you attempt to isolate the "enamine" (

      
      ) without the lithium stabilization, it will tautomerize to the imine.[1] Do not attempt to synthesize and store the neutral enamine; generate the lithiated species in situ.
      

References

  • Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: the C-Alkylation of the Magnesium Salts of N-Substituted Imines.[1] Journal of the American Chemical Society.[1][2]

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds.[1] Journal of the American Chemical Society.[1][2]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[1] "Enolate equivalents: The Stork Enamine Synthesis". Oxford University Press.[1] (Standard Reference Text).

  • Kano, S., Yokomatsu, T., & Shibuya, S. (1978). A study of the alkylation of N-alkylimines.[1] Journal of Organic Chemistry.

Application Note: Regioselective α-Alkylation of Aldehydes via Tert-butyl(prop-1-en-1-yl)amine Aza-Enolates

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary

Direct α-alkylation of aliphatic aldehydes is historically problematic in organic synthesis. When subjected to strong bases, aldehydes rapidly undergo self-condensation (aldol addition) and polyalkylation due to their highly electrophilic carbonyl carbons and the unhindered nature of their enolates[1]. To circumvent this, converting the aldehyde into a sterically hindered imine/enamine intermediate provides an elegant, field-proven workaround.

This application note details the mechanistic rationale, validated protocols, and optimization strategies for utilizing tert-butyl(prop-1-en-1-yl)amine —the tautomeric intermediate derived from propionaldehyde and tert-butylamine—to generate lithium aza-enolates. This method achieves strictly regioselective C-C bond formation, providing drug development professionals with a reliable pathway for synthesizing complex α-alkylated aldehyde building blocks.

Mechanistic Rationale: The Aza-Enolate Advantage

Understanding the causality behind this methodology is critical for successful scaling and optimization. The process relies on three fundamental principles:

  • Steric Shielding & Auxiliary Attachment: Condensing propionaldehyde with a bulky primary amine (tert-butylamine) forms an imine that exists in tautomeric equilibrium with its enamine form, tert-butyl(prop-1-en-1-yl)amine[2]. The massive steric bulk of the tert-butyl group shields the imine carbon, effectively suppressing nucleophilic attack and preventing the self-condensation that plagues bare aldehydes[1].

  • HOMO Activation via Aza-Enolization: Deprotonation with a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) generates a lithium aza-enolate. Aza-enolates exhibit heightened Highest Occupied Molecular Orbital (HOMO) energy compared to standard oxygen enolates, making them exceptionally potent nucleophiles[3].

  • Regiocontrol & Cleavage: The rigid geometric constraints imposed by the N-substituent ensure that incoming electrophiles (alkyl halides) approach exclusively from the less hindered α-carbon trajectory via an

    
     pathway[4]. Subsequent mild acidic hydrolysis cleaves the alkylated imine, releasing the targeted α-alkylated aldehyde without overreaction[4].
    

Reaction Pathway Visualization

MechanisticPathway cluster_0 Phase 1: Auxiliary Attachment cluster_1 Phase 2: Activation & Alkylation cluster_2 Phase 3: Cleavage Aldehyde Propionaldehyde Enamine Tert-butyl(prop-1-en-1-yl)amine (Imine/Enamine Equilibrium) Aldehyde->Enamine Condensation (-H₂O) Amine tert-Butylamine Amine->Enamine Condensation (-H₂O) AzaEnolate Lithium Aza-Enolate (Nucleophilic Species) Enamine->AzaEnolate LDA, THF -78 °C AlkylatedImine α-Alkylated Imine AzaEnolate->AlkylatedImine R-X (Electrophile) S_N2 Attack Product Regioselective α-Alkylated Aldehyde AlkylatedImine->Product Aqueous Acid Hydrolysis

Figure 1: Mechanistic pathway of regioselective aza-enolate alkylation.

Validated Experimental Protocols

To ensure a self-validating system, each protocol includes integrated Quality Control (QC) checks.

Protocol A: Preparation of Tert-butyl(prop-1-en-1-yl)amine

Objective: Synthesize the sterically hindered imine/enamine precursor.

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous magnesium sulfate (

    
    , 2.0 equiv) in anhydrous dichloromethane (DCM) under an argon atmosphere.
    
  • Addition: Add tert-butylamine (1.05 equiv) to the suspension and cool the mixture to 0 °C using an ice bath.

  • Condensation: Add propionaldehyde (1.0 equiv) dropwise over 30 minutes to manage the exothermic condensation[2].

  • Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Isolation: Filter the mixture through a pad of Celite to remove the hydrated

    
    . Concentrate the filtrate under reduced pressure. Purify via vacuum distillation to yield the pure product.
    
  • Validation Check: Analyze the crude product via

    
    H NMR. The disappearance of the characteristic aldehyde proton signal (
    
    
    
    ~9.7 ppm) and the presence of the enamine vinylic protons (
    
    
    ~4.5-6.0 ppm) confirms successful auxiliary attachment.
Protocol B: Metallo-Aza-Enolate Generation and Alkylation

Objective: Generate the nucleophilic aza-enolate and execute the


 alkylation.
  • LDA Preparation: In a flame-dried Schlenk flask under argon, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C and add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise. Stir for 15 minutes.

  • Enolization: Add the tert-butyl(prop-1-en-1-yl)amine (1.0 equiv) from Protocol A dropwise at -78 °C. Stir for 45 minutes to ensure complete aza-enolate formation[1].

  • Alkylation: Introduce the chosen alkyl halide (e.g., benzyl bromide, 1.1 equiv) dropwise. Maintain at -78 °C for 1 hour, then gradually allow the reaction to warm to room temperature over 3 hours.

  • Validation Check: Reaction completion can be monitored by quenching a micro-aliquot in

    
    ; deuterium incorporation at the α-position (analyzed via MS or NMR) confirms successful enolization prior to electrophile addition.
    
Protocol C: Hydrolysis and Product Isolation

Objective: Cleave the auxiliary to reveal the α-alkylated aldehyde.

  • Quenching: Cool the reaction mixture to 0 °C and add a mild aqueous buffer (e.g., 10% citric acid or an

    
     buffer)[4].
    
  • Hydrolysis: Stir vigorously at room temperature for 2 hours to fully hydrolyze the alkylated imine intermediate.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the resulting α-alkylated aldehyde via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

  • Validation Check: Post-hydrolysis TLC analysis (UV/KMnO4 stain) should reveal a single new spot. GC-MS can be used to confirm the strict absence of polyalkylated byproducts.

Quantitative Data: Alkylation Scope & Regioselectivity

The aza-enolate derived from tert-butyl(prop-1-en-1-yl)amine demonstrates excellent compatibility with highly reactive


 electrophiles[5].
ElectrophileAlkylating Agent TypeTarget ProductIsolated Yield (%)Regioselectivity (α:γ)
Benzyl bromideBenzylic2-Methyl-3-phenylpropanal88>99:1
Allyl bromideAllylic2-Methylpent-4-enal85>99:1
1-IodobutanePrimary Aliphatic2-Methylheptanal82>99:1
Methyl iodideMethyl2-Methylbutanal90>99:1

Table 1: Representative scope and yields for the regioselective alkylation of propionaldehyde via its tert-butyl aza-enolate.

Critical Parameters for Success (Troubleshooting)

  • Why tert-butylamine? Less sterically demanding amines (such as methylamine or ethylamine) fail to provide sufficient steric bulk. This lack of shielding allows the highly reactive aza-enolate to attack unreacted imines, leading to self-condensation and poor regiocontrol[1].

  • Base Selection (LDA vs. n-BuLi): Weaker bases cannot quantitatively deprotonate the imine/enamine. Conversely, direct use of highly nucleophilic bases like n-BuLi alone can result in nucleophilic attack directly at the imine carbon. LDA provides the perfect balance of extreme basicity (

    
     ~36) and steric hindrance to selectively abstract the α-proton.
    
  • Hydrolysis pH Control: Strong mineral acids (like HCl or

    
    ) can cause degradation, aldol-type polymerization, or acetalization of the sensitive aldehyde product. Utilizing a mild buffering system ensures clean cleavage of the C=N bond without compromising the integrity of the newly formed α-alkylated aldehyde[4].
    

References

  • Master Organic Chemistry. "Enamines – formation, properties, reactions, and mechanisms." Source: masterorganicchemistry.com. URL: 2

  • Chemistry LibreTexts. "Alkylation of the Alpha-Carbon via the Enamine Pathway." Source: libretexts.org. URL: 4

  • UCL Discovery. "Development of catalytic aza enolate reactions." Source: ucl.ac.uk. URL: 3

  • Almerja. "Aza-enolates react with a wider range of SN2-reactive electrophiles." Source: almerja.com. URL: 1

  • Journal of the Chemical Society, Perkin Transactions 1. "Regioselective α-alkylation of extended enolates derived from enamines of β-keto esters." Source: rsc.org. URL: 5

Sources

Application Note: Stereoselective Michael Addition Conditions for Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Validated Protocol

Executive Summary & Mechanistic Rationale

The conjugate addition of enamines to electron-deficient alkenes (the Stork enamine reaction) is a cornerstone of stereoselective C–C bond formation. However, when utilizing secondary enamines such as tert-butyl(prop-1-en-1-yl)amine , chemists face a dual challenge: managing the thermodynamic equilibrium with its imine tautomer (N-tert-butylpropan-1-imine) and suppressing the competing aza-Michael addition (N-alkylation) pathway 1.

This application note details the optimized conditions for the highly diastereoselective C-Michael addition of tert-butyl(prop-1-en-1-yl)amine to electrophilic alkenes (e.g.,


-nitrostyrene or methyl acrylate).
The Role of the Tert-Butyl Auxiliary

The selection of the bulky tert-butyl group is not arbitrary; it serves as a critical control element in the reaction system:

  • Chemoselectivity (C- vs. N-Alkylation): Unhindered secondary amines and primary enamines are highly prone to aza-Michael additions when exposed to strong Michael acceptors 2. The immense steric bulk of the tert-butyl group effectively shields the nitrogen lone pair, completely shutting down the N-alkylation pathway and forcing the electrophile to react exclusively at the

    
    -carbon of the enamine 3.
    
  • Stereocontrol via Endo-Approach: The reaction proceeds through a highly ordered, compact transition state. The N–H proton of the secondary enamine hydrogen-bonds with the electron-withdrawing group of the Michael acceptor. This "endo-approach" locks the conformation, while the tert-butyl group forces the electrophile to approach from the less hindered

    
    -face, resulting in exceptional diastereoselectivity (often >95:5 dr) [[4]]().
    

Reaction Workflow & Visualization

G N1 Propanal + tert-Butylamine N2 N-tert-butylpropan-1-imine (Imine Tautomer) N1->N2 Condensation (-H2O) N3 Tert-butyl(prop-1-en-1-yl)amine (Active Enamine) N2->N3 Acid-Catalyzed Tautomerization N5 C-Alkylated Imine Intermediate N3->N5 C-Michael Addition (Endo-Approach) N4 Electrophilic Alkene (Michael Acceptor) N4->N5 N6 α-Alkylated Aldehyde (Final Product) N5->N6 Acidic Hydrolysis (H2O/H+)

Fig 1: Reaction workflow and tautomeric equilibrium for the C-Michael addition of the enamine.

Optimization of Reaction Conditions

To establish a self-validating and reproducible system, various conditions were screened using


-nitrostyrene as the model Michael acceptor. The quantitative data below demonstrates the causality between solvent polarity, temperature, and stereochemical outcomes.

Table 1: Optimization Data for the C-Michael Addition

SolventTemp (°C)Additive (5 mol%)Yield (%)Diastereomeric Ratio (syn:anti)Mechanistic Observation
Methanol25None45%60:40Protic solvent disrupts the critical H-bonding transition state, lowering dr.
THF25None78%85:15Moderate polarity allows for decent transition state organization.
Toluene25None82%92:8Non-polar environment strongly enforces internal H-bonding (Endo-approach).
Toluene0None89%96:4Lower thermal energy maximizes stereochemical differentiation.
Toluene 0 PTSA 94% 98:2 Optimal: Acid accelerates the rate-limiting imine-enamine tautomerization.

Validated Experimental Protocol

This protocol describes the in situ generation of tert-butyl(prop-1-en-1-yl)amine, followed by its stereoselective C-Michael addition to


-nitrostyrene, and subsequent hydrolysis to yield the 

-alkylated aldehyde.
Materials & Reagents
  • Propanal (1.2 equiv, freshly distilled)

  • Tert-butylamine (1.0 equiv)

  • 
    -Nitrostyrene (1.0 equiv)
    
  • Anhydrous Toluene (0.2 M relative to amine)

  • Anhydrous Magnesium Sulfate (

    
    )
    
  • p-Toluenesulfonic acid monohydrate (PTSA, 0.05 equiv)

  • 10% Aqueous Acetic Acid (

    
    )
    
Step-by-Step Methodology

Step 1: In Situ Enamine Generation

  • To an oven-dried, argon-purged round-bottom flask, add anhydrous toluene and tert-butylamine (10 mmol).

  • Add anhydrous

    
     (2.0 g) to the stirring solution.
    
  • Cool the suspension to 0 °C using an ice bath, and add propanal (12 mmol) dropwise over 5 minutes.

  • Stir the mixture at room temperature for 2 hours.

  • Causality & Insight:

    
     acts as a desiccant to drive the condensation equilibrium forward by sequestering water. This prevents the premature hydrolysis of the sensitive imine/enamine intermediate.
    

Step 2: The C-Michael Addition

  • Filter the reaction mixture under inert atmosphere to remove the hydrated

    
    . Transfer the filtrate to a clean, dry flask.
    
  • Add PTSA (0.5 mmol) to the solution and cool the mixture strictly to 0 °C.

  • Dissolve

    
    -nitrostyrene (10 mmol) in a minimal amount of anhydrous toluene and add it dropwise to the enamine solution over 15 minutes.
    
  • Maintain the reaction at 0 °C for 12 hours.

  • Causality & Insight: PTSA is added to accelerate the tautomerization of the imine to the active tert-butyl(prop-1-en-1-yl)amine. Maintaining 0 °C suppresses the background aza-Michael pathway and maximizes the energy difference between the diastereomeric transition states, ensuring a dr of >95:5 4.

Step 3: Hydrolysis & Isolation

  • Quench the reaction by adding 15 mL of 10% aqueous acetic acid.

  • Stir vigorously at room temperature for 2 hours.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate (

    
     mL), and wash the combined organic layers with brine.
    
  • Dry over

    
    , concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc).
    
  • Causality & Insight: Mild acidic hydrolysis cleaves the intermediate alkylated imine, releasing the tert-butylamine auxiliary and yielding the desired 2-methyl-4-nitro-3-phenylbutanal without epimerizing the newly formed, sensitive

    
    -stereocenter.
    
Self-Validation & Analytical Tracking
  • TLC Monitoring: The consumption of

    
    -nitrostyrene can be tracked via TLC (Hexanes/EtOAc 8:2, UV active). The intermediate alkylated imine will appear as a highly non-polar spot that converts to a more polar aldehyde spot upon hydrolysis.
    
  • 1H NMR Validation: Successful C-alkylation is confirmed by the disappearance of the enamine vinylic protons (

    
     ppm) and the appearance of the distinct aldehyde proton (
    
    
    
    ppm, doublet) in the final isolated product.

References

  • 4Stereochemical Aspects in the Asymmetric Michael Addition of Chiral Imines to Substituted Electrophilic Alkenes - The Journal of Organic Chemistry (ACS Publications).

  • 3N-tert-butylhex-5-yn-1-amine Chemical Properties and Steric Hindrance - Benchchem.

  • 2An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides - PubMed Central (PMC).

  • 1WO2021110621A1 - Michael reaction-curing hybrid system for use in chemical fastening technology - Google Patents.

Sources

Application Note: Catalytic Applications of Tert-butyl(prop-1-en-1-yl)amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the catalytic applications of Tert-butyl(prop-1-en-1-yl)amine in asymmetric synthesis.

Based on the chemical structure (an enamine derived from propanal and tert-butylamine), this molecule functions primarily as a stable enamine nucleophile in catalytic asymmetric C–C bond-forming reactions (e.g., Michael additions, alkylations) or as a substrate for asymmetric hydrogenation. Unlike transient enamines generated in situ in organocatalysis, this pre-formed enamine allows for controlled reactivity in Lewis Acid-catalyzed pathways.


Role:  Nucleophilic Enamine / Substrate

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine is a sterically hindered, stable enamine derived from propanal and tert-butylamine. In asymmetric synthesis, it serves as a critical nucleophilic platform for constructing chiral amines and


-functionalized carbonyl derivatives. Its bulky tert-butyl group suppresses N-alkylation side reactions, directing electrophilic attack exclusively to the 

-carbon (C2) or enabling high

selectivity.

Key applications include:

  • Asymmetric Michael Addition: Acting as a nucleophile towards electron-deficient olefins (e.g., nitroalkenes, alkylidene malonates) under Chiral Lewis Acid catalysis.

  • Asymmetric Hydrogenation: Serving as a substrate for Rh- or Ir-catalyzed hydrogenation to yield chiral amines (when substituted) or as a model for enamine reduction mechanisms.

  • Precursor for Chiral Imines: Hydrolysis post-functionalization yields

    
    -chiral aldehydes, valuable synthons in drug development.
    

Mechanistic Insight & Causality

The "Pre-formed" Advantage

While modern organocatalysis often generates enamines in situ (e.g., Jørgensen-Hayashi catalysis), using the isolated Tert-butyl(prop-1-en-1-yl)amine offers distinct advantages:

  • Water-Free Conditions: Eliminates the water byproduct formed during in situ condensation, which can deactivate sensitive Lewis Acid catalysts.

  • Steric Control: The bulky tert-butyl group forces the enamine into a specific conformation (typically favoring the E-isomer to minimize

    
     strain), enhancing the stereoselectivity of subsequent catalytic attacks.
    
  • Regioselectivity: The steric bulk effectively blocks the nitrogen lone pair from acting as a base or nucleophile, channeling reactivity through the

    
    -carbon (C-alkylation).
    
Catalytic Mode: Chiral Lewis Acid Activation

In the primary application—Asymmetric Michael Addition—the reaction is catalyzed by a Chiral Lewis Acid (LA*) .

  • Mechanism: The LA* coordinates to the electrophile (e.g., a nitroalkene or

    
    -unsaturated ester), lowering its LUMO energy.
    
  • Enantio-differentiation: The chiral ligands on the metal center create a steric environment that permits the approach of the planar enamine nucleophile from only one face (Re or Si), establishing the stereochemistry of the new C–C bond.

Experimental Protocols

Protocol A: Catalytic Asymmetric Michael Addition

Objective: Synthesis of chiral


-nitroaldehydes via the reaction of Tert-butyl(prop-1-en-1-yl)amine with a nitroalkene, catalyzed by a Chiral Copper(II)-Bisoxazoline complex.
Materials:
  • Substrate: Tert-butyl(prop-1-en-1-yl)amine (1.0 equiv)

  • Electrophile:

    
    -Nitrostyrene (1.2 equiv)
    
  • Catalyst Precursor: Cu(OTf)

    
     (5-10 mol%)
    
  • Chiral Ligand: (S,S)-Ph-BOX (Bisoxazoline) (5.5-11 mol%)

  • Solvent: Dichloromethane (DCM) or THF (anhydrous)

  • Quenching Agent: 1N HCl / Water

Step-by-Step Procedure:
  • Catalyst Formation (In Situ):

    • In a flame-dried Schlenk flask under argon, dissolve Cu(OTf)

      
       (18 mg, 0.05 mmol) and (S,S)-Ph-BOX ligand (20 mg, 0.055 mmol) in anhydrous DCM (2 mL).
      
    • Stir at room temperature for 1 hour to form the active chiral Lewis Acid complex (clear blue/green solution).

  • Reaction Assembly:

    • Cool the catalyst solution to the desired temperature (typically -78°C or 0°C depending on reactivity requirements).

    • Add

      
      -Nitrostyrene (179 mg, 1.2 mmol) dissolved in DCM (1 mL).
      
    • Add Tert-butyl(prop-1-en-1-yl)amine (113 mg, 1.0 mmol) dropwise over 5 minutes. Note: Slow addition prevents uncatalyzed background reactions.

  • Reaction Monitoring:

    • Stir at the set temperature. Monitor consumption of the enamine by TLC (or NMR aliquots) usually 12–24 hours. The enamine spot will disappear, and a new intermediate (iminium) spot may appear.

  • Hydrolysis & Work-up:

    • Once conversion is complete, add water (2 mL) and stir vigorously for 30 minutes at room temperature. This hydrolyzes the intermediate iminium ion to the aldehyde and releases the tert-butylamine (which stays in the aqueous phase as the salt if acidic).

    • Alternative: For amine recovery, treat with mild acid (1N HCl) then extract.

    • Extract the organic layer with DCM (3 x 10 mL).

    • Dry over MgSO

      
      , filter, and concentrate.
      
  • Purification:

    • Purify the crude chiral aldehyde via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Expected Outcome: High yield (>80%) of the chiral


-nitroaldehyde with high enantiomeric excess (>90% ee), dictated by the BOX ligand.
Protocol B: Asymmetric Hydrogenation (Substrate Scope)

Objective: Synthesis of chiral amines via hydrogenation. Note: Hydrogenation of the parent Tert-butyl(prop-1-en-1-yl)amine yields an achiral product. This protocol applies to


-substituted  derivatives (e.g., if the propenyl chain has a substituent).

General Workflow:

  • Catalyst: [Rh(COD)(Diphosphine)]BF

    
     (1 mol%).
    
  • Solvent: Methanol (degassed).

  • Conditions: 50 bar H

    
    , Room Temperature, 12 h.
    
  • Result: Quantitative conversion to the saturated amine.

Data Presentation & Troubleshooting

Table 1: Troubleshooting Common Issues
IssueProbable CauseCorrective Action
Low Enantioselectivity (<50% ee) Background reaction (uncatalyzed)Lower reaction temperature (-78°C); Add enamine slower; Ensure catalyst complex is fully formed before adding substrate.
Low Yield Hydrolysis of enamine before reactionEnsure strictly anhydrous solvents/glassware. Enamines hydrolyze rapidly with trace moisture.
C- vs N-Alkylation Steric failureThe tert-butyl group usually prevents N-alkylation. If N-alkylation is observed, switch to a bulkier Lewis Acid ligand.
Stuck Reaction Catalyst poisoningCheck purity of enamine (remove excess amine); Ensure no coordinating impurities in solvent.
Table 2: Comparison with In-Situ Enamines
FeatureTert-butyl(prop-1-en-1-yl)amine (Pre-formed)In-Situ Enamine (Organocatalysis)
Water Content Anhydrous (Compatible with Lewis Acids)Generates H

O (Requires water-tolerant conditions)
Catalyst Type Chiral Lewis Acid (Metal-based)Chiral Amine (Organocatalyst)
Stability High (Storable under inert gas)Transient (Exists only in cycle)
Steric Bulk High (t-Butyl)Variable (Depends on amine catalyst)

Visualization: Catalytic Cycle

The following diagram illustrates the Chiral Lewis Acid catalyzed Michael Addition pathway.

Catalytic_Cycle Catalyst Chiral Lewis Acid (Cu-BOX) Complex_A Activated Complex (LA*-Electrophile) Catalyst->Complex_A Coordination Electrophile Electrophile (Nitroalkene) Electrophile->Complex_A TS Stereoselective C-C Bond Formation Complex_A->TS + Enamine Enamine Tert-butyl(prop-1-en-1-yl)amine (Nucleophile) Enamine->TS Intermediate Zwitterionic/Iminium Intermediate TS->Intermediate Hydrolysis Hydrolysis (+ H2O) Intermediate->Hydrolysis Proton Transfer Hydrolysis->Catalyst Regeneration Product Chiral Product (Aldehyde) Hydrolysis->Product

Caption: Catalytic cycle for the asymmetric Michael addition of Tert-butyl(prop-1-en-1-yl)amine to a nitroalkene via Chiral Lewis Acid activation.

References

  • List, B. (2007). Asymmetric Enamine Catalysis. Chemical Reviews, 107(12), 5413–5515.

  • Evans, D. A., et al. (1999). Chiral Bis(oxazoline)copper(II) Complexes as Lewis Acid Catalysts for the Enantioselective Michael Addition of Enolsilanes to Nitroalkenes. Journal of the American Chemical Society, 121(8), 1994–1995.

  • Mukherjee, S., et al. (2007). Enantioselective Organocatalysis. Chemical Reviews, 107(12), 5471–5569.

  • ChemicalBook. (2023). Tert-butyl(prop-1-en-1-yl)amine Product Properties.

Using Tert-butyl(prop-1-en-1-yl)amine for heterocyclic compound formation

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Heterocycle Synthesis via Sterically Controlled Enamine Intermediates

Part 1: Executive Summary & Mechanistic Rationale

The Reagent Profile Tert-butyl(prop-1-en-1-yl)amine represents a specialized class of nucleophilic enamine intermediates derived from the condensation of tert-butylamine and propionaldehyde. While often isolated or stored as its thermodynamically stable tautomer,


-propylidene-tert-butylamine (Imine) , its synthetic utility is driven by the in situ generation of the reactive enamine species.

The Steric Advantage Unlike morpholine- or pyrrolidine-derived enamines, the tert-butyl variant introduces a massive steric anchor (


-Bu) directly on the nitrogen. This steric bulk serves three critical functions in heterocyclic synthesis:
  • Regocontrol: It severely retards

    
    -alkylation, forcing electrophilic attack almost exclusively to the 
    
    
    
    -carbon (C-alkylation).
  • Geometry Enforcement: It favors the formation of the E-enamine isomer to minimize

    
     strain, leading to high diastereoselectivity in cycloadditions.
    
  • Transient Protection: The

    
    -butyl group stabilizes the intermediate iminium ions, preventing polymerization side-reactions common with smaller alkyl amines.
    

Primary Applications

  • Dihydropyridine/Pyridine Synthesis: Via Hantzsch-type condensation or [4+2] cycloadditions.

  • 
    -Lactam Formation:  Via Staudinger [2+2] cycloaddition with ketenes.
    
  • Quinoline Derivatives: Via Doebner-Miller type condensations.

Part 2: Mechanistic Pathways & Logic

The following diagram illustrates the critical tautomeric equilibrium and the specific pathway for Pyridine scaffold formation. The "Masked Nucleophile" concept is central to this protocol.

EnamineMechanism Imine N-propylidene-t-butylamine (Stable Precursor) Enamine Tert-butyl(prop-1-en-1-yl)amine (Reactive Nucleophile) Imine->Enamine Acid Cat. / Tautomerization Intermediate Zwitterionic Intermediate Enamine->Intermediate + Electrophile (C-C Bond Formation) Electrophile Michael Acceptor (e.g., Methyl Propiolate) Cyclization Intramolecular Cyclization Intermediate->Cyclization N-Attack Product 1-t-Butyl-1,4-Dihydropyridine Cyclization->Product - Proton Transfer

Figure 1: Mechanistic pathway from the stable imine precursor to the active enamine nucleophile, leading to heterocyclic ring closure.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of the Precursor (Imine Formation)

Note: While the enamine is the active species, it is best generated from the purified imine to ensure stoichiometry.

Reagents:

  • Propionaldehyde (Freshly distilled)

  • Tert-butylamine (1.05 equiv)

  • Magnesium Sulfate (MgSO₄) or Molecular Sieves (4Å)

  • Dichloromethane (DCM) or Toluene

Step-by-Step Workflow:

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an addition funnel. Under inert atmosphere (

    
    ), add Propionaldehyde  (50 mmol) and anhydrous DCM (100 mL).
    
  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition: Add Tert-butylamine (52.5 mmol) dropwise over 20 minutes. The reaction is exothermic; control the rate to maintain temp < 5°C.

  • Dehydration: Add MgSO₄ (5 g) to the mixture and warm to room temperature. Stir for 4 hours.

    • Expert Insight: Complete water removal is critical. Residual water hydrolyzes the imine back to the aldehyde, leading to self-aldol side products during the next step.

  • Isolation: Filter off the solids. Remove solvent under reduced pressure.

  • Validation: Obtain ¹H NMR. Look for the imine proton triplet at

    
     ppm. The enamine vinyl proton (
    
    
    
    ppm) may be visible as a minor tautomer (<5%).
Protocol B: Synthesis of Polysubstituted Dihydropyridines

Target Application: Synthesis of 1-(tert-butyl)-4-substituted-1,4-dihydropyridines via [4+2] Annulation.

Reagents:

  • Precursor Imine (from Protocol A)

  • Methyl Propiolate (Electron-deficient alkyne) or Methyl Vinyl Ketone

  • Catalyst: Acetic Acid (10 mol%) or Sc(OTf)₃ (5 mol%)

  • Solvent: Acetonitrile (MeCN)

Experimental Workflow Diagram:

Workflow Start Start: Imine Precursor (1.0 equiv) in MeCN Step1 Add Catalyst (AcOH or Lewis Acid) Start->Step1 Step2 Add Electrophile (Methyl Propiolate, 1.1 equiv) Dropwise @ 0°C Step1->Step2 Step3 Reflux / Heat 60-80°C for 4-12h Step2->Step3 Check TLC Check (Disappearance of Imine) Step3->Check Check->Step3 Incomplete Workup Evaporate Solvent Flash Chromatography Check->Workup Complete

Figure 2: Operational workflow for the conversion of the imine precursor to the dihydropyridine scaffold.

Detailed Steps:

  • Activation: Dissolve the Imine (10 mmol) in anhydrous MeCN (50 mL). Add Acetic Acid (1 mmol). Stir for 10 mins to establish the Imine-Enamine equilibrium.

  • Cycloaddition: Add Methyl Propiolate (11 mmol) dropwise.

    • Mechanistic Note: The enamine

      
      -carbon attacks the alkyne. The bulky 
      
      
      
      -butyl group prevents the nitrogen from attacking, ensuring C-C bond formation first.
  • Thermal Cyclization: Heat the mixture to 60°C. The intermediate acyclic enamine-alkene will undergo electrocyclic ring closure (6

    
    -electrocyclization) or intramolecular nucleophilic attack.
    
  • Monitoring: Monitor via TLC (SiO₂, 20% EtOAc/Hexanes). The product is usually fluorescent under UV.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography on neutral alumina (Silica can sometimes degrade dihydropyridines).

Data Summary Table: Optimization Parameters

ParameterCondition A (Standard)Condition B (Lewis Acid)Outcome / Observation
Catalyst Acetic Acid (10 mol%)Sc(OTf)₃ (5 mol%)Lewis acid yields faster reaction but requires strictly anhydrous conditions.
Solvent AcetonitrileTolueneMeCN promotes the polar transition state of the Michael addition.
Temp 60°C110°CHigher temp in Toluene favors the final cyclization step but increases polymerization risk.
Yield 65-75%80-85%Condition B preferred for sterically hindered electrophiles.

Part 4: Critical Troubleshooting & Safety

  • Moisture Sensitivity: The tert-butyl imine is prone to hydrolysis. All solvents must be dried over molecular sieves. If the reaction turns cloudy/white, hydrolysis has occurred (releasing insoluble

    
    -BuNH
    
    
    
    salts).
  • Regioselectivity Issues: If multiple alkylation products are observed, lower the temperature of the addition step to -78°C. This maximizes the kinetic preference for the E-enamine attack.

  • Stability: 1,4-Dihydropyridines are sensitive to oxidation (to pyridines) by air. Store products under Argon in the dark.

Part 5: References

  • Synthesis of Isoquinolines and Pyridines by the Palladium/Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes and Unsaturated Imines. Source: ACS Publications (J. Org. Chem.) URL:[Link]

  • The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Source: National Institutes of Health (NIH) / J. Am. Chem. Soc. URL:[Link]

  • Enamines: Formation, Properties, Reactions, and Mechanisms. Source:[1][2][3] Master Organic Chemistry URL:[Link]

  • Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Source: Nature Communications / NIH URL:[Link]

  • Organocatalytic Tandem Three-Component Reaction of Imine, Alkyl Vinyl Ketone, and Imide. Source: Organic Chemistry Portal URL:[Link]

Sources

Application Note: Solvent Selection Strategies for Reactions Involving Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Document Type: Advanced Application Note & Self-Validating Protocol Guide

Mechanistic Grounding & The Role of the N-tert-Butyl Group

The Stork enamine synthesis is a cornerstone methodology for the


-alkylation and acylation of carbonyl compounds. While tertiary enamines (e.g., those derived from pyrrolidine or morpholine) are classically employed to prevent N-alkylation, secondary enamines such as Tert-butyl(prop-1-en-1-yl)amine  offer highly specialized reactivity profiles.

Tert-butyl(prop-1-en-1-yl)amine exists in a dynamic thermodynamic equilibrium with its imine tautomer, N-tert-butylpropan-1-imine. While the imine form is thermodynamically favored, electrophilic trapping occurs exclusively through the nucleophilic enamine tautomer. The massive steric bulk of the N-tert-butyl group plays a crucial mechanistic role: it effectively shields the nitrogen atom, suppressing undesired N-alkylation and funneling the reaction pathway entirely toward C-alkylation at the


-carbon[1].

Because enamines act as powerful


-donors, their nucleophilicity is highly dependent on the solvation of the resulting iminium transition state[2]. Consequently, solvent selection is not merely a matter of solubility, but the primary thermodynamic lever used to dictate reaction kinetics and regioselectivity.

G Imine Imine Tautomer (N-tert-butylpropan-1-imine) Enamine Enamine Tautomer (Tert-butyl(prop-1-en-1-yl)amine) Imine->Enamine Tautomerization Electrophile Electrophilic Attack (e.g., Alkyl Halide) Enamine->Electrophile Nucleophilic C-Attack Iminium Iminium Intermediate Electrophile->Iminium Polar Aprotic Solvent Hydrolysis Aqueous Acid Hydrolysis Iminium->Hydrolysis H2O / H+ Product α-Substituted Propanal Hydrolysis->Product Cleavage

Caption: Enamine-imine tautomerization and the electrophilic substitution pathway.

Causality in Solvent Selection

The rational selection of solvents for Tert-butyl(prop-1-en-1-yl)amine reactions must be divided into three distinct operational phases:

  • Formation Phase (Non-Polar Solvents): The condensation of propanal and tert-butylamine releases water. Solvents like Toluene or Benzene are required because their low polarity and water-immiscibility allow for the azeotropic removal of water via a Dean-Stark apparatus, driving the equilibrium forward.

  • Alkylation/Acylation Phase (Polar Aprotic Solvents): Alkylation is an

    
     process. Solvents with high dielectric constants (
    
    
    
    ) and dipole moments (
    
    
    ), such as Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) , solvate the leaving group of the alkyl halide and stabilize the charge-separated iminium transition state. This drastically accelerates the reaction rate[3].
  • Hydrolysis Phase (Protic Solvents): The addition of aqueous acid in a co-solvent like Methanol or THF is required to protonate the intermediate, facilitating nucleophilic attack by water to release the final

    
    -substituted aldehyde.
    

Quantitative Solvent Performance Data

The following table summarizes the empirical effects of solvent properties on the alkylation of Tert-butyl(prop-1-en-1-yl)amine with standard primary alkyl halides (e.g., benzyl bromide) at 25°C.

SolventDielectric Constant (

)
Dipole Moment (D)C-Alkylation Yield (%)N-Alkylation Yield (%)Primary Application / Causality
Toluene 2.40.3645.0< 1.0Enamine Formation: Enables azeotropic distillation of

.
THF 7.51.7568.5< 1.0Acylation: Moderates the high reactivity of acid chlorides.
Acetonitrile 37.53.9292.02.1Alkylation: Stabilizes

transition state; maximizes yield.
DMF 36.73.8289.54.5Difficult Alkylations: Overcomes high steric hurdles.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Protocol A: Azeotropic Synthesis of Tert-butyl(prop-1-en-1-yl)amine
  • Step 1: Charge a dry round-bottom flask with 1.0 eq of propanal, 1.05 eq of tert-butylamine, and a catalytic amount of p-toluenesulfonic acid (0.01 eq) in anhydrous Toluene (0.5 M).

    • Causality: Tert-butylamine is highly volatile (bp 44°C). A slight excess compensates for evaporative losses before condensation occurs.

  • Step 2: Attach a Dean-Stark trap and reflux the mixture.

    • Causality: Toluene forms a low-boiling azeotrope with water, pulling the condensation equilibrium toward the imine/enamine product.

  • Step 3 (IPC Validation): Monitor the water collection in the Dean-Stark trap. The reaction is complete when the theoretical volume of water (18 mL per mole of propanal) is collected.

  • Step 4 (Secondary IPC): Perform FTIR analysis on an aliquot.

    • Validation Target: Disappearance of the sharp aldehyde C=O stretch (~1720 cm⁻¹) and appearance of the C=N (~1660 cm⁻¹) and C=C (~1650 cm⁻¹) stretches.

Protocol B: C-Alkylation via Pathway
  • Step 1: Concentrate the toluene solution from Protocol A in vacuo and reconstitute the crude enamine in anhydrous Acetonitrile (0.3 M).

    • Causality: Swapping to a polar aprotic solvent (

      
       = 37.5) is mandatory to lower the activation energy of the subsequent 
      
      
      
      attack[2].
  • Step 2: Cool the solution to 0°C and add 1.1 eq of the electrophile (e.g., benzyl bromide) dropwise. Allow to warm to room temperature over 4 hours.

  • Step 3 (IPC Validation): Analyze the reaction mixture via GC-MS or TLC.

    • Validation Target: Complete consumption of the enamine/imine starting material mass/spot. If unreacted starting material remains, the system is likely wet (hydrolysis occurred prematurely).

Protocol C: Hydrolysis and Product Isolation
  • Step 1: To the completed alkylation mixture, add 10% aqueous HCl (v/v) until the pH is < 2. Stir vigorously for 2 hours.

    • Causality: The acidic environment protonates the iminium ion, making it highly susceptible to nucleophilic attack by water, which cleaves the C=N bond to liberate the

      
      -alkylated propanal[3].
      
  • Step 2 (IPC Validation): Verify pH using indicator strips. If pH > 2, the buffering capacity of the liberated tert-butylamine has not been overcome; add more HCl.

  • Step 3: Extract the aqueous layer with Diethyl Ether (3x). The tert-butylamine hydrochloride byproduct remains safely partitioned in the aqueous phase.

Process Workflow Visualization

Workflow Step1 1. Solvent Prep Dry Solvents (KF < 50 ppm) Step2 2. Enamine Formation Toluene, Dean-Stark Step1->Step2 Step3 3. IPC: FTIR Analysis Verify C=C stretch (~1650 cm⁻¹) Step2->Step3 Step3->Step2 Fail (C=O Present) Step4 4. Solvent Swap Switch to Acetonitrile Step3->Step4 Pass (C=O Absent) Step5 5. Electrophile Addition Controlled T (0°C to RT) Step4->Step5 Step6 6. Hydrolysis & Workup 10% HCl, Phase Separation Step5->Step6

Caption: Self-validating experimental workflow for enamine alkylation and hydrolysis.

References

  • Imine Azaenolates: Synthesis, Reactivity, and Outlook Source: D-NB.info (German National Library) URL:[Link]

  • The Enamine Alkylation and Acylation of Carbonyl Compounds Source: Journal of the American Chemical Society (J. Am. Chem. Soc. 1963, 85, 2, 207–222) URL:[Link]

  • Enamines - Formation, Properties, Reactions, and Mechanisms Source: Master Organic Chemistry URL:[Link]

  • Stork Enamine Synthesis: Mechanism and Applications Source: Chemistry Steps URL:[Link]

Sources

Application Note: Synthesis of N-Propylidene-tert-butylamine via Condensation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The condensation of propanal with tert-butylamine to form N-propylidene-tert-butylamine (an aldimine) represents a classic yet technically nuanced Schiff base synthesis. While the reaction mechanism is well-understood, the specific physicochemical properties of the reactants—specifically the high volatility of propanal (b.p. 48°C) and tert-butylamine (b.p. 44°C), combined with the steric bulk of the tert-butyl group—require a tailored experimental setup.

This guide provides a robust, self-validating protocol designed to maximize conversion equilibrium while mitigating evaporative losses and steric retardation. The methodology prioritizes Chemical Drying (using anhydrous MgSO₄ or Molecular Sieves) over Azeotropic Distillation (Dean-Stark), as the boiling points of the reactants are too low for effective water removal via toluene/benzene reflux without significant reactant loss.

Target Molecule[1][2][3][4][5]
  • Product: N-Propylidene-tert-butylamine

  • CAS: [Relevant CAS if available, otherwise generic Imine class]

  • Structure:

    
    
    

Reaction Mechanism & Causality

The formation of the imine proceeds via a reversible nucleophilic addition-elimination pathway. Understanding the "Why" behind the protocol steps requires analyzing this mechanism.

The Mechanistic Pathway
  • Nucleophilic Attack: The lone pair on the tert-butylamine nitrogen attacks the electrophilic carbonyl carbon of propanal. Constraint: The bulky tert-butyl group creates steric hindrance, potentially slowing this initial attack compared to linear amines.

  • Carbinolamine Intermediate: A proton transfer occurs, forming an unstable carbinolamine (hemiaminal).

  • Dehydration (Rate Limiting): The hydroxyl group is protonated and leaves as water, generating the C=N double bond.

Critical Control Point: The reaction is an equilibrium (


). According to Le Chatelier’s principle, water must be continuously removed to drive the reaction to completion. Failure to remove water results in hydrolysis back to starting materials.

ReactionMechanism Reactants Propanal + t-Butylamine Transition1 Nucleophilic Attack (Sterically Hindered) Reactants->Transition1 Mixing (0°C) Intermediate Carbinolamine (Unstable) Transition1->Intermediate Proton Transfer Product N-Propylidene-tert-butylamine + H2O (Trapped) Intermediate->Product Dehydration (-H2O) WaterRemoval Water Removal (MgSO4 / Sieves) WaterRemoval->Product Drives Equilibrium Product->Intermediate Hydrolysis (Avoid!)

Figure 1: Mechanistic pathway highlighting the critical role of water removal in preventing hydrolysis.

Experimental Protocol

Safety Warning: tert-Butylamine is highly flammable (Flash point < -8°C) and toxic. Propanal is flammable and an irritant. All operations must be performed in a fume hood.

Method A: Chemical Drying (Recommended for Lab Scale < 50g)

This method uses Dichloromethane (DCM) as a solvent and Anhydrous Magnesium Sulfate (


) as an in-situ dehydrating agent.
Materials & Reagents
ComponentFunctionStoichiometryPurity Requirement
Propanal Electrophile1.0 equivDistilled immediately before use
tert-Butylamine Nucleophile1.1 equivAnhydrous (stored over KOH)
DCM Solvent0.5 M conc.Anhydrous (stabilized)
MgSO₄ Desiccant2.0 g / g reactantAnhydrous powder (oven-dried)
Step-by-Step Procedure
  • System Preparation:

    • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar.

    • Flush with Nitrogen (

      
      ) or Argon while cooling to room temperature.
      
    • Why: Atmospheric moisture can hydrolyze the product or deactivate the reagents.

  • Solvent & Desiccant Loading:

    • Add anhydrous DCM to the flask.

    • Add anhydrous

      
       (approx. 5 equivalents relative to water production).[1]
      
    • Why: Pre-loading the desiccant ensures immediate water trapping upon formation.

  • Amine Addition (Cold):

    • Cool the flask to 0°C using an ice bath.

    • Add tert-butylamine (1.1 equiv) via syringe.

    • Why: Cooling prevents the volatile amine from evaporating during the exothermic mixing event.

  • Aldehyde Addition (Controlled):

    • Add propanal (1.0 equiv) dropwise over 15–20 minutes.

    • Why: Controlling addition rate manages the exotherm. High heat can boil off the reactants (b.p. ~48°C).

  • Reaction Phase:

    • Allow the mixture to warm naturally to Room Temperature (20–25°C) .

    • Stir vigorously for 4–6 hours.

    • Monitoring: Take an aliquot, filter through a mini-cotton plug, and analyze via GC-MS or NMR. Look for the disappearance of the aldehyde signal (~9.8 ppm in

      
       NMR).
      
  • Workup:

    • Filter the mixture through a fritted glass funnel or a Celite pad to remove the hydrated

      
      .
      
    • Wash the filter cake with a small amount of dry DCM.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotary Evaporator).

    • Crucial: Do not heat the water bath above 30°C due to product volatility.

    • Purification: If necessary, distill under weak vacuum. (High vacuum may pull the product into the pump trap).

Workflow Visualization

ExperimentalWorkflow Setup 1. Setup: Dry RBF, N2 atm, Add DCM + MgSO4 Cooling 2. Cooling: Ice Bath (0°C) Setup->Cooling Addition 3. Addition: Add t-Butylamine, then Propanal (Dropwise) Cooling->Addition Reaction 4. Reaction: Warm to RT, Stir 4-6h (MgSO4 traps H2O) Addition->Reaction Filtration 5. Filtration: Remove MgSO4 (Fritted Funnel) Reaction->Filtration Isolation 6. Isolation: Rotary Evap (Bath < 30°C) Filtration->Isolation

Figure 2: Step-by-step workflow for the chemical drying method.[2]

Data Analysis & Characterization

To validate the synthesis, compare the spectral data against the expected signals.

TechniqueExpected SignalInterpretation

NMR

7.5–7.7 ppm (t, 1H)
Imine C-H proton . Diagnostic triplet due to coupling with adjacent

.

NMR

1.1–1.2 ppm (s, 9H)
tert-Butyl group . Strong singlet.
IR Spectroscopy 1650–1670

C=N Stretch . Absence of C=O (~1720

) confirms conversion.
GC-MS M+ = 113 m/zMolecular ion peak.
Troubleshooting Guide
  • Low Yield: Likely due to hydrolysis during workup or volatility loss. Solution: Ensure all glassware is dry; use a vigreux column if distilling.

  • Starting Material Remains: Equilibrium not shifted. Solution: Switch from MgSO₄ to 4Å Molecular Sieves (activated) and extend reaction time to 12h.

  • Product Polymerization: Propanal can self-polymerize. Solution: Ensure the amine is in the flask before the aldehyde is added to scavenge the aldehyde immediately.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 14: Nucleophilic addition to C=O).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General methods for Schiff Base synthesis).

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. (Foundational review on imine stability and synthesis).

  • BenchChem. (2025).[1][2][3] Tert-Butylazomethine in Organic Synthesis: Application Notes. (General protocols for tert-butyl imines).

Sources

Scalable Production Methods for Tert-butyl(prop-1-en-1-yl)amine: A Comprehensive Protocol for Enamine/Imine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocol

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine (CAS 1314991-39-3) and its thermodynamically favored imine tautomer, tert-butyl(propylidene)amine, are highly versatile 3-carbon building blocks in organic synthesis. This application note details the mechanistic rationale, scalable dehydration strategies, and a field-proven batch protocol for synthesizing this compound. By addressing the severe volatility of the precursors, this guide provides a self-validating framework for high-yield production suitable for downstream pharmaceutical applications.

Mechanistic Principles & Tautomeric Dynamics

The condensation of primary amines with aldehydes typically yields an imine, which exists in a dynamic tautomeric equilibrium with its corresponding enamine. For the reaction between propionaldehyde and tert-butylamine, the equilibrium heavily favors the imine form (tert-butyl(propylidene)amine) due to the thermodynamic instability of secondary enamines lacking


-conjugation. However, the enamine tautomer (tert-butyl(prop-1-en-1-yl)amine) is readily accessible and can be trapped or utilized in situ.

The Causality of Steric Bulk: The strategic choice of the tert-butyl group is non-arbitrary and serves two critical mechanistic functions [1]:

  • Suppression of Side Reactions: The severe steric bulk of the tert-butyl moiety prevents unwanted self-condensation (aldol-type reactions) of the highly reactive imine intermediate.

  • Regiocontrol: It dictates the regioselectivity during subsequent

    
    -deprotonation with strong bases like Lithium Diisopropylamide (LDA). The steric hindrance ensures the formation of the desired E-lithiated aza-enolate (
    
    
    
    ) rather than competing side products, making it a superior directed aldol precursor [2].

Scalable Production Strategies: Overcoming Volatility

Synthesizing this compound at scale requires overcoming a significant physical hurdle: the high volatility of both starting materials. Propionaldehyde boils at 48 °C, and tert-butylamine boils at 44–46 °C.

Why standard methods fail: Standard Dean-Stark azeotropic distillation (commonly used for imine/enamine synthesis) is fundamentally unsuitable for this specific pairing. Heating the reaction to the azeotropic temperature of common solvents (e.g., toluene, bp 110 °C) will simply boil off the unreacted starting materials before condensation can occur.

The Solution: Scalable production must rely on chemical dehydrating agents at reduced temperatures to drive the equilibrium forward without thermal reactant loss.

Table 1: Dehydration Strategy Comparison
MethodYieldScalabilityCostCausality / Notes
Anhydrous MgSO₄ >85% High (Batch) LowPrevents reactant volatilization; ideal for low-boiling precursors.
Molecular Sieves (4Å) >90% High (Flow) MediumExcellent for continuous flow reactors; requires specialized packed-bed setups.
Dean-Stark Distillation <40%LowLowUnsuitable; azeotropic temperatures exceed the boiling points of the reactants.
TiCl₄ / Amine Base ~70%MediumHighOverly harsh for primary amines; risks aldehyde polymerization.

Experimental Protocol: Desiccant-Driven Batch Synthesis

Protocol Validation: This methodology utilizes a low-temperature, desiccant-driven dehydration strategy to prevent the volatilization of reactants, ensuring high atom economy and a scalable yield (>85%).

Materials Required:
  • Propionaldehyde (1.05 equivalents, freshly distilled)

  • tert-Butylamine (1.00 equivalent)

  • Anhydrous Magnesium Sulfate (

    
    ) (2.00 equivalents by weight)
    
  • Dichloromethane (DCM) or Diethyl Ether (anhydrous, as solvent)

Step-by-Step Methodology:

Step 1: Preparation and Cooling

  • Charge a dry, argon-flushed jacketed reactor with tert-butylamine and the anhydrous solvent (e.g., 5 volumes of DCM).

  • Suspend anhydrous

    
     in the solution with vigorous mechanical stirring.
    
  • Cool the reactor to 0 °C using a recirculating chiller.

    • Causality Note: Cooling is mandatory to manage the exothermic formation of the hemiaminal intermediate. Failure to cool will result in the immediate flash-boiling and loss of the highly volatile tert-butylamine.

Step 2: Controlled Addition 4. Add freshly distilled propionaldehyde dropwise via an addition funnel over 1–2 hours, maintaining the internal temperature strictly below 5 °C.

Step 3: Dehydration and Equilibration 5. Once the addition is complete, remove the cooling bath and allow the reaction to warm to ambient temperature (20–25 °C). 6. Stir for 12–16 hours under an inert atmosphere. The


 will irreversibly sequester the water byproduct, driving the hemiaminal dehydration to completion.

Step 4: Isolation and Purification 7. Filter the reaction mixture through a pad of Celite under an inert atmosphere to remove the hydrated


. Wash the filter cake with 1 volume of dry solvent.
8. Concentrate the filtrate using a rotary evaporator equipped with a cold trap. Keep the water bath < 30 °C to prevent thermal degradation of the product.
9. Purify the crude liquid via fractional distillation under a mild vacuum to yield the pure tert-butyl(propylidene)amine / tert-butyl(prop-1-en-1-yl)amine mixture.
Table 2: Physicochemical Properties
PropertyPropionaldehydetert-Butylaminetert-Butyl(prop-1-en-1-yl)amine
Molecular Formula C₃H₆OC₄H₁₁NC₇H₁₅N
Molecular Weight 58.08 g/mol 73.14 g/mol 113.20 g/mol
Boiling Point 48 °C44–46 °C~110–115 °C (estimated)
Density 0.80 g/cm³0.69 g/cm³~0.76 g/cm³

Reaction Workflow & Pathway Visualization

The following diagram illustrates the mechanistic workflow, highlighting the critical tautomeric equilibrium and the downstream synthetic utility of the compound.

Pathway A Propionaldehyde + tert-Butylamine B Nucleophilic Addition (0 °C, MgSO4) A->B C Hemiaminal Intermediate B->C D Dehydration (- H2O) C->D E tert-Butyl(propylidene)amine (Imine Tautomer) D->E F tert-Butyl(prop-1-en-1-yl)amine (Enamine Tautomer) E->F Tautomeric Equilibrium G Lithiated Aza-enolate (via LDA at -78 °C) E->G Directed Aldol Precursor F->G

Reaction workflow and tautomeric equilibrium for tert-butyl(prop-1-en-1-yl)amine synthesis.

Downstream Applications in Drug Development

The primary utility of tert-butyl(prop-1-en-1-yl)amine in pharmaceutical development is its function as a stable, directed enolate equivalent. When treated with LDA at -78 °C, it yields a lithiated aza-enolate. This intermediate smoothly undergoes directed aldol condensations with a wide array of complex aldehydes. Following mild acidic hydrolysis, this provides a highly robust, scalable pathway to


-unsaturated aldehydes and complex polyketide architectures, entirely bypassing the self-condensation and polymerization issues inherent to using free propionaldehyde in basic conditions [3].

References

  • ChemEurope. (n.d.). Propionaldehyde: Uses and Condensation Reactions. Retrieved from[Link]

  • Wikipedia Contributors. (n.d.). Propionaldehyde. Wikipedia, The Free Encyclopedia. Retrieved from[Link]

  • Peralta, M. M. (2001). Propionaldehyde t-Butylimine. Encyclopedia of Reagents for Organic Synthesis (e-EROS). John Wiley & Sons. Retrieved from[Link]

Troubleshooting & Optimization

Preventing hydrolysis of Tert-butyl(prop-1-en-1-yl)amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained yield drops, irreproducible reactions, or complete reagent failure when working with sensitive enamines like Tert-butyl(prop-1-en-1-yl)amine .

Enamines are highly versatile but notoriously fragile. The key to mastering their use lies not just in following a storage protocol, but in understanding the exact chemical causality behind their degradation. This guide is designed as a self-validating system to ensure your reagents remain pristine from synthesis to application.

Mechanistic Insights: The "Why" Behind Enamine Degradation

To prevent the degradation of Tert-butyl(prop-1-en-1-yl)amine, we must first understand its primary enemy: acid-catalyzed hydrolysis [1].

Unlike imines, where protonation occurs directly on the nitrogen, enamine hydrolysis begins at the carbon-carbon double bond. The nitrogen lone pair donates electron density into the


-system, making the 

-carbon highly nucleophilic.
  • Protonation: Even trace amounts of weak acids (such as carbonic acid formed by ambient CO₂ and moisture) will protonate the

    
    -carbon, generating a highly electrophilic iminium cation [2].
    
  • Nucleophilic Attack: Ambient water attacks the iminium carbon, forming an unstable tetrahedral carbinolamine (hemiaminal) intermediate [3].

  • Cleavage: A subsequent proton transfer turns the nitrogen into a good leaving group, collapsing the molecule into propanal and tert-butylamine [1].

The Causality of Storage Choices: Because the first step is protonation, excluding water is not enough. You must actively neutralize trace acids. This is why storing enamines over standard molecular sieves alone often fails—sieves can be mildly acidic. We must use a dual-action basic and anhydrous environment.

Troubleshooting FAQs

Q1: I stored my Tert-butyl(prop-1-en-1-yl)amine in a tightly sealed vial, but my


H NMR shows a massive aldehyde peak at ~9.7 ppm. Why did it degrade? 
A:  A sealed vial traps ambient air, which contains both humidity and CO₂. The CO₂ dissolves into the trace moisture to form carbonic acid, initiating the hydrolysis cascade. Furthermore, standard borosilicate glass can have acidic silanol groups on its surface. Always purge vials with heavy inert gas (Argon) and add a basic stabilizer.

Q2: Can I purify my partially hydrolyzed enamine using silica gel chromatography? A: Absolutely not. Silica gel is highly acidic and will rapidly and quantitatively hydrolyze your enamine on the column. If your enamine has degraded into propanal and tert-butylamine, you must purify it via vacuum distillation over a basic desiccant like Calcium Hydride (CaH₂) or Potassium Carbonate (K₂CO₃).

Q3: Why does my enamine degrade instantly when I prepare my NMR sample? A: You are likely using Chloroform-d (CDCl₃). CDCl₃ photolytically degrades over time to produce trace amounts of DCl (deuterium chloride). This strong acid will instantly hydrolyze your enamine in the NMR tube, giving you a false positive for degradation. Always use anhydrous Benzene-d6 (C₆D₆) or pass your CDCl₃ through a plug of basic alumina immediately before use.

Quantitative Stability Data

The following table summarizes the expected half-life of Tert-butyl(prop-1-en-1-yl)amine under various storage conditions, demonstrating the dramatic impact of basic stabilizers and inert atmospheres.

Storage ConditionTemperatureAdditives / StabilizersAtmosphereEstimated Half-Life
Open Benchtop25°CNoneAmbient Air< 2 hours
Sealed Glass Vial25°CNoneAmbient Air2 - 3 days
Sealed Glass Vial-20°CNoneAmbient Air2 - 3 weeks
Schlenk Flask-20°CNoneArgon~6 months
Optimized Storage -20°C K₂CO₃ + 4Å Sieves Argon > 12 months

Self-Validating Storage & Recovery Protocols

A protocol is only scientifically sound if it includes built-in quality control. Follow these steps to create a self-validating storage system.

Protocol 1: Preparation of Anhydrous Storage Vials

Objective: Create a strictly anhydrous, basic, and inert micro-environment.

  • Desiccant Preparation: Bake 4Å molecular sieves and anhydrous K₂CO₃ [4] at 250°C under high vacuum (<0.1 Torr) for 12 hours. Cool under Argon. Causality: K₂CO₃ acts as an acid scavenger, while the sieves trap moisture.

  • Glassware Passivation: Rinse your storage vials with a 5% KOH in isopropanol solution, followed by oven drying. This neutralizes acidic silanol sites on the glass.

  • Enamine Transfer: Inside a glovebox or using strict Schlenk line techniques, transfer the Tert-butyl(prop-1-en-1-yl)amine into the passivated vial.

  • Stabilization: Add 10% (w/w) of the baked K₂CO₃ and 4Å sieves directly into the liquid enamine.

  • Sealing: Seal with a PTFE-lined cap (rubber septa are permeable to oxygen/moisture over time), wrap tightly with Parafilm, and store at -20°C in the dark.

Protocol 2: Pre-Experiment Validation (Quality Control)

Objective: Verify reagent integrity without causing accidental degradation.

  • Sampling: Under a positive flow of Argon, extract 10 µL of the stored enamine.

  • Sample Prep: Dissolve immediately in 0.5 mL of anhydrous C₆D₆ (stored over basic alumina).

  • Analysis: Acquire a

    
    H NMR spectrum.
    
  • Validation Logic: Check the region between 9.5–10.0 ppm. If an aldehyde proton peak (from propanal) is present and integrates to >5% relative to the enamine alkene protons, the batch has failed validation and must be re-distilled.

Workflow Visualization

The following logic diagram maps the lifecycle and validation checkpoints for enamine storage.

EnamineWorkflow N1 Receive/Synthesize Tert-butyl(prop-1-en-1-yl)amine N2 Add Anhydrous K2CO3 & 4Å Molecular Sieves N1->N2 N3 Purge with Argon (Schlenk Line) N2->N3 N4 Store at -20°C (Dark, PTFE Sealed) N3->N4 N5 Pre-Use Validation (1H NMR in C6D6) N4->N5 N6 Purity > 95%? (Check for Aldehyde) N5->N6 N7 Proceed with Experiment N6->N7 Yes (Valid) N8 Purify via Vacuum Distillation over CaH2 N6->N8 No (Hydrolyzed) N8->N2 Recovered

Caption: Self-validating workflow for the storage, quality control, and recovery of sensitive enamines.

References

  • Imine and Enamine Hydrolysis Mechanism - Chemistry Steps. Available at: [Link]

  • Enamine: Definition, Structure, and Formation Mechanism - Chemistry Learner. Available at: [Link]

  • Enamines - Master Organic Chemistry. Available at: [Link]

  • Potassium carbonate, 25 kg - Renewable Desiccants - Carl ROTH. Available at: [Link]

Technical Support: Optimizing the Synthesis of Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

(and its Tautomer: N-Propylidene-tert-butylamine)

Part 1: Executive Technical Summary

The Core Challenge: You are attempting to synthesize Tert-butyl(prop-1-en-1-yl)amine (the enamine form) via the condensation of tert-butylamine and propanal .

Critical Chemical Reality: For primary amines (like tert-butylamine) reacting with enolizable aldehydes (like propanal), the thermodynamic equilibrium heavily favors the Imine (Schiff Base) tautomer, N-propylidene-tert-butylamine, over the Enamine .



  • Imine Structure:

    
    
    
  • Enamine Structure:

    
     (Target named in request)
    

Unless you are trapping the enamine in situ (e.g., Mannich reaction) or using specific stabilizing groups, the isolated product will be the Imine . This guide focuses on maximizing the yield of the condensation product (the C=N bond formation). If the C=N bond forms efficiently, you generate the required precursor for any subsequent enamine-based reactivity.

Part 2: Reaction Mechanics & Pathway Visualization

The following diagram illustrates the reaction pathway and the critical equilibrium points where yield is lost.

ReactionPathway Start Reactants (t-Butylamine + Propanal) Inter Hemiaminal Intermediate Start->Inter Nucleophilic Attack (Fast) Oligomer Oligomers/Aldol (Yield Loss) Start->Oligomer Aldol Side Rxn (If Temp > 0°C) Water H2O Byproduct Inter->Water Imine IMINE (Major) N-propylidene-t-butylamine Inter->Imine - H2O (Rate Limiting) Enamine ENAMINE (Minor) Tert-butyl(prop-1-en-1-yl)amine Imine->Enamine Tautomerization (Equilibrium)

Figure 1: Reaction pathway showing the dehydration step as the critical gateway. Note the tautomeric equilibrium between the stable Imine and the transient Enamine.

Part 3: Troubleshooting Guide (Q&A Format)

Issue 1: "My conversion is stuck at 60-70% regardless of reaction time."

Diagnosis: Water Equilibrium Saturation. This is a reversible condensation. As water is generated, the reaction reaches equilibrium and stops forward progress. Standard drying agents (MgSO₄) are often insufficient for hindered amines.

Solution:

  • Switch to Molecular Sieves (4Å): Add activated 4Å molecular sieves (20% w/v) directly to the reaction flask.

  • Azeotropic Distillation: If scaling up (>50g), use a Dean-Stark trap with a low-boiling azeotrope solvent like Pentane or Benzene (if permitted), though the volatility of propanal makes this difficult.

  • The "Gold Standard" Fix: Use the Titanium Tetrachloride (

    
    )  method (See Protocol A below). This acts as both a Lewis acid catalyst and a stoichiometric water scavenger, pushing conversion to >95%.
    
Issue 2: "I see multiple spots on TLC/NMR (complex mixture)."

Diagnosis: Aldol Condensation / Polymerization. Propanal is highly reactive. In the presence of amines (which act as bases), propanal can self-condense (Aldol reaction) before reacting with the bulky tert-butylamine.

Solution:

  • Reverse Addition: Do not add the amine to the aldehyde.

  • Cold Addition: Pre-cool the amine in solvent to -10°C to 0°C . Add the propanal slowly (dropwise) to the amine. This keeps the amine in excess locally, favoring Imine formation over Aldol self-condensation.

  • Steric Bulk Management: The tert-butyl group slows down the nucleophilic attack.[1][2] You must allow longer reaction times at low temperatures before warming to room temperature.

Issue 3: "My product disappears or degrades during workup."

Diagnosis: Hydrolysis.[2][3] Imine/enamine species are sensitive to acidic hydrolysis. Silica gel is slightly acidic and can decompose your product back to the starting materials during purification.

Solution:

  • Avoid Chromatography: Distillation is the preferred purification method.

  • Neutralize Silica: If you must column, treat the silica gel with 1% Triethylamine in Hexane before loading the sample.

  • Basic Workup: Ensure all aqueous washes are basic (NaOH or NaHCO₃). Never use acid to neutralize.

Part 4: High-Yield Experimental Protocols

Protocol A: The Method (Recommended for High Yield)

Best for: Overcoming steric hindrance and ensuring 100% water removal.

Mechanism:


 coordinates the aldehyde oxygen, activating it for attack, and irreversibly binds the water produced as 

.

Reagents:

  • Tert-butylamine (1.0 equiv)[4]

  • Propanal (1.0 - 1.2 equiv)

  • Triethylamine (Et3N) (3.0 equiv) - Crucial for scavenging HCl

  • Titanium Tetrachloride (

    
    ) (0.5 - 0.6 equiv)
    
  • Solvent: Anhydrous Dichloromethane (DCM) or Pentane.

Workflow Diagram:

TiCl4_Workflow Step1 1. Dissolve t-Butylamine + Et3N in DCM under N2/Ar Step2 2. Cool to -10°C (Ice/Salt Bath) Step1->Step2 Step3 3. Add TiCl4 dropwise (Exothermic! Control Temp) Step2->Step3 Step4 4. Add Propanal dropwise at 0°C Step3->Step4 Step5 5. Stir 1h at 0°C, then warming to RT (2-4h) Step4->Step5 Step6 6. Quench/Filter TiO2 precipitate Step5->Step6

Figure 2: Step-by-step workflow for the Titanium Tetrachloride mediated synthesis.

Detailed Steps:

  • Dissolve tert-butylamine (10 mmol) and triethylamine (30 mmol) in anhydrous DCM (40 mL) under Nitrogen atmosphere.

  • Cool the solution to -10°C .

  • Critical Step: Add

    
      (5.5 mmol) dropwise. Warning: This is highly exothermic and will fume. A slurry will form.[4][5]
    
  • Add Propanal (10-12 mmol) dropwise, maintaining the temperature below 0°C.

  • Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: The reaction will contain a thick precipitate of

    
    . Dilute with pentane/ether and filter through a pad of Celite.
    
  • Concentrate the filtrate. Distill under reduced pressure to isolate the pure product.

Protocol B: The Molecular Sieve Method (Greener Alternative)

Best for: Routine synthesis where strictly anhydrous conditions are available.

  • Fill a flask with anhydrous DCM or Ether .

  • Add Activated 4Å Molecular Sieves (approx. 2g per 1g of reactant).

  • Add tert-butylamine (1.0 equiv).

  • Cool to 0°C .

  • Add Propanal (1.05 equiv) slowly.

  • Stir at 0°C for 2 hours , then at RT for 12 hours .

  • Filter off sieves and evaporate solvent. Distill the residue.

Part 5: Data Summary & Comparison

MethodTypical YieldReaction TimePurity (Crude)Key Advantage
Standard Mixing 40-60%24 hrsLow (Oligomers)Simple, cheap
Dean-Stark (Reflux) 60-75%12 hrsModerateScalable
Molecular Sieves 75-85%12-16 hrsHighMild conditions

(Protocol A)
90-98% 4-6 hrs Very High Rapid, complete conversion

References

  • White, W. A., & Weingarten, H. (1967). A Versatile New Enamine Synthesis. The Journal of Organic Chemistry, 32(1), 213–214.

    • Foundational text for the method used to synthesize hindered enamines/imines.
  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510.

    • Comprehensive review of imine stability, tautomeriz
  • Carlson, R., et al. (1992). Efficient Synthesis of Imines by a Modified Titanium Tetrachloride Procedure.[6][7] Acta Chemica Scandinavica, 46, 1211-1214.[7]

    • Optimization of the method specifically for sensitive substr

Sources

Technical Support Hub: High-Efficiency Enamine Synthesis via Dean-Stark

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ENAM-OPT-001 Status: Open Subject: Optimization of Water Removal Kinetics in Enamine Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Hub: Rapid Triage

Before proceeding to the full protocol, identify your current bottleneck.

SymptomProbable CauseImmediate Action
Trap is dry (no water collecting) Vapor temperature < Azeotrope BPInsulate the Dean-Stark arm; increase bath temp to 20-30°C above solvent BP.
Reaction stalls at ~50% conversion Catalyst deactivation or Equilibrium limitAdd fresh catalyst (p-TsOH); switch to higher-capacity solvent (e.g., Toluene vs. Benzene).[1]
Product hydrolyzes during isolation Reversible reaction with atmospheric moistureSTOP aqueous workup. Switch to direct distillation or non-aqueous crystallization.[1]
Violent bumping/foaming Water pooling in return lineClean the trap arm; ensure smooth phase separation; use a larger stir bar.[1]

The Mechanics of Failure & Success

Enamine formation is a classic equilibrium-driven reaction (


). The reaction is not driven by the rate of formation, but by the rate of water removal.[2] If water removal is slower than the reverse reaction (hydrolysis), the yield will plateau regardless of reaction time.
Reaction Logic & Water Removal Pathway

The following diagram illustrates the kinetic relationship between the acid-catalyzed mechanism and the physical removal of water.

EnamineMechanism Reactants Ketone + 2° Amine Intermediate Carbinolamine (Unstable) Reactants->Intermediate + H⁺ (p-TsOH) Intermediate->Reactants Reversible Iminium Iminium Ion (Transition State) Intermediate->Iminium - H₂O Water H₂O (Byproduct) Intermediate->Water Elimination Enamine Enamine Product Iminium->Enamine - H⁺ Enamine->Iminium Hydrolysis risk DeanStark Dean-Stark Trap (Physical Removal) Water->DeanStark Azeotropic Distillation (Toluene/H₂O) DeanStark->Water Phase Separation

Figure 1: The kinetic coupling of chemical equilibrium and physical azeotropic removal. Note that the Iminium-to-Enamine step is reversible if water is not physically sequestered.

Optimized Protocol: The "Self-Validating" System

Standard protocols often fail because they neglect the thermodynamics of the trap itself. This optimized workflow ensures the trap acts as a kinetic sink.

Materials
  • Substrate: Ketone (1.0 eq) + Secondary Amine (1.1 - 1.5 eq).[1]

  • Solvent: Toluene (Preferred) or Cyclohexane (see Selection Guide below).[1]

  • Catalyst: p-Toluenesulfonic acid monohydrate (p-TsOH), 0.5 – 1.0 mol%.[1]

  • Apparatus: Flame-dried RBF, Dean-Stark trap, Reflux condenser, Nitrogen inlet.[1]

Step-by-Step Methodology
  • System Preparation (Critical):

    • Assemble glassware while hot or flame-dry under vacuum.[1]

    • The "Pre-Fill" Technique: Fill the Dean-Stark trap completely with the chosen solvent (e.g., Toluene) before starting heating.

    • Why? If you don't pre-fill, the first ~15mL of solvent (and entrained water) must fill the trap before any water separation occurs. This delays the equilibrium shift by 30-60 minutes.[1]

  • Reaction Initiation:

    • Charge RBF with Ketone, Amine, and Solvent (Concentration ~0.5 – 1.0 M).[1]

    • Add p-TsOH catalyst.[1]

    • Validation: Ensure the stir bar creates a vortex.[1] Poor mixing leads to localized superheating and bumping.[1]

  • The Azeotropic Drive:

    • Heat the bath to 30°C above the solvent's boiling point (e.g., 140°C for Toluene).

    • Insulation: Wrap the vertical arm of the Dean-Stark trap and the RBF neck with aluminum foil or glass wool.

    • Why? The vapor must reach the condenser without condensing prematurely in the arm. Premature condensation returns water to the flask (reflux) rather than the trap.

  • Monitoring & Endpoint:

    • Monitor the water layer in the trap.[2]

    • Theoretical Yield Calculation: Calculate the expected volume of water (

      
      ).
      
    • Stop Condition: When water volume matches theoretical yield or remains constant for 60 minutes.

  • Isolation (Non-Aqueous):

    • Cool to room temperature under

      
      .
      
    • Do NOT wash with water. [1]

    • Remove solvent via rotary evaporation.[1]

    • Distill the residue under high vacuum to obtain pure enamine.[1]

Solvent Selection Guide

Choosing the right entrainer is a balance between boiling point (reaction rate) and thermal stability of the enamine.

SolventBoiling Point (°C)Azeotrope BP (°C)Water Capacity (% wt)Application Context
Benzene 80.169.48.8%Legacy/Toxic. Avoid unless substrate is highly thermally unstable.[1]
Cyclohexane 80.769.88.5%Green Alternative. Good for low-temp reactions, but low water capacity requires longer reflux.[1]
Toluene 110.685.020.2%Standard. High water capacity and optimal temperature for most ketone conversions.[1]
Xylenes ~140~94~40%High Performance. Use for sterically hindered ketones requiring high activation energy.[1] Harder to remove.

Advanced Troubleshooting (FAQs)

Q1: I see a "milky" emulsion in the trap, but no distinct water layer.

Diagnosis: The density difference between the solvent and water is insufficient, or the amine is acting as a surfactant. Solution:

  • Salting Out: Add a few crystals of NaCl to the trap (carefully).[1] This increases the density/polarity of the aqueous phase, forcing separation.

  • Co-Solvent: If using Toluene, the separation is usually sharp.[1] If using more polar solvents, this issue is common.[1] Stick to Toluene/Cyclohexane.[1]

Q2: My enamine turns yellow/orange and polymerizes upon distillation.

Diagnosis: Trace acid catalyst is catalyzing polymerization during the high-heat distillation step.[1] Solution:

  • Neutralization: Before solvent removal, add a small amount of solid

    
     or 
    
    
    
    (0.5 eq relative to catalyst) to neutralize the p-TsOH. Filter, then distill.[1][3]
Q3: Can I use Molecular Sieves instead of Dean-Stark?

Diagnosis: Substrate is too sensitive for 110°C (Toluene reflux).[1] Solution: Yes. Use a Soxhlet Extractor filled with activated 4Å Molecular Sieves mounted between the flask and condenser.

  • Mechanism:[1][4][5][6][7][8][9] The solvent refluxes through the sieves, which chemically trap water, returning dry solvent to the flask. This is slower but works at lower temperatures (e.g., DCM reflux at 40°C, though DCM does not azeotrope well, the sieves act as the sink).

Q4: The reaction is stuck at 90% conversion.

Diagnosis: Steric hindrance or "wet" starting materials.[1] Solution:

  • Ensure the amine was distilled from KOH prior to use.[1]

  • Double Trap Method: Drain the Dean-Stark trap mid-reaction and refill with fresh, dry solvent. The water-saturated solvent in the trap can sometimes re-equilibrate with the vapor.

References

  • Stork, G., et al. (1963).[1] "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society, 85(2), 207–222.

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (Chapter 21: Formation and Reactions of Enols and Enolates).[1]

  • Wade, J., & Merriman, R. W. (1911).[1][10] "Influence of Water on the Boiling Point of Ethyl Alcohol at Pressures above and below the Atmospheric Pressure." Journal of the Chemical Society, Transactions, 99, 997-1011. (Foundational work on azeotropes).

  • Dean, E. W., & Stark, D. D. (1920).[1] "A Convenient Method for the Determination of Water in Petroleum and Other Organic Emulsions." The Journal of Industrial and Engineering Chemistry, 12(5), 486–490.

Sources

Troubleshooting low regioselectivity in Tert-butyl(prop-1-en-1-yl)amine alkylation

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of alkylating Tert-butyl(prop-1-en-1-yl)amine , a secondary enamine.

Technical Support: Troubleshooting Regioselectivity in Enamine Alkylation

Subject: Optimizing C-Alkylation vs. N-Alkylation in Tert-butyl(prop-1-en-1-yl)amine Applicable Chemistry: Metalloenamine (Azaenolate) Alkylation, Stork-Dowd Synthesis.

Executive Summary: The Core Problem

You are likely experiencing N-alkylation (reaction at the nitrogen) instead of the desired C-alkylation (reaction at the


-carbon).

The Mechanism: Tert-butyl(prop-1-en-1-yl)amine is a secondary enamine . Unlike the tertiary enamines used in classic Stork Enamine Synthesis (e.g., pyrrolidine derivatives), secondary enamines are chemically unstable and prone to tautomerization. To alkylate them with alkyl halides, you must generate the Metalloenamine (Azaenolate) anion.[1]

This anion is an ambident nucleophile :

  • Nitrogen (Hard Nucleophile): High charge density. Favored by polar solvents and hard electrophiles.

  • Carbon (Soft Nucleophile): The desired site. Favored by non-polar solvents, tight ion pairing, and soft electrophiles.

Diagnostic Guide: Why is Regioselectivity Failing?

Use this Q&A section to diagnose your specific failure mode.

Q1: Are you alkylating the neutral enamine or the lithiated anion?
  • If Neutral: Stop. Neutral secondary enamines react with alkyl halides primarily at the Nitrogen. The proton on the nitrogen allows for rapid elimination or formation of stable ammonium salts that do not rearrange to the C-alkyl product.

  • The Fix: You must deprotonate the corresponding imine (N-tert-butylpropan-1-imine) with a strong base (LDA,

    
    -BuLi, or Grignard) to form the Azaenolate  before adding the electrophile.
    
Q2: Which solvent are you using?
  • If THF, HMPA, or DMSO: These are Polar Coordinating Solvents . They solvate the Lithium cation (

    
    ), separating it from the Nitrogen anion. This leaves the Nitrogen "naked" and highly reactive, leading to N-Alkylation .
    
  • The Fix: Switch to Non-Polar / Non-Coordinating Solvents like Diethyl Ether , Toluene , or Hexane . In these solvents, the

    
     remains tightly coordinated to the Nitrogen. This "Ion Pair" sterically blocks the Nitrogen and reduces its electron density, forcing the electrophile to attack the Carbon (C-alkylation).
    
Q3: What is your leaving group (Electrophile)?
  • If Triflate (-OTf), Tosylate (-OTs), or Sulfate: These are Hard Electrophiles . According to HSAB (Hard-Soft Acid-Base) theory, hard electrophiles prefer the hard nucleophilic site (Nitrogen).

  • The Fix: Use Soft Electrophiles , specifically Alkyl Iodides or Alkyl Bromides . These prefer the soft nucleophilic site (Carbon).

Q4: What is the counter-ion?
  • If Potassium (K) or Sodium (Na): These form looser ion pairs than Lithium, increasing N-alkylation risk.

  • The Fix: Use Lithium (LDA, Li-amides) or Magnesium (Grignard-derived azaenolates) . Magnesium coordinates very strongly to Nitrogen, providing the best protection against N-alkylation (The "Stork-Dowd" modification).

Mechanistic Pathway & Logic

The following diagram illustrates the bifurcation between the desired C-Alkylation and the undesired N-Alkylation based on reaction conditions.

G Imine Precursor Imine (N-tert-butylpropan-1-imine) Base Deprotonation (LDA or EtMgBr) Imine->Base Azaenolate Metalloenamine (Azaenolate) [Li+ ... N- ... C=C] Base->Azaenolate Cond_Bad Condition A: Polar Solvent (THF/HMPA) Hard Electrophile (R-OTf) Azaenolate->Cond_Bad Path 1 Cond_Good Condition B: Non-Polar Solvent (Ether) Soft Electrophile (R-I) Mg/Li Counterion Azaenolate->Cond_Good Path 2 N_Alk N-Alkylated Product (Undesired Byproduct) Cond_Bad->N_Alk N-Attack Favored (Naked Anion) C_Alk C-Alkylated Imine (Target Intermediate) Cond_Good->C_Alk C-Attack Favored (Contact Ion Pair) Final Final Aldehyde (After Hydrolysis) C_Alk->Final H3O+ Hydrolysis

Figure 1: Divergent reaction pathways for Azaenolate alkylation driven by solvent and electrophile hardness.

Optimized Experimental Protocol

This protocol is designed to maximize C-regioselectivity using the Magnesium-salt method (Stork-Dowd), which is superior to Lithium for preventing N-alkylation.

Materials:
  • Substrate: N-tert-butylpropan-1-imine (freshly distilled).

  • Base: Ethyl Magnesium Bromide (EtMgBr) in Ether (preferred) or LDA in Ether.

  • Solvent: Anhydrous Diethyl Ether (Critical: Do not use THF).

  • Electrophile: Primary Alkyl Iodide (R-I).

Step-by-Step Workflow:
StepActionTechnical Rationale
1 Imine Formation Condense Propionaldehyde + t-Butylamine over MgSO4. Distill the imine. Do not use the crude enamine/imine mixture; water kills the anion.
2 Metallation Add Imine to EtMgBr (1.1 equiv) in Diethyl Ether at 0°C, then reflux for 1 hr.
3 Cooling Cool the mixture to 0°C (or -78°C for very reactive electrophiles).
4 Alkylation Add Alkyl Iodide (1.1 equiv) dropwise. Stir 2-4 hours.
5 Hydrolysis Pour into cold 10% HCl or H2SO4. Reflux/Stir vigorously for 2-12 hours.
6 Workup Extract with ether. Wash with NaHCO3. Dry and concentrate.

Troubleshooting Data Table

SymptomProbable CauseCorrective Action
Major N-Alkylation Solvent is too polar (THF, DMF).Switch to Diethyl Ether or Toluene.
Major N-Alkylation Leaving group is too hard (OTf, Cl).Switch to Alkyl Iodide (R-I).
Poly-Alkylation Fast proton exchange between product and start material.Ensure 100% deprotonation before adding electrophile. Use 1.1 eq Base.
No Reaction Enamine/Imine was wet (Water).Distill imine from CaH2 before use. Anions are water-sensitive.
Starting Material Recovered Incomplete Hydrolysis.The "Product" before hydrolysis is a stable imine.[2] Increase acid concentration or hydrolysis time.

References

  • Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes.[1] Journal of the American Chemical Society.[3] Link

  • Collum, D. B., et al. (2006).[4] Lithiated Imines: Solvent-Dependent Aggregate Structures and Mechanisms of Alkylation.[4][5][6] Journal of the American Chemical Society.[3] Link[4]

  • Kwon, H., et al. (2019). Regioselectivity in the Alkylation of Ambident Nucleophiles. Organic Chemistry Portal. Link

Sources

Purification methods for moisture-sensitive Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Tert-butyl(prop-1-en-1-yl)amine

Welcome to the technical support guide for Tert-butyl(prop-1-en-1-yl)amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the purification and handling of this moisture-sensitive enamine. Our goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and adapt these methods to your specific experimental needs.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals

This section addresses the most common questions regarding the stability and handling of Tert-butyl(prop-1-en-1-yl)amine.

Q1: Why is Tert-butyl(prop-1-en-1-yl)amine so sensitive to moisture?

A1: The moisture sensitivity of Tert-butyl(prop-1-en-1-yl)amine is inherent to its structure as an enamine. Enamines are susceptible to hydrolysis, a reaction in which water, especially under acidic conditions, cleaves the molecule back into its parent carbonyl compound (propanal) and secondary amine (tert-butylamine).[1][2]

The mechanism involves the protonation of the double bond's alpha-carbon, which creates a highly electrophilic iminium ion.[3][4] Water then acts as a nucleophile, attacking the iminium carbon. A series of proton transfers follows, ultimately leading to the collapse of the tetrahedral intermediate and the expulsion of the amine, yielding the final carbonyl compound.[2][4] Even trace amounts of acidic impurities or dissolved CO₂ from the atmosphere can catalyze this degradation process.

G cluster_hydrolysis Enamine Hydrolysis Pathway Enamine Tert-butyl(prop-1-en-1-yl)amine Protonation Protonation at α-carbon (Catalyzed by H₃O⁺) Enamine->Protonation [H⁺] Iminium Iminium Ion Intermediate (Electrophilic) Protonation->Iminium H2O_Attack Nucleophilic Attack by Water Iminium->H2O_Attack H₂O Tetrahedral Tetrahedral Intermediate H2O_Attack->Tetrahedral Proton_Transfer Proton Transfer Steps Tetrahedral->Proton_Transfer Elimination Elimination of Amine Proton_Transfer->Elimination Products Propanal + Tert-butylamine Elimination->Products

Caption: Acid-catalyzed hydrolysis of an enamine.

Q2: What are the tell-tale signs of degradation in my sample?

A2: Degradation can be identified through several observations:

  • Visual Changes: The appearance of cloudiness or two distinct liquid phases can indicate the formation of water and the less soluble parent amine/aldehyde.

  • Olfactory Changes: A noticeable change in odor, particularly the emergence of a sharp smell characteristic of propanal or a more pronounced fish-like odor of tert-butylamine, suggests hydrolysis has occurred.[5]

  • Analytical Evidence:

    • NMR Spectroscopy: The appearance of new signals corresponding to the aldehydic proton of propanal (~9.7 ppm) and the N-H proton of tert-butylamine.

    • GC-MS: The emergence of peaks with the mass-to-charge ratios corresponding to propanal and tert-butylamine.

Q3: How should I properly store and handle this compound to prevent moisture contamination?

A3: Proactive prevention is critical. Follow these guidelines rigorously:

  • Inert Atmosphere: Always store and handle the compound under a dry, inert atmosphere such as argon or nitrogen.[6]

  • Appropriate Containers: Use bottles with secure, air-tight seals, preferably with a PTFE-faced septum cap (e.g., Sure/Seal™ bottles).[7]

  • Temperature Acclimatization: Before opening, always allow refrigerated or frozen containers to warm completely to ambient temperature.[8] Opening a cold container will cause atmospheric moisture to condense inside, contaminating the reagent.

  • Proper Dispensing: Use syringe or cannula techniques to withdraw the liquid through the septum, maintaining a positive pressure of inert gas within the bottle to prevent air ingress.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems encountered during purification and experimentation.

Problem 1: My sample is already cloudy and likely contains water. What is the first step?

Solution: The immediate goal is to remove the bulk water. This is best achieved by treating the material with a suitable drying agent before attempting any further purification like distillation. Attempting to distill a wet sample can lead to co-distillation of water or further degradation.

Workflow:

  • Transfer the amine to a dry flask under an inert atmosphere.

  • Add a carefully selected drying agent (see Table 1 below).

  • Stir the mixture for several hours (or overnight) at room temperature.

  • Filter or decant the liquid away from the drying agent under inert atmosphere.

Problem 2: I've tried distillation, but the yield is very low and the product is still impure.

Solution: This often points to one of two issues:

  • Inadequate Drying: Residual water is causing degradation upon heating during distillation. Ensure the pre-distillation drying step is thorough. Consider using a more efficient drying agent or a longer contact time.

  • Inefficient Fractionation: If the boiling points of the impurities (e.g., propanal, tert-butylamine) are close to the product, simple distillation is insufficient. Use a fractional distillation setup with a Vigreux or packed column to improve separation.[9][10] Ensure the column is well-insulated to maintain a proper temperature gradient.

Problem 3: Which drying agent should I choose? Are they all the same?

Solution: No, the choice of drying agent is critical. Since the compound is basic, you must avoid acidic drying agents which would react with it. Basic or neutral drying agents are required.

Drying AgentTypeCapacitySpeedSuitability for Tert-butyl(prop-1-en-1-yl)amineComments
Potassium Hydroxide (KOH) BasicHighFastExcellent Very effective for amines.[11][12] Can be somewhat soluble in the amine, so a subsequent distillation is recommended.
Calcium Oxide (CaO) BasicMediumMediumGood A good, inexpensive choice for pre-drying amines.[11]
Molecular Sieves (3Å or 4Å) NeutralHighHighExcellent Very efficient and clean. Must be properly activated (heated under vacuum) before use. Does not introduce ionic impurities.
Magnesium Sulfate (MgSO₄) NeutralHighFastGood Generally useful, but can be slightly acidic. Use with caution and test on a small scale first.
Calcium Chloride (CaCl₂) AcidicHighMediumUnsuitable Forms complexes with amines and should not be used.[11]
Sodium Sulfate (Na₂SO₄) NeutralHighSlowAcceptable (Pre-drying only) Low efficiency. Best for removing visible water droplets, but not for achieving anhydrous conditions.

Part 3: Experimental Protocols

This section provides detailed methodologies for the purification of Tert-butyl(prop-1-en-1-yl)amine.

Decision Workflow for Purification

Before starting, use this diagram to select the appropriate purification strategy based on the state of your sample.

G Start Start: Assess Sample Quality Is_Cloudy Is the sample cloudy or contains visible water? Start->Is_Cloudy Impurity_Check GC-MS or NMR analysis shows hydrolysis products? Is_Cloudy->Impurity_Check No Drying_Step 1. Dry over KOH or activated Molecular Sieves Is_Cloudy->Drying_Step Yes Distill_Step 3. Fractional Distillation under Inert Atmosphere Impurity_Check->Distill_Step Yes Final_Product Pure, Dry Product Impurity_Check->Final_Product No, Purity is High Filter_Step 2. Filter/Decant under Inert Atmosphere Drying_Step->Filter_Step Filter_Step->Distill_Step Distill_Step->Final_Product

Caption: Purification decision workflow.

Protocol 1: Fractional Distillation of Tert-butyl(prop-1-en-1-yl)amine under Inert Atmosphere

This protocol is designed for purifying the amine from hydrolysis byproducts and other volatile impurities.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask (e.g., Perkin triangle or cow-type adapter for collecting fractions under vacuum/inert gas)[9][13]

  • Schlenk line or source of dry inert gas (Argon or Nitrogen)

  • Heating mantle and stir plate

  • Pre-dried amine (from treatment with a drying agent)

Procedure:

  • Assembly: Assemble the distillation apparatus. All glassware must be rigorously dried in an oven and assembled hot under a flow of inert gas.

  • Charging the Flask: Transfer the pre-dried Tert-butyl(prop-1-en-1-yl)amine to the round-bottom flask via cannula under a positive pressure of inert gas. Add a magnetic stir bar.

  • System Purge: Ensure the entire system is under a gentle, positive pressure of inert gas, vented through an oil bubbler.

  • Heating: Begin stirring and gently heat the flask using a heating mantle.

  • Fractionation: A ring of condensate will slowly rise up the fractionating column.[10] Heat slowly to allow for proper equilibration on the column's theoretical plates.

  • Collecting Fractions:

    • Discard any initial low-boiling forerun.

    • Collect the main fraction at a stable, constant temperature corresponding to the boiling point of the pure product.

    • If using a multi-limb receiver (cow adapter), fractions can be isolated by rotating the adapter without breaking the inert atmosphere.[9]

  • Shutdown: Once the main fraction is collected, stop heating and allow the system to cool to room temperature under the inert atmosphere before disassembling.

  • Storage: Immediately transfer the purified product to a clean, dry, septum-sealed bottle under inert gas for storage.

References

  • Enamines - Master Organic Chemistry. (2025). Master Organic Chemistry. [Link]

  • Mechanism of Enamine Hydrolysis Organic Chemistry. (2017). YouTube. [Link]

  • Imine and Enamine Hydrolysis. Organic Chemistry Tutor. [Link]

  • Imine and Enamine Hydrolysis Mechanism. (2020). Chemistry Steps. [Link]

  • Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. PubMed. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (2023). Diplomata Comercial. [Link]

  • Drying agents and their compatibilities. The Hive. [Link]

  • A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. (2001). Journal of Chemical Education. [Link]

  • Fractional distillation. Wikipedia. [Link]

  • Process for the purification of amines. (1967).
  • Desiccant efficiency in solvent and reagent drying. 5. Amines. (1981). Journal of Organic Chemistry. [Link]

  • Is there an easy way to purify organic amines? (2023). Biotage. [Link]

  • A Useful System for Microscale and Semi-microscale Fractional Distillation of Air-Sensitive Substances with High Boiling Points. (2001). ResearchGate. [Link]

  • Purification of amine reaction mixtures. (1945).
  • Solvent drying and drying agents. Delloyd's Lab-Tech Chemistry Resource.
  • Distillation. Wikipedia. [Link]

  • Using drying agents. University of Colorado Boulder, Department of Chemistry. [Link]

  • How to Purify by Fractional Distillation at Atmospheric Pressure. Chemglass. [Link]

  • How to store temperature and moisture-sensitive compounds? (2017). Reddit. [Link]

  • tert-butyl-n-propyl-amine - Chemical & Physical Properties. Cheméo. [Link]

  • Effect of Storage Temperature and Time on Biogenic Amines in Canned Seafood. (2022). MDPI. [Link]

  • Purification of primary amines using Schiff base immobilization. (2020). Chemistry Stack Exchange. [Link]

  • Storage of air and temperature sensitive reagents. (2023). Chemistry Stack Exchange. [Link]

  • TERT-BUTYLAMINE. Ataman Kimya. [Link]

  • Enamine, enamide synthesis. Organic Chemistry Portal. [Link]

  • (but-3-yn-1-yl)(tert-butyl)amine. MilliporeSigma. [Link]

  • tert-Butylamine. Wikipedia. [Link]

Sources

Minimizing side reactions in Tert-butyl(prop-1-en-1-yl)amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of Tert-butyl(prop-1-en-1-yl)amine

Case ID: #TBPA-Enamine-001 Subject: Minimizing Side Reactions & Controlling Tautomerization in Enamine Synthesis Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The "Invisible" Product

You are attempting to synthesize Tert-butyl(prop-1-en-1-yl)amine (


).
Critical Technical Insight:  For most aliphatic aldehydes reacting with primary amines, the imine  (

-propylidene-tert-butylamine) is the thermodynamically favored product, not the enamine .

If your NMR shows a triplet/quartet pattern around 7.5 ppm, you have isolated the imine . The enamine you desire is likely a transient intermediate or requires specific kinetic trapping to isolate. This guide addresses how to minimize the side reactions (Aldol condensation) that destroy your yield and how to access the enamine form.

Part 1: The Reaction Landscape (Visualized)

To troubleshoot, we must visualize the competing pathways. The most common failure mode is the Aldol Condensation of propanal before it can react with the amine.

ReactionPathways Propanal Propanal (Reactant) Hemiaminal Hemiaminal (Unstable Intermediate) Propanal->Hemiaminal Addn. Aldol Aldol Polymer/Oligomers (Major Side Product) Propanal->Aldol Self-Condensation (Base Catalyzed) Amine t-Butylamine (Reactant) Amine->Hemiaminal Addn. Imine N-Propylidene-t-butylamine (Thermodynamic Product) Hemiaminal->Imine - H2O (Reversible) Enamine Tert-butyl(prop-1-en-1-yl)amine (Target / Kinetic Product) Imine->Enamine Tautomerization (Equilibrium < 5%) Enamine->Imine Relaxation

Figure 1: Reaction landscape showing the competition between Imine formation (green), Enamine tautomerization (blue), and the destructive Aldol pathway (grey).

Part 2: Optimized Experimental Protocol

To minimize side reactions, you must suppress the self-condensation of propanal while forcing the removal of water to drive imine/enamine formation.

Reagents & Setup
  • Amine: Tert-butylamine (Excess, 1.2 – 1.5 equiv).

  • Aldehyde: Propanal (Freshly distilled).

  • Solvent: Pentane or Dichloromethane (DCM).

  • Desiccant: Activated 4Å Molecular Sieves (Crucial).

  • Temperature: 0°C

    
     Room Temperature (RT).
    
Step-by-Step Methodology
  • Pre-Drying (The "Sieve" Trap):

    • Fill a flask with solvent and 20% w/v activated 4Å molecular sieves.

    • Add tert-butylamine (1.5 equiv) first.

    • Why: The amine is basic. If you add propanal to a basic solution without the amine present in high concentration, propanal will self-condense (Aldol reaction) instantly, turning the solution yellow/brown.

  • Controlled Addition (Kinetic Control):

    • Cool the amine/solvent mixture to 0°C .

    • Add propanal dropwise over 30–60 minutes.

    • Why: Low temperature suppresses the Aldol side reaction. Slow addition ensures the amine is always in vast excess relative to the unreacted aldehyde, favoring Imine formation over Aldol.

  • Water Removal (Thermodynamic Drive):

    • Allow to warm to RT and stir for 4–12 hours.

    • Why: The reaction produces water.[1][2][3] If water remains, the imine hydrolyzes back to starting materials.[2] The sieves trap the water, driving the equilibrium to the right.

  • Isolation (The "Dry" Workup):

    • Filter off sieves under an inert atmosphere (

      
       or Ar).
      
    • Evaporate solvent. Do not perform an aqueous workup.

    • Result: You now have the crude Imine .

  • Accessing the Enamine (Isomerization):

    • Note: The product is likely >95% Imine.

    • To convert to the Enamine for reaction: Treat with a strong base (e.g.,

      
      -BuOK or LDA) followed by the electrophile, OR use a transition metal catalyst (e.g., 
      
      
      
      ) if you need to isolate the enamine isomer specifically.

Part 3: Troubleshooting Guide (FAQ)

Q1: My product is a dark orange/brown oil instead of a clear liquid. What happened?

Diagnosis: Aldol Polymerization.

  • Cause: Propanal was added too fast, or the reaction got too hot. Propanal has acidic

    
    -protons. In the presence of an amine (base), it self-condenses into complex oligomers before it can react with the amine.
    
  • Fix:

    • Distill your propanal before use (remove propionic acid).

    • Cool the reaction to -10°C or 0°C during addition.

    • Increase the equivalents of tert-butylamine (act as a solvent/reactant buffer).

Q2: NMR shows a signal at 7.4 ppm (1H, t) but no alkene signals (4.0–6.0 ppm). Did the reaction fail?

Diagnosis: You made the Imine, not the Enamine.

  • Explanation: The structure you isolated is

    
    . This is normal.
    
  • Fix: If you intend to use this as a nucleophile (e.g., Stork Enamine reaction), the Imine often reacts similarly to the Enamine under acidic catalysis or can be metallated (Lithiated imine) to act as the enamine equivalent. You do not necessarily need to isolate the enamine tautomer to do "enamine chemistry."

Q3: The yield is very low (<30%).

Diagnosis: Hydrolysis or Volatility.

  • Cause A (Hydrolysis): Did you wash with water/brine? Enamines/Imines derived from aliphatic aldehydes are extremely sensitive to hydrolysis. They fall apart instantly in water.

  • Cause B (Volatility): The product (and starting materials) are volatile. High-vacuum rotary evaporation might have stripped your product.

  • Fix: Use only distillation for purification. Do not use aqueous extraction.

Part 4: Data & Specifications

ParameterImine Form (

-propylidene)
Enamine Form (Prop-1-en-1-yl)
Stability High (Thermodynamic Major)Low (Kinetic Minor)
Diagnostic NMR

7.4–7.6 ppm (

)

4.5–6.0 ppm (

)
Reactivity Electrophilic at C=N CarbonNucleophilic at

-Carbon
Storage Store over KOH pellets / SievesUse immediately / In situ

References

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link

    • Foundational text on the synthesis and stability of imines vs. enamines.
  • Stork, G., & Dowd, S. R. (1963). "A New Method for the Alkylation of Ketones and Aldehydes: The Imine Anion." Journal of the American Chemical Society, 85(14), 2178–2180. Link

    • Establishes the use of imines (metalloenamines) as valid substitutes for unstable enamines in synthesis.
  • Tišler, M. (1989). "Synthesis of Enamines." The Chemistry of Enamines (Patai's Chemistry of Functional Groups), Wiley.
  • White, W. A., & Weingarten, H. (1967). "A Versatile New Enamine Synthesis." The Journal of Organic Chemistry, 32(1), 213–214. Link

    • )

Sources

Handling thermal instability of Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Thermal Management of Tert-butyl(prop-1-en-1-yl)amine

Case ID: TBP-ENAM-001 Priority: High (Thermal Instability / Kinetic Lability) Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary: The Nature of the Beast

You are likely encountering difficulties with Tert-butyl(prop-1-en-1-yl)amine because you are fighting thermodynamics. This compound is a secondary enamine , a species that is inherently unstable relative to its tautomer, the imine (Schiff base), specifically N-propylidene-tert-butylamine .

Unlike tertiary enamines (which are stable and widely used), secondary enamines possess a nitrogen-bound proton (


) that facilitates rapid tautomerization.

Your Core Challenges:

  • Tautomerization: Heat accelerates the shift from the reactive enamine form to the thermodynamically stable imine form.

  • Hydrolysis: The bulky tert-butyl group slows but does not stop hydrolysis. Moisture + Heat = Rapid decomposition into tert-butylamine and propanal.

  • Oxidation: The electron-rich alkene moiety is a magnet for atmospheric oxygen, leading to polymerization (yellowing/browning).

Part 1: The Instability Mechanism (Visualized)

To troubleshoot, you must visualize the enemy. The diagram below maps the degradation pathways you are likely observing in your flask.

DegradationPathways Enamine Tert-butyl(prop-1-en-1-yl)amine (The Target Enamine) Transition Transition State (Heat Sensitive) Enamine->Transition Tautomerization Hydrolysis Hydrolysis (+ H2O) Enamine->Hydrolysis Moisture Polymer Oligomers/Polymers (Yellow/Brown Gunk) Enamine->Polymer O2 / Radical Initiator Imine N-propylidene-tert-butylamine (The Stable Imine) Imine->Transition Reversible (High T) Imine->Hydrolysis Moisture Transition->Imine Thermodynamic Sink Products Decomposition Products (t-Butylamine + Propanal) Hydrolysis->Products Irreversible

Figure 1: The Kinetic vs. Thermodynamic landscape. Note that heat drives the system toward the Imine or Hydrolysis products.

Part 2: Troubleshooting Guide (FAQ)

Issue 1: "My clear liquid turned yellow/brown overnight."
  • Diagnosis: Oxidative Polymerization. Enamines are electron-rich nucleophiles. Even trace oxygen can initiate radical polymerization across the

    
     double bond, especially if the sample was warm.
    
  • The Fix:

    • Immediate: Distill under high vacuum (if recoverable).

    • Prevention: Store strictly under Argon. Add a radical inhibitor like BHT (butylated hydroxytoluene) at 10-50 ppm if the application permits.

Issue 2: "NMR shows a mixture of two compounds, but I synthesized one."
  • Diagnosis: Tautomeric Equilibrium. You are seeing the Enamine (

    
    ) and Imine (
    
    
    
    ) mixture.
  • The Fix:

    • Acceptance: In solution (

      
      ), this equilibrium is unavoidable.
      
    • Control: The ratio is solvent and temperature-dependent.

    • Protocol: If you specifically need the enamine for a reaction (e.g., alkylation), generate it in situ or keep the temperature below -10°C.

Issue 3: "The boiling point seems to fluctuate / Distillation failed."
  • Diagnosis: Thermal Decomposition. You attempted to distill at atmospheric pressure or insufficient vacuum. The compound likely reverted to the imine or hydrolyzed during heating.

  • The Fix:

    • Never heat above 60°C pot temperature.

    • Vacuum Requirement: Must use < 5 mmHg.

Part 3: Handling Protocols (SOPs)

Protocol A: Storage (The "Cold Chain")
  • Temperature: -20°C (Freezer).

  • Atmosphere: Argon or Nitrogen (Schlenk flask or Glovebox).

  • Container: Teflon-sealed glass (Young's tap) or flame-sealed ampoules. Avoid rubber septa for long-term storage as they are permeable to moisture.

Protocol B: Purification via Vacuum Distillation

Warning: This is the highest risk step.

ParameterSpecificationReason
Vacuum < 2.0 mmHgLowers BP to prevent thermal rearrangement.
Bath Temp Max 50°CPrevents thermodynamic shift to imine.
Condenser -10°C (Coolant)Minimizes loss of volatile amine/aldehyde byproducts.
Receiving Flask -78°C (Dry Ice/Acetone)Traps the kinetic product immediately.
Glassware Base-washed (KOH/iPrOH)Acidic sites on glass catalyze hydrolysis/polymerization.
Protocol C: Reaction Setup (In Situ Generation)

If you are using this as a nucleophile, do not isolate it. Generate and use.

  • Mix: tert-Butylamine (1.0 eq) + Propanal (1.0 eq) in dry ether/DCM.

  • Drying Agent: Add anhydrous

    
     or Molecular Sieves (4Å) immediately. Water drives the equilibrium back to starting materials.
    
  • Filter: Cannula filter under Argon into the reaction vessel.

  • React: Add your electrophile immediately.

Part 4: Synthesis & Stability Logic (Graphviz)

This workflow ensures you maintain the integrity of the enamine during experimental use.

HandlingWorkflow Start Start: Crude Reaction Mixture Drying Step 1: Chemical Drying (MgSO4 / Sieves) Start->Drying Remove Water ASAP Filtration Step 2: Inert Filtration (Schlenk Frit) Drying->Filtration Decision Need Pure Enamine? Filtration->Decision Distillation Step 3: High Vac Distillation (<5 mmHg, <50°C) Decision->Distillation Yes Use Immediate Use (One-Pot Reaction) Decision->Use No (Recommended) Storage Storage (-20°C, Argon) Distillation->Storage

Figure 2: Decision tree for handling thermally sensitive enamines.

References

  • Layer, R. W. (1963). "The Chemistry of Imines." Chemical Reviews, 63(5), 489–510. Link

    • Foundational text on the imine-enamine equilibrium and hydrolysis kinetics.
  • Stork, G., et al. (1963). "Enamine Alkylation and Acylation." Journal of the American Chemical Society, 85(2), 207–222. Link

    • Establishes the reactivity profile and handling requirements for enamine nucleophiles.
  • Hine, J., & Yeh, C. Y. (1967). "Equilibrium in the formation of enamines from secondary amines and acetone." Journal of the American Chemical Society, 89(11), 2669–2676.

    • Provides thermodynamic data on the stability of secondary vs tertiary enamines.
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th Ed.). Butterworth-Heinemann. Link

    • Standard reference for distill

Overcoming steric hindrance challenges with Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reactivity of Sterically Encumbered Enamines

Subject: Troubleshooting & Protocol Optimization for Tert-butyl(prop-1-en-1-yl)amine Ticket ID: TBP-ENAM-001 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary

You are encountering challenges with Tert-butyl(prop-1-en-1-yl)amine . This molecule presents a classic "Steric Fortress" paradox in organic synthesis. The tert-butyl group provides excellent regiochemical control (preventing N-alkylation) but imposes a massive kinetic penalty on the desired C-alkylation or cycloaddition reactions due to steric hindrance.

Furthermore, if you are working with the secondary amine form (


), you are fighting a thermodynamic battle against the imine tautomer (

).

This guide addresses three critical failure points:

  • Tautomeric Drift: Why your NMR shows an imine, not an enamine.

  • Nucleophilic Apathy: Why the molecule refuses to react with electrophiles.

  • Hydrolytic Instability: Managing the "water sensitivity" of hindered enamines.

Module 1: The Identity Crisis (Imine vs. Enamine)

User Issue: "I synthesized the compound, but the


H NMR shows a triplet at 

7.5 ppm instead of the expected alkene signals. Is my product decomposed?"

Diagnosis: You are likely observing the imine tautomer . Secondary enamines (like yours) are generally unstable relative to their imine counterparts (Schiff bases). The tert-butyl group exacerbates this by destabilizing the planar geometry required for the enamine resonance due to


 strain between the tert-butyl group and the vinyl hydrogen/methyl group.

The Science:

  • Enamine Form:

    
     hybridization requires planarity. The bulky 
    
    
    
    -Bu group clashes with the propenyl chain.
  • Imine Form: The

    
     bond allows the 
    
    
    
    -Bu group to rotate away from the ethyl group, relieving steric strain.

Troubleshooting Protocol:

ObservationDiagnosisActionable Fix
Signal at 7.5 ppm (CH=N) Thermodynamic ImineForce the Enamine: You cannot isolate the secondary enamine easily. You must generate it in situ or use a Metallo-Enamine (see Module 2).
Broad signals Rotational BarrierThe

-Bu group slows rotation. Run NMR at 50°C to sharpen peaks or -40°C to freeze conformers.

Visualization: The Tautomeric Trap

Tautomerism cluster_0 Thermodynamic Sink cluster_1 Reactive Species Imine Imine Form (t-Bu-N=CH-Et) Stable & Favored Enamine Enamine Form (t-Bu-NH-CH=CH-Me) Unstable & Sterically Strained Imine->Enamine  Requires Base/Acid    Equilibration   Sterics Steric Clash: t-Bu vs Methyl Sterics->Enamine Destabilizes

Caption: The equilibrium heavily favors the imine due to steric relief. Synthetic strategies must trap the enamine or use the metallo-variant.

Module 2: Overcoming Steric Hindrance (Reactivity)

User Issue: "The Stork Enamine alkylation with methyl iodide is proceeding too slowly or not at all."

Diagnosis: The tert-butyl group blocks the trajectory of the incoming electrophile.[1] While Stork Enamine chemistry relies on the nitrogen lone pair pushing electron density to the


-carbon, the bulky group prevents the necessary orbital overlap and physically shields the carbon.

Solution: The Metallo-Enamine (Aza-Enolate) Strategy Instead of relying on the neutral enamine, you must convert it into a Lithium Aza-Enolate . This increases the HOMO energy, making the


-carbon significantly more nucleophilic, effectively "powering through" the steric barrier.

Step-by-Step Protocol: Metallo-Enamine Alkylation

  • Preparation of the Imine:

    • Condense tert-butylamine with propionaldehyde over molecular sieves (4Å) in CH

      
      Cl
      
      
      
      .
    • Note: Distill the resulting imine to high purity.

  • Deprotonation (The Key Step):

    • Reagent: LDA (Lithium Diisopropylamide) or

      
      -BuLi.
      
    • Conditions: THF, -78°C.

    • Mechanism: Deprotonation of the

      
      -carbon (of the imine) generates the lithium aza-enolate , which is electronically equivalent to the enamine anion.
      
  • Alkylation:

    • Add the electrophile (e.g., Alkyl Halide) at -78°C.

    • Crucial: Use a polar co-solvent like HMPA or DMPU (1-2 equivalents). This breaks up lithium aggregates, exposing the reactive anion despite the tert-butyl bulk.

  • Hydrolysis:

    • Quench with aqueous HCl to hydrolyze the resulting imine back to the ketone/aldehyde.[2]

Reactivity Comparison Table

MethodReagent SystemReactivity w/ t-Bu groupPrimary Outcome
Standard Stork Neutral Enamine + R-XVery Low No reaction or N-alkylation (trace)
Lewis Acid Cat. Enamine + R-X + ZnCl

Moderate C-alkylation (slow), risk of polymerization
Metallo-Enamine Imine + LDA + R-XHigh Successful C-Alkylation

Visualization: The Metallo-Enamine Workflow

MetalloEnamine Imine Start: Imine Tautomer (t-Bu-N=CH-Et) LDA Add LDA / THF (-78°C) Imine->LDA AzaEnolate Lithium Aza-Enolate (Highly Nucleophilic) LDA->AzaEnolate Deprotonation Electrophile Add Electrophile (R-X) + DMPU (Additive) AzaEnolate->Electrophile AlkylatedImine C-Alkylated Imine Electrophile->AlkylatedImine Steric Bypass Hydrolysis Acid Hydrolysis (H3O+) AlkylatedImine->Hydrolysis Product Final Product (Alpha-Alkylated Aldehyde) Hydrolysis->Product

Caption: The metallo-enamine pathway bypasses the kinetic inhibition of the neutral enamine.

Module 3: Hydrolytic Stability & Storage

User Issue: "I stored the enamine in the fridge, but after a week, it smells like propionaldehyde."

Diagnosis: Enamines are hygroscopic and hydrolytically unstable. The tert-butyl group provides some kinetic shielding, but it is not a hermetic seal. Atmospheric moisture will protonate the


-carbon, leading to the formation of an iminium ion, which is rapidly attacked by water.

The "Dry-Box" Protocol:

  • Synthesis: Must be performed with a Dean-Stark trap or activated Molecular Sieves (3Å or 4Å) to drive the equilibrium forward.

  • Workup: Avoid aqueous washes if possible. Remove salts via filtration under inert atmosphere (Schlenk line).

  • Storage:

    • Store over activated 4Å molecular sieves.

    • Container: Teflon-sealed Schlenk tube or glovebox vial.

    • Temperature: -20°C.

FAQs: Specific Technical Queries

Q: Can I use the tert-butyl group to direct Regioselectivity? A: Yes. In unsymmetrical ketones/aldehydes, the bulky tert-butyl amine will preferentially form the least substituted enamine to minimize steric clash. This is the "Kinetic Enamine," contrasting with thermodynamic control which usually favors the more substituted double bond.

Q: Why do I see the E-isomer exclusively? A: This is a feature, not a bug. The tert-butyl group forces the enamine into the E-configuration (trans) to avoid the severe


 strain that would occur in the Z-isomer between the tert-butyl group and the alkene substituent. This stereocontrol is valuable for subsequent diastereoselective reactions.

Q: Can I use microwave irradiation to speed up the reaction? A: Use caution. While heat overcomes the activation energy barrier caused by sterics, it also accelerates hydrolysis (if any moisture is present) and polymerization. High-pressure chemistry (10-15 kbar) is a safer physical method to accelerate reactions of sterically hindered amines without thermal degradation.

References

  • Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The Metallo-Enamine reaction. Journal of the American Chemical Society, 85(14), 2178–2180.

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. (Foundational text on Imine-Enamine tautomerism).

  • Kuehne, M. E. (1959). The Application of Enamines to Synthesis. Journal of the American Chemical Society, 81(20), 5400-5404.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and Reactions of Enamines).

Sources

Technical Support Center: Stabilizing Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for enamine handling and storage. Tert-butyl(prop-1-en-1-yl)amine (CAS: 1314991-39-3) is a highly reactive secondary enamine widely used as a synthetic intermediate in drug development. Due to its electron-rich π-system, it is thermodynamically unstable relative to its imine tautomer and is acutely sensitive to moisture, oxygen, and light[1].

This guide synthesizes mechanistic causality with field-proven protocols to help you establish a self-validating system for long-term enamine storage.

Core Principles of Enamine Degradation (Mechanistic Causality)

To successfully stabilize tert-butyl(prop-1-en-1-yl)amine, you must first understand the two primary pathways of its degradation:

  • Hydrolytic Cleavage (Moisture Sensitivity): The nitrogen lone pair strongly donates electron density into the adjacent double bond, rendering the β-carbon highly nucleophilic. Even trace ambient moisture, often catalyzed by atmospheric CO₂ (carbonic acid), protonates this β-carbon. This is typically the rate-controlling step[2]. The resulting electrophilic iminium ion is rapidly attacked by water, leading to the collapse of the molecule into propanal and tert-butylamine[3],[4].

  • Oxidative Polymerization (Oxygen & Light Sensitivity): Electron-rich alkenes are prime targets for autoxidation via triplet oxygen. Exposure to air and UV light generates peroxy radicals that initiate chain polymerization, transforming the clear liquid into a viscous, discolored mixture[1].

Troubleshooting & FAQs

Q: My stored tert-butyl(prop-1-en-1-yl)amine turned yellow and viscous over a few weeks. What is the mechanism of this degradation, and how can I prevent it? A: You are observing oxidative polymerization. The enamine double bond reacted with dissolved oxygen to form hydroperoxides, which initiated a radical polymerization cascade. To prevent this, commercial preparations often include a radical scavenger. For long-term storage, add 10–50 ppm of 4-tert-butylcatechol (TBC) and store the compound under strictly anaerobic conditions (Argon) in amber glass[1].

Q: NMR analysis of my sample shows new peaks corresponding to an aldehyde (~9.7 ppm) and a primary amine. Why did this happen in a sealed reagent bottle? A: You are observing hydrolytic degradation. Enamine hydrolysis is an equilibrium process driven by trace moisture[4]. Standard reagent bottles often have microscopic seal leaks or contain residual water in the headspace. You must actively sequester moisture by storing the purified enamine over activated 3Å molecular sieves.

Q: Is it necessary to store this compound at -80°C, or is -20°C sufficient? A: -20°C is generally sufficient if the atmosphere is strictly inert and moisture is entirely excluded. However, higher kinetic energy at room temperature accelerates tautomerization and degradation. Always store enamines in a freezer to suppress the activation energy required for both oxidation and hydrolysis[1].

Experimental Protocols: Self-Validating Storage Workflow

To ensure reproducibility, this protocol incorporates in-process analytical checks, creating a self-validating system where the success of each step is empirically proven before proceeding.

Step 1: Purification & Baseline Validation

  • Perform fractional vacuum distillation of the crude enamine to remove existing polymeric or hydrolyzed degradants.

  • Validation Check: Run a baseline ¹H-NMR (in anhydrous CDCl₃). Confirm the absolute absence of the propanal aldehyde proton (CHO peak at ~9.7 ppm). This establishes your "Time-Zero" purity baseline.

Step 2: Anaerobic Desiccation

  • Transfer the pure enamine to an oven-dried Schlenk flask under a positive flow of Argon.

  • Add 10% w/v of 3Å molecular sieves (pre-activated at 300°C under deep vacuum for 12 hours) to continuously scavenge trace water.

  • Validation Check: Perform a Karl Fischer titration on a micro-aliquot. Proceed to the next step only if the water content is < 50 ppm.

Step 3: Radical Scavenging & Ampouling

  • Add 50 ppm of 4-tert-butylcatechol (TBC) to the mixture to quench any peroxy radicals.

  • Aliquot the stabilized enamine into amber glass ampoules under Argon flow.

  • Flame-seal the ampoules and store them at -20°C in the dark[1].

Quantitative Data Presentation

The following table summarizes the causal relationship between storage conditions and the structural integrity of tert-butyl(prop-1-en-1-yl)amine over a 6-month period.

Storage TempAtmosphereAdditives / DesiccantsContainer Type6-Month Purity (NMR)Primary Degradant Observed
25°CAirNoneClear Glass< 40%Polymers & Propanal
4°CAirNoneAmber Glass~ 65%Propanal
-20°CArgonNoneAmber Glass~ 92%Trace Propanal
-20°C Argon 3Å Sieves + 50 ppm TBC Sealed Ampoule > 99% None detected

Mechanistic & Stabilization Visualization

The diagram below maps the dual degradation pathways of tert-butyl(prop-1-en-1-yl)amine and illustrates where specific stabilization interventions block these cascades.

EnamineStabilization Enamine Tert-butyl(prop-1-en-1-yl)amine Moisture Moisture & Trace Acid Enamine->Moisture Exposure Oxygen Oxygen & UV Light Enamine->Oxygen Exposure Iminium Iminium Ion Intermediate Moisture->Iminium Protonation Radical Peroxy Radicals Oxygen->Radical Autoxidation Hydrolysis Hydrolysis (Propanal + t-Butylamine) Iminium->Hydrolysis Nucleophilic Attack Polymerization Polymerization Radical->Polymerization Chain Reaction Sieves Intervention 1: 3Å Molecular Sieves Sieves->Moisture Blocks InertGas Intervention 2: Argon Atmosphere InertGas->Oxygen Blocks TBC Intervention 3: Add TBC Stabilizer TBC->Radical Quenches

Workflow of Tert-butyl(prop-1-en-1-yl)amine degradation and stabilization interventions.

References

  • ResearchGate Discussions. (2015). What are stabilizers for amides, imides and amines for their long time storage? ResearchGate.[Link]

  • Master Organic Chemistry. (2025). Enamines - Properties and Reactivity. Master Organic Chemistry.[Link]

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Chemistry Steps.[Link]

  • National Institutes of Health (PubMed). (1997). Mechanism of hydrolysis and structure-stability relationship of enaminones as potential prodrugs of model primary amines. NIH.[Link]

  • BLD Pharmatech. (n.d.). Tert-butyl(prop-1-en-1-yl)amine Product Specifications (CAS: 1314991-39-3). ChemBuyersGuide.[Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Interpretation Guide: Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the landscape of nitrogen-containing synthetic intermediates, Tert-butyl(prop-1-en-1-yl)amine represents a sterically hindered enamine. Unlike their thermodynamically stable secondary enamine counterparts (e.g., morpholine or pyrrolidine enamines), primary amine-derived enamines like this compound exist in a delicate tautomeric equilibrium with their imine form (N-propylidene-tert-butylamine).

This guide provides a rigorous spectral assignment of the enamine form, contrasting it with its imine tautomer—the primary "alternative" species observed in solution. For drug development professionals utilizing this intermediate for alkylation or cycloaddition reactions, distinguishing these species is critical for monitoring reaction progress and purity.

The Core Challenge: Tautomerism & Isomerism

The structural integrity of this compound is defined by two dynamic processes:

  • Tautomerism: Enamine (

    
    ) 
    
    
    
    Imine (
    
    
    ).
  • Geometrical Isomerism: The enamine exists as E (trans) and Z (cis) isomers, distinguishable only by scalar coupling constants (

    
    ).
    

Structural Dynamics & Pathway Analysis

Understanding the NMR spectrum requires mapping the species present in the sample tube. The following pathway illustrates the equilibrium and isomerization dynamics.

Tautomerism Imine Imine Form (Thermodynamic Sink) t-Bu-N=CH-Et Transition Acid/Base Catalysis Imine->Transition Tautomerization Enamine_E E-Enamine (Trans) t-Bu-NH-CH=CH-Me Enamine_Z Z-Enamine (Cis) t-Bu-NH-CH=CH-Me Enamine_E->Enamine_Z Isomerization (Slow) Transition->Enamine_E Transition->Enamine_Z

Figure 1: Tautomeric and isomeric relationships. In CDCl₃ without stabilization, the equilibrium strongly favors the Imine (red). The Enamine forms (blue/green) are often transient or require specific stabilization.

Experimental Protocol: Synthesis & Sample Preparation

To observe the enamine signals clearly, one must suppress the imine tautomer or capture the enamine kinetically.

Methodology:

  • Reagents: Freshly distilled Propanal (1.0 eq), tert-Butylamine (1.1 eq), and anhydrous MgSO₄ or Molecular Sieves (4Å).

  • Solvent Choice: Use Benzene-d6 or Toluene-d8 rather than CDCl₃. Non-polar aromatic solvents often stabilize the enamine form via

    
    -interaction and reduce acid-catalyzed tautomerization common in chloroform (which often contains trace HCl).
    
  • In-situ Generation: Combine amine and aldehyde at 0°C in the NMR tube containing sieves.

  • Acquisition: Run 1H NMR immediately at 298K. For better resolution of the NH proton, cool to 273K to slow exchange rates.

1H NMR Assignment & Interpretation

The enamine spectrum is characterized by an electron-rich double bond. Nitrogen lone pair donation shields the


-carbon proton, shifting it significantly upfield compared to normal alkenes.
Comparative Spectral Data Table
Proton LabelChemical Shift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Structural Insight
Enamine (E-Isomer) Kinetic Product
H-1 (

-vinyl)
5.85 - 6.05dq

(Trans),

Deshielded by Nitrogen. Large

confirms E-geometry.
H-2 (

-vinyl)
4.30 - 4.50dq

,

Shielded by N-lone pair resonance.
H-3 (Methyl)1.65 - 1.75dd

,

Allylic methyl.
NH3.50 - 4.50br s-Broad due to quadrupole broadening/exchange.
t-Butyl1.25 - 1.30s-Intense singlet.
Enamine (Z-Isomer) Steric Product
H-1 (

-vinyl)
5.70 - 5.90dq

(Cis)
Smaller coupling is the key discriminator.
H-2 (

-vinyl)
4.05 - 4.25dq

,

Upfield of E-isomer due to steric compression.
Imine (Alternative) Thermodynamic Sink
H-1 (Iminyl)7.40 - 7.60t

Distinctive downfield signal (

).
H-2 (Methylene)2.20 - 2.40dq

Typical alkyl methylene.
H-3 (Methyl)1.05 - 1.15t

Classic triplet, distinct from enamine doublet.
Assignment Logic & Decision Tree

Use this logic flow to confirm the presence of the enamine and assign geometry.

NMR_Logic Start Analyze Region 5.5 - 8.0 ppm Check_7ppm Signal at ~7.5 ppm (Triplet)? Start->Check_7ppm Imine_Result IMINE DETECTED (N=CH-Et) Check_7ppm->Imine_Result Yes Check_6ppm Signal at ~5.8 - 6.1 ppm? Check_7ppm->Check_6ppm No Enamine_Result ENAMINE DETECTED (N-CH=C) Check_6ppm->Enamine_Result Yes Coupling_Check Measure J(H-H) across olefin Enamine_Result->Coupling_Check J_Large J = 12-14 Hz (Trans) Coupling_Check->J_Large J_Small J = 6-8 Hz (Cis) Coupling_Check->J_Small Assign_E Assign: E-Isomer J_Large->Assign_E Assign_Z Assign: Z-Isomer J_Small->Assign_Z

Figure 2: Spectral assignment decision tree. The primary discriminator between Enamine and Imine is the olefinic vs. iminyl proton shift (5.8 ppm vs 7.5 ppm).

Comparative Performance Analysis

When evaluating this intermediate against alternatives, the stability and reactivity profile is paramount.

Enamine vs. Imine (The "Alternative")
  • Stability: The imine is the thermodynamic "sink." In a reaction mixture, >90% of the material may exist as the imine.

  • Reactivity: The enamine is the nucleophilic species required for alkylation at the

    
    -carbon (Stork Enamine Synthesis). The imine  is electrophilic at the carbon.
    
  • Implication: Even if the NMR shows 95% imine, the reaction may proceed via the 5% enamine. However, for "pre-formed" enamine reagents, this instability makes tert-butyl(prop-1-en-1-yl)amine inferior to secondary enamines (e.g., N-(prop-1-en-1-yl)morpholine) which do not tautomerize.

E-Isomer vs. Z-Isomer
  • Steric Bulk: The tert-butyl group is massive.

    • In the Z-isomer , the tert-butyl group and the methyl group are on the same side of the C=C-N plane, causing severe steric strain (

      
       strain).
      
    • In the E-isomer , the tert-butyl group is trans to the methyl group.

  • Population: The E-isomer is thermodynamically preferred. In the NMR spectrum, the E signals (large

    
    ) should dominate the Z signals.
    

Self-Validating Checks (Trustworthiness)

To ensure your assignment is correct, perform these internal consistency checks:

  • Integration Ratio: The t-Butyl singlet (9H) must integrate 3:1 against the Methyl doublet (3H). If this ratio is off, you likely have overlapping imine/enamine signals.

  • COSY Correlation:

    • Enamine: The proton at ~6.0 ppm must correlate with the proton at ~4.4 ppm.[1] The proton at ~4.4 ppm must correlate with the methyl at ~1.7 ppm.

    • Imine: The proton at ~7.5 ppm correlates with the methylene at ~2.3 ppm.

  • Exchange: Add a drop of D₂O. The broad NH peak at ~3.5-4.5 ppm in the enamine will disappear. The imine has no exchangeable protons.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for Enamine J-coupling values). Link

  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. (Foundational work on Imine-Enamine tautomerism). Link

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[2] Organometallics, 29(9), 2176–2179. Link

Sources

A Comparative Analysis of Enamine Reactivity: The Sterically Hindered Tert-butyl(prop-1-en-1-yl)amine versus Pyrrolidine-Derived Enamines

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Synthetic and Medicinal Chemistry

In the realm of modern organic synthesis, enamines stand as pivotal intermediates, offering a neutral and highly effective alternative to enolates for the α-functionalization of carbonyl compounds.[1] Their enhanced nucleophilicity, born from the electron-donating nitrogen atom, allows for a range of carbon-carbon bond-forming reactions under mild conditions.[2] However, the reactivity of an enamine is not a monolithic property; it is intricately governed by the steric and electronic nature of the amine precursor. This guide provides an in-depth comparison of the reactivity of two distinct classes of enamines: the sterically encumbered, acyclic tert-butyl(prop-1-en-1-yl)amine and the widely utilized, cyclic enamines derived from pyrrolidine.

This analysis is designed to equip researchers, scientists, and drug development professionals with a nuanced understanding of how the structural framework of an enamine dictates its synthetic utility, enabling more informed decisions in the design of complex molecular architectures.

Fundamental Principles of Enamine Reactivity: A Tale of Two Amines

Enamines are the nitrogen analogs of enols and are typically formed from the condensation of a secondary amine with an aldehyde or ketone.[2] Their nucleophilic character stems from a key resonance structure that places a negative charge on the α-carbon, rendering it susceptible to attack by electrophiles.[3]

The choice of the secondary amine precursor is a critical determinant of the resulting enamine's reactivity. Here, we focus on the comparison between an acyclic, sterically hindered amine (tert-butylamine, which would form a secondary enamine after reaction with a carbonyl) and a cyclic, less hindered amine (pyrrolidine).

  • Pyrrolidine Enamines: These are among the most reactive and widely employed enamines in organic synthesis. The five-membered ring of pyrrolidine constrains the substituents, reducing steric hindrance around the nitrogen lone pair. This "tying back" of the alkyl groups promotes a more planar conformation at the nitrogen, maximizing p-π orbital overlap with the double bond and enhancing the nucleophilicity of the α-carbon.[4]

  • Tert-butyl(prop-1-en-1-yl)amine: This enamine, derived from the reaction of propionaldehyde and tert-butylamine (after initial imine formation and tautomerization, or from a hindered lithium amide route), presents a starkly different steric profile. The bulky tert-butyl group imposes significant steric congestion around the nitrogen atom.[5] This steric hindrance can be expected to influence both the rate of enamine formation and its subsequent reactions with electrophiles.

Comparative Reactivity: A Quantitative Perspective

Pyrrolidine enamines consistently rank high on the nucleophilicity scale. For instance, the pyrrolidine enamine of cyclohexanone is approximately 15 orders of magnitude more nucleophilic than 1-methylcyclohexene.[2] This high nucleophilicity translates to faster reaction rates and the ability to react with a broader range of electrophiles.

Conversely, the steric bulk of the tert-butyl group is known to diminish the nucleophilicity of enamines.[4] This is due to the hindrance of the approach of the electrophile to the α-carbon. Furthermore, steric strain can disfavor the planar geometry required for optimal p-π conjugation, thereby reducing the electron density at the α-carbon.

Table 1: Predicted Comparative Reactivity of Tert-butyl(prop-1-en-1-yl)amine and 1-(Prop-1-en-1-yl)pyrrolidine

FeatureTert-butyl(prop-1-en-1-yl)amine1-(Prop-1-en-1-yl)pyrrolidine
Steric Hindrance HighLow to Moderate
Predicted Nucleophilicity Moderate to LowHigh
Rate of Reaction SlowerFaster
C- vs. N-Alkylation C-alkylation may be favored with certain electrophiles due to steric shielding of the nitrogen.[6]C-alkylation is generally the major pathway.
Substrate Scope Likely more limited to highly reactive electrophiles.Broad, including less reactive alkyl halides and Michael acceptors.

Experimental Protocols and Methodologies

To provide a practical framework for comparing the reactivity of these two enamines, we present detailed protocols for two fundamental enamine reactions: the Stork enamine alkylation and the Michael addition.

General Procedure for Enamine Synthesis

The synthesis of the enamine is the crucial first step. While pyrrolidine enamines are readily formed via azeotropic distillation, the synthesis of hindered enamines can be more challenging.

Protocol 1: Synthesis of 1-(Prop-1-en-1-yl)pyrrolidine

  • To a solution of propionaldehyde (1 equivalent) in toluene, add pyrrolidine (1.2 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Fit the reaction flask with a Dean-Stark apparatus and reflux the mixture until the theoretical amount of water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be purified by distillation.

Protocol 2: Synthesis of Tert-butyl(prop-1-en-1-yl)amine

Note: The direct condensation of tert-butylamine with propionaldehyde is often inefficient. A more effective method involves the use of hindered lithium amides.[6][7]

  • To a solution of a hindered lithium amide, such as lithium 2,2,6,6-tetramethylpiperidide (LTMP) (1.1 equivalents) in THF at -78 °C, add a solution of a suitable terminal epoxide (e.g., 1,2-epoxybutane) (1 equivalent) in THF.

  • Allow the reaction to warm to room temperature and stir for the specified time as determined by reaction monitoring (TLC or GC-MS).

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude enamine.

Comparative Alkylation (Stork Enamine Alkylation)

This experiment aims to compare the rate and yield of the reaction of the two enamines with a standard electrophile, such as benzyl bromide.

Protocol 3: Comparative Alkylation

  • In two separate flasks, dissolve tert-butyl(prop-1-en-1-yl)amine (1 equivalent) and 1-(Prop-1-en-1-yl)pyrrolidine (1 equivalent) in anhydrous acetonitrile.

  • To each flask, add benzyl bromide (1.1 equivalents) at room temperature.

  • Monitor the progress of both reactions by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, and 24 hours).

  • Upon completion (or after 24 hours), quench the reactions with water.

  • Hydrolyze the resulting iminium salts by adding 1M HCl and stirring for 1 hour.

  • Extract the product with diethyl ether, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product by ¹H NMR to determine the conversion and yield of the α-benzylated propionaldehyde.

Comparative Michael Addition

This experiment compares the reactivity of the two enamines towards an α,β-unsaturated carbonyl compound, such as methyl vinyl ketone.

Protocol 4: Comparative Michael Addition

  • In two separate flasks, dissolve tert-butyl(prop-1-en-1-yl)amine (1 equivalent) and 1-(Prop-1-en-1-yl)pyrrolidine (1 equivalent) in anhydrous THF.

  • Cool both solutions to 0 °C and add methyl vinyl ketone (1.1 equivalents) dropwise.

  • Allow the reactions to warm to room temperature and stir, monitoring their progress by TLC or GC-MS.

  • Upon completion, hydrolyze the intermediate iminium salt by adding 1M HCl and stirring for 1 hour.

  • Work up the reaction as described in Protocol 3.

  • Analyze the crude product to determine the yield of the 1,5-dicarbonyl product.

Visualizing Reaction Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the key reaction pathways and experimental workflows.

Stork_Enamine_Alkylation Ketone Propionaldehyde Enamine Enamine Intermediate Ketone->Enamine Condensation Amine Secondary Amine (Pyrrolidine or tert-Butylamine) Amine->Enamine Iminium Iminium Salt Enamine->Iminium C-Alkylation Electrophile Electrophile (e.g., Benzyl Bromide) Electrophile->Iminium Product α-Alkylated Aldehyde Iminium->Product Hydrolysis Hydrolysis Hydrolysis (H3O+) Hydrolysis->Product

Caption: Stork Enamine Alkylation Workflow.

Michael_Addition Enamine Enamine Intermediate Adduct Iminium Adduct Enamine->Adduct Conjugate Addition Acceptor Michael Acceptor (e.g., Methyl Vinyl Ketone) Acceptor->Adduct Product 1,5-Dicarbonyl Product Adduct->Product Hydrolysis Hydrolysis Hydrolysis (H3O+) Hydrolysis->Product

Sources

Comparative Guide: Validation of Tert-butyl(prop-1-en-1-yl)amine Purity via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Core Problem: Tert-butyl(prop-1-en-1-yl)amine (CAS: 16486-68-3) is a sterically hindered enamine widely used as a reactive intermediate in organic synthesis (e.g., Stork enamine alkylation). Its validation presents a distinct analytical paradox: the molecule is thermodynamically unstable toward hydrolysis. Standard chromatographic techniques (HPLC, GC) often introduce moisture or thermal stress that degrades the analyte during measurement, leading to false "low purity" results.

The Solution: This guide validates the use of Combustion Elemental Analysis (CHN) as a robust, bulk-purity verification method. However, as a Senior Application Scientist, I argue that CHN must be deployed as part of a "Dual-Validation" protocol alongside Quantitative NMR (qNMR) . While CHN confirms the absence of inorganic salts and solvent occlusion, it can be "blind" to hydrolysis if degradation products are retained. This guide details the specific handling protocols required to make CHN a reliable standard for this volatile, sensitive class of compounds.

The Challenge: Why Standard Methods Fail

Before detailing the CHN protocol, it is critical to understand why the "go-to" methods in most analytical labs fail for this specific molecule.

The Hydrolysis Trap

Enamines are susceptible to acid-catalyzed hydrolysis, reverting to their parent ketone/aldehyde and amine.[1][2]

  • Reaction: Tert-butyl(prop-1-en-1-yl)amine +

    
    
    
    
    
    Propionaldehyde + tert-Butylamine.
  • Analytical Impact:

    • Reverse Phase HPLC: The acidic mobile phase (often 0.1% Formic Acid) instantly hydrolyzes the enamine. You detect the breakdown products, not the target.

    • GC-MS: The high temperature of the injector port (

      
      ) coupled with trace moisture in the carrier gas can drive thermal decomposition and hydrolysis.
      
Diagram 1: The Hydrolysis Failure Mode

The following diagram illustrates the chemical pathway that corrupts standard analysis.

HydrolysisPathway Enamine Tert-butyl(prop-1-en-1-yl)amine (Target Molecule) Iminium Iminium Ion (Intermediate) Enamine->Iminium Protonation Moisture Trace H2O / Acid (HPLC/GC Conditions) Moisture->Iminium Products Propionaldehyde + tert-Butylamine Iminium->Products Hydrolysis Result False Purity Data (Artifacts) Products->Result Detection

Caption: Mechanism of enamine degradation during standard chromatography, leading to false negatives.

Methodology Deep Dive: Elemental Analysis (CHN)

Why CHN?

For a volatile, unstable liquid, Elemental Analysis offers a distinct advantage: It is a "snapshot" of the bulk mass. It does not require dissolution in potentially wet solvents (like HPLC) or vaporization (like GC).

The "Senior Scientist" Protocol for Volatile Enamines

Standard open-cup weighing will fail because tert-butylamine (a potential degradation product) is highly volatile (bp 46°C) and the enamine itself is hygroscopic.

Step-by-Step Sealed Capsule Protocol:

  • Environment: All sample preparation must occur in a glovebox or a simplified dry-bag flushed with Argon.

  • Encapsulation: Use Tin (Sn) Capsules for liquids (volatiles).

    • Why Tin? Tin creates a cold-weld seal that is hermetic, preventing moisture ingress and analyte evaporation.

  • Weighing Technique:

    • Tare the empty tin capsule.

    • Using a micro-syringe, inject 2–3 mg of the enamine deep into the capsule.

    • Crimping: Immediately crimp the capsule using a cold-weld press. Do not use standard folding tweezers; the seal must be airtight.

  • Combustion:

    • Furnace Temperature:

      
       (Required for complete oxidation of hindered amines).
      
    • Oxygen Boost: Set

      
       dosing to "High" (5–10 mL) to prevent soot formation from the carbon-rich tert-butyl group.
      

Comparative Analysis: CHN vs. Alternatives

The following table contrasts the performance of CHN against qNMR and GC for this specific application.

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) Gas Chromatography (GC)
Primary Utility Confirms Bulk Purity & Absence of InorganicsConfirms Structure & Molar PurityTrace Impurity Profiling
Sample State Sealed Liquid (Hermetic)Solvated (e.g.,

)
Vaporized
Destructive? Yes (Combustion)NoYes
Hydrolysis Risk Low (If sealed correctly)Low (If solvent is dry)High (Thermal/Moisture)
Blind Spot Stoichiometric Hydrolysis (See Note below)Requires Internal StandardThermal Decomposition
Accuracy

absolute

relative
Variable (Matrix effects)
The Critical "Blind Spot" of CHN

Expert Insight: If the enamine hydrolyzes inside a sealed container, the elemental composition (C, H, N %) of the "soup" (Aldehyde + Amine) is identical to the pure enamine.

  • Scenario A (Sealed): CHN passes, but molecule is degraded.

  • Scenario B (Open/Leaking): The volatile amine (t-Butylamine) evaporates. The Nitrogen % drops significantly.

Experimental Data Simulation

To validate the purity, we compare Theoretical values against Experimental results for a "Pure" sample and a "Degraded" sample (where the volatile amine has partially evaporated).

Target Molecule: Tert-butyl(prop-1-en-1-yl)amine (


)
  • Molecular Weight: 113.20 g/mol

Table 1: Validation Data
ElementTheoretical %Experimental (High Purity)Experimental (Degraded*)Status
Carbon (C) 74.2774.1576.80Fail (High C)
Hydrogen (H) 13.3513.4112.90Fail (Low H)
Nitrogen (N) 12.3712.298.50Fail (Low N)

Analysis of Degraded Data: The "Degraded" column simulates a sample where hydrolysis occurred and the volatile tert-butylamine component evaporated. The remaining residue is enriched in Propionaldehyde/polymer products, causing a massive drop in Nitrogen content. This proves CHN is effective at detecting "aged" or improperly stored samples.

The Dual-Validation Workflow

To ensure absolute confidence in drug development, do not rely on a single data point. Use this self-validating workflow.

ValidationWorkflow cluster_0 Path A: Bulk Composition cluster_1 Path B: Structural Integrity Start Crude Enamine Sample StepA1 Sealed Tin Capsule (Inert Atmosphere) Start->StepA1 StepB1 Dissolve in Dry CDCl3 + Internal Std Start->StepB1 StepA2 Combustion Analysis (CHN) StepA1->StepA2 DecisionA Match Theoretical? StepA2->DecisionA Final VALIDATED PURITY DecisionA->Final Yes Reject REJECT / RE-PURIFY DecisionA->Reject No (N loss) StepB2 qNMR Analysis StepB1->StepB2 DecisionB No Aldehyde Peak? StepB2->DecisionB DecisionB->Final Yes DecisionB->Reject No (Hydrolysis)

Caption: The "Dual-Validation" workflow ensures both elemental composition (Path A) and structural integrity (Path B).

References

  • Chemistry Steps. (2020). Imine and Enamine Hydrolysis Mechanism. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Retrieved from [Link]

  • MDPI. (2024). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS. Retrieved from [Link]

  • PubChem. (2025).[3] Tert-Butylamine Compound Summary. Retrieved from [Link]

Sources

Identifying impurities in synthesized Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the impurity profiling and characterization of Tert-butyl(prop-1-en-1-yl)amine (CAS: 1314991-39-3), a sterically hindered enamine.

For the synthetic chemist or drug developer, this molecule presents a classic "Schrödinger’s Cat" problem: it exists in a delicate equilibrium between its target enamine form and its thermodynamic imine tautomer (N-propylidene-tert-butylamine). Furthermore, its stability is constantly threatened by hydrolysis.

The Impurity Landscape: Tautomers & Hydrolysis

Unlike standard stable intermediates, the purity of Tert-butyl(prop-1-en-1-yl)amine is defined not just by the absence of foreign matter, but by the ratio of its structural isomers.

Core Impurity Classes
Impurity TypeSpecific CompoundOrigin/MechanismCriticality
Isomeric (Major) N-propylidene-tert-butylamine (Imine)Tautomerism: The thermodynamic "sink" for primary amine derivatives. Acid traces catalyze the shift from Enamine

Imine.
High: Determines reactivity. Electrophiles react differently with imines vs. enamines.
Degradant Propanal (Propionaldehyde) Hydrolysis: Reaction with atmospheric moisture releases the parent aldehyde.High: Causes side reactions (Aldol) and lowers assay.
Degradant Tert-butylamine Hydrolysis: The amine byproduct of water exposure.Medium: Volatile, basic; can catalyze further degradation.
Process Byproduct 2-Methyl-2-pentenal Aldol Condensation: Self-reaction of propanal impurities under basic conditions.Low: Indicates poor stoichiometry control or wet starting materials.
Visualizing the Degradation Pathways

The following diagram maps the kinetic and thermodynamic relationships between the target enamine and its impurities.

ImpurityPathways Enamine TARGET: Tert-butyl(prop-1-en-1-yl)amine (Kinetic Product) Imine IMPURITY A: N-propylidene-t-butylamine (Thermodynamic Tautomer) Enamine->Imine Tautomerization (Acid/Base Catalyzed) Hydrolysis Hydrolysis Complex (+ H2O) Enamine->Hydrolysis Moisture Imine->Hydrolysis Moisture Aldehyde Propanal (Degradant) Hydrolysis->Aldehyde Breakdown Amine t-Butylamine (Degradant) Hydrolysis->Amine Breakdown Aldol 2-Methyl-2-pentenal (Aldol Byproduct) Aldehyde->Aldol Self-Condensation (Base)

Caption: Pathways showing the reversible tautomerization between Enamine and Imine, and the irreversible hydrolysis to starting materials.

Comparative Analytical Guide

Choosing the right method is critical. Gas Chromatography (GC) often destroys enamines due to thermal stress and moisture in the carrier gas, leading to false "high impurity" results. NMR is the gold standard for this specific application.

Method Comparison Matrix
FeatureMethod A: 1H-NMR (Recommended) Method B: GC-MS Method C: Karl Fischer (KF)
Primary Use Structural Integrity & Tautomer Ratio Trace Organic Impurities (Aldol products)Water Content Quantification
Enamine/Imine Distinction Excellent. Distinct shifts for vinyl vs. imine protons.Poor. Thermal isomerization often merges peaks.N/A
Sample Integrity High. Non-destructive; run in dry CDCl3 or C6D6.Low. Injector heat can cause hydrolysis or reversion.High. Essential process control.
Detection Limit ~0.5 - 1.0%< 0.05% (ppm level)10 ppm
Blind Spots Inorganic salts; trace volatiles overlapping with solvent.Thermally unstable compounds; water.Does not identify which organic impurity is present.
Detailed Experimental Protocols
Protocol A: 1H-NMR for Tautomer Quantification (The "Self-Validating" Method)

Rationale: This protocol uses a basic alumina filtration step to remove trace acids from the deuterated solvent, preventing acid-catalyzed tautomerization during the measurement.

Materials:

  • Solvent: Benzene-d6 (

    
    ) or Chloroform-d (
    
    
    
    ) (Note:
    
    
    is often acidic; neutralize before use).
  • Neutralizer: Basic Alumina (Activity I) or anhydrous

    
    .
    
  • Internal Standard (Optional): 1,3,5-Trimethoxybenzene.

Workflow:

  • Solvent Prep: Pass 1 mL of

    
     through a short pipet column of basic alumina directly into the NMR tube. This removes DCl traces.
    
  • Sample Prep: Dissolve ~10 mg of Tert-butyl(prop-1-en-1-yl)amine in the neutralized solvent. Do not heat.

  • Acquisition: Run a standard proton sequence (ds=0, d1=5s) to ensure quantitative relaxation.

  • Analysis (Key Markers):

    • Enamine Target: Look for the vinyl proton doublet/multiplet at

      
       4.0 – 6.0 ppm  (typically two distinct signals for 
      
      
      
      and
      
      
      ).
    • Imine Impurity: Look for the diagnostic triplet/singlet at

      
       7.4 – 7.8 ppm  (
      
      
      
      ).
    • Aldehyde Impurity: Look for the aldehyde proton at

      
       9.7 – 9.8 ppm .
      
  • Calculation:

    
    
    
Protocol B: "Cold-Injection" GC-MS for Trace Volatiles

Rationale: Standard split/splitless injection at 250°C will pyrolyze the enamine. Use a cool-on-column or low-temp inlet.

Parameters:

  • Inlet: Cool-on-column or PTV (Programmed Temperature Vaporizer). Start at 40°C.

  • Column: Rtx-5Amine or equivalent base-deactivated column (prevents peak tailing of amines).

  • Carrier: Helium (High purity, moisture trap essential).

  • Oven: 40°C (hold 2 min)

    
     10°C/min 
    
    
    
    200°C.

Interpretation:

  • If you see a broad "hump" or split peaks for the main compound, thermal degradation is occurring.

  • Use this method only to quantify non-labile impurities like the Aldol condensation product (2-methyl-2-pentenal), which will elute later than the amine.

Analytical Decision Tree

Use this logic flow to determine the quality of your synthesized batch.

DecisionTree Start Sample: Tert-butyl(prop-1-en-1-yl)amine Step1 Step 1: 1H-NMR (Neutralized Solvent) Start->Step1 Check1 Is Imine Signal > 5%? Step1->Check1 ResultBad REJECT / RE-DISTILL (Thermodynamic shift occurred) Check1->ResultBad Yes Step2 Step 2: Check Aldehyde Region (9.8 ppm) Check1->Step2 No Check2 Aldehyde Present? Step2->Check2 ResultWet REJECT (Hydrolysis - Check H2O levels) Check2->ResultWet Yes Step3 Step 3: Karl Fischer Titration Check2->Step3 No Check3 Water < 0.1%? Step3->Check3 Check3->ResultWet No FinalPass PASS (Suitable for Synthesis) Check3->FinalPass Yes

Caption: Logical workflow for batch release. NMR is the primary gatekeeper for structural purity.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 14: Enols and Enolates - covers Enamine/Imine tautomerism).
  • Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489–510. Link

  • Stork, G., Brizzolara, A., Landesman, H., Szmuszkovicz, J., & Terrell, R. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. Link

  • Agilent Technologies. (2020). Analysis of Amines and Impurities by GC/MS. Application Note 5994-1234EN. Link

Definitive Guide to Isomeric Characterization: tert-Butyl(prop-1-en-1-yl)amine

[1]

Executive Summary

The characterization of tert-butyl(prop-1-en-1-yl)amine isomers presents a classic challenge in stereochemical analysis.[1] As a secondary enamine derived from a bulky amine (tert-butylamine) and an enolizable aldehyde (propanal), this molecule exists in a delicate tautomeric equilibrium with its imine counterpart (N-propylidene-tert-butylamine).[1]

For researchers and drug development professionals utilizing enamines as nucleophiles (e.g., in Stork enamine alkylations or asymmetric catalysis), distinguishing between the (E)- and (Z)- isomers is critical for predicting stereochemical outcomes in subsequent C-C bond-forming reactions.[1] This guide provides the diagnostic

Structural Analysis & Isomerism

The steric bulk of the tert-butyl group exerts profound influence on the stability and geometry of the enamine. Unlike simple dialkyl enamines, the secondary enamine possesses an N-H moiety, allowing for potential intramolecular hydrogen bonding or specific solvent interactions.[1]

Isomer Visualization

The following diagram illustrates the steric environment of the E (trans) and Z (cis) isomers. Note the steric clash in the Z-isomer between the propenyl methyl group and the bulky tert-butyl group, which drives the diagnostic NMR shifts.

EnamineIsomerscluster_EE-Isomer (Trans)cluster_ZZ-Isomer (Cis)node_EN-H and MethylAnti-Periplanar(Less Steric Strain)node_ZMethyl and tert-ButylSyn-Periplanar(High Steric Compression)node_E->node_Z Isomerization(Acid/Base Catalysis)

Figure 1: Steric environments of E/Z enamine isomers. The Z-isomer experiences significant steric compression (

Comparative Analysis: C NMR Chemical Shifts

The distinction between E and Z isomers in enamines relies heavily on the


-gauche effect1

Diagnostic Data Table

Note: Values represent characteristic ranges for N-alkyl-N-(1-propenyl)amines in CDCl₃. Exact values may shift ±1-2 ppm depending on concentration and temperature.

Carbon PositionAssignment(E)-Isomer Shift (

)
(Z)-Isomer Shift (

)
Mechanistic Driver
C1 (

-carbon)

132.0 – 136.0 ppm 130.0 – 134.0 ppm Deshielded by Nitrogen; Z is slightly shielded due to disrupted conjugation.[1]
C2 (

-carbon)

96.0 – 102.0 ppm 92.0 – 98.0 ppm Primary Diagnostic: Shielded by resonance; Z is further shielded by steric compression.[1]
C3 (Methyl)

15.0 – 17.5 ppm 12.0 – 14.5 ppm Key Indicator: Significant upfield shift (~3 ppm) in Z due to

-effect with the tert-butyl group.
Quaternary C

50.0 – 52.0 ppm 50.0 – 52.0 ppm Minimal variation; generally insensitive to isomer geometry.[1]
t-Butyl Methyls

29.0 – 31.0 ppm 29.0 – 31.0 ppm Minimal variation.[1]
Validation via H NMR (Cross-Reference)

While



1
  • 
    -Isomer: 
    
    
    (Large trans coupling).[1]
  • 
    -Isomer: 
    
    
    (Smaller cis coupling).[1]

Mechanistic Insight: Why the Shifts Differ

Understanding the causality behind these shifts ensures correct interpretation of experimental data.

  • Resonance Shielding (The Enamine Effect): The nitrogen lone pair donates electron density into the

    
    -system (
    
    
    ), creating a resonance hybrid where the
    
    
    -carbon (C2) carries partial negative charge. This makes C2 significantly shielded (upfield, <100 ppm) compared to a standard alkene (~120 ppm).[1]
    • Observation: If the bulky tert-butyl group forces the nitrogen out of planarity (more likely in the Z-isomer), resonance is reduced, which should deshield C2.[1] However, the steric compression effect dominates, keeping C2 upfield.

  • Steric Compression (

    
    -Effect): 
    In the (Z)-isomer , the C3 methyl group and the nitrogen substituent (tert-butyl) are on the same side.[1] The electron clouds of the C3 hydrogens and the tert-butyl group repel, compressing the C-H bond electrons closer to the Carbon nucleus.
    
    • Result: This increased electron density around the nucleus shields the C3 carbon, shifting it upfield by 2–5 ppm relative to the E-isomer.[1]

Experimental Protocols

A. Synthesis of the Enamine (In Situ)

Secondary enamines are unstable and readily hydrolyze or tautomerize to the imine (

1

Reagents: tert-Butylamine (1.0 eq), Propanal (1.0 eq),

Workflow:

  • Preparation: In an NMR tube, dissolve tert-butylamine in

    
    .
    
  • Addition: Add propanal slowly at 0°C (exothermic reaction).

  • Dehydration: Add activated 4Å molecular sieves to drive the equilibrium from hemiaminal to imine/enamine.

  • Equilibration: Allow to stand for 30 mins at room temperature. The mixture will primarily be the imine (

    
    ), with the enamine  visible as minor isomers.[1]
    
B. NMR Acquisition Parameters

To resolve the minor enamine peaks from the dominant imine:

  • Relaxation Delay (D1): Set to >2.0 seconds to allow relaxation of quaternary carbons.

  • Scans (NS): High scan count (512–1024) is required to see the minor enamine tautomer

    
    C signals.
    
  • Temperature: Cooling the probe to -20°C can slow the tautomerization exchange, sharpening the distinct isomer signals.

C. Isomer Assignment Workflow

Use the following logic flow to assign your spectra:

AssignmentFlowStartAcquire 1H and 13C NMRCheckHCheck Olefinic Protons (1H)Region: 4.0 - 6.5 ppmStart->CheckHCouplingMeasure J-coupling (H-H)CheckH->CouplingLargeJJ > 12 HzCoupling->LargeJTransSmallJJ < 9 HzCoupling->SmallJCisAssignEAssign as (E)-IsomerLargeJ->AssignEAssignZAssign as (Z)-IsomerSmallJ->AssignZVerifyCVerify with 13C DataCheck Methyl (C3) ShiftAssignE->VerifyCAssignZ->VerifyCResultEExpect C3 ~16 ppm(Downfield)VerifyC->ResultEE-IsomerResultZExpect C3 ~13 ppm(Upfield)VerifyC->ResultZZ-Isomer

Figure 2: Logic flow for assigning E/Z stereochemistry using combined NMR data.

References

  • Stork, G., et al. (1963).[1] "Enamine Alkylation and Acylation." Journal of the American Chemical Society.[1] A foundational text on enamine reactivity and structure.[1]

  • Pretsch, E., et al. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. The authoritative reference for general

    
    C chemical shift prediction rules. [1]
    
  • Gomez-Sanchez, A., et al. (1986).[1] "Steric Effects in Enamines: NMR Study." Journal of the Chemical Society, Perkin Transactions 2.[1] Discusses the specific shielding effects in bulky enamines.

  • Hine, J., & Yeh, C. Y. (1967).[1] "Equilibrium in formation of enamines from secondary amines and acetone."[1] Journal of the American Chemical Society.[1] Validates the imine-enamine equilibrium thermodynamics.

Benchmarking Tert-butyl(prop-1-en-1-yl)amine Efficiency in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine (and its tautomeric imine precursor N-tert-butylpropanimine) represents a specialized class of sterically-directed nucleophiles . Unlike standard Stork enamines (derived from secondary amines like pyrrolidine), this system—often utilized as a metalloenamine (azaenolate)—leverages the massive steric bulk of the tert-butyl group to enforce extreme regiocontrol during C-C bond formation.

This guide benchmarks the efficiency of the tert-butyl(prop-1-en-1-yl)amine scaffold against industry-standard alternatives (Pyrrolidine Enamines and Silyl Enol Ethers), demonstrating its superior performance in kinetic


-alkylation  and mono-alkylation fidelity .

Technical Analysis: The Steric Steering Mechanism

The core efficiency of Tert-butyl(prop-1-en-1-yl)amine lies in its ability to solve the "Regioselectivity Problem" in ketone/aldehyde functionalization.

The Tautomeric System

While the CAS 1314991-39-3 refers to the enamine form (


), in solution, this species exists in equilibrium with its imine  tautomer (

). For high-efficiency C-C bond formation, the system is typically deprotonated to form a Lithium Azaenolate (Metalloenamine).
Mechanism of Regiocontrol ( Strain)

The tert-butyl group is the "steering wheel." When the imine is deprotonated (e.g., by LDA), it can form two isomers:

  • Kinetic (Terminal) Enolate: The double bond forms at the terminal methyl.[1] The tert-butyl group points away from the alkyl chain. (Favored)

  • Thermodynamic (Internal) Enolate: The double bond forms internally.[1] Severe

    
     strain  (allylic strain) occurs between the bulky tert-butyl group on the nitrogen and the alkyl group on the carbon. (Disfavored) 
    

This steric clash forces the formation of the terminal metalloenamine with >95:5 regioselectivity, a level of control difficult to achieve with standard ketones or smaller enamines.

Regioselectivity cluster_pathways Deprotonation Pathways Imine N-tert-Butyl Imine (Precursor) Base LDA / THF -78°C Imine->Base Kinetic Kinetic Metalloenamine (Terminal C=C) MINIMAL STERIC CLASH Base->Kinetic Favored (>95%) Thermo Thermodynamic Metalloenamine (Internal C=C) SEVERE A(1,3) STRAIN Base->Thermo Disfavored (<5%) Product Regioselective Alpha-Alkylation Kinetic->Product R-X Electrophile

Figure 1: The steric steering mechanism of N-tert-butyl metalloenamines favoring kinetic enolization.

Benchmarking Comparison

The following table compares the tert-butyl(prop-1-en-1-yl)amine system (via metalloenamine) against the two most common alternatives: Stork Enamines (Pyrrolidine) and Silyl Enol Ethers (Mukaiyama).

Comparative Efficiency Matrix
FeatureN-tert-Butyl Metalloenamine Stork Enamine (Pyrrolidine) Silyl Enol Ether (TMS)
Primary Utility Directed Kinetic Alkylation General Alkylation / MichaelLewis Acid Aldol / Alkylation
Regioselectivity Excellent (>95:5 Kinetic) Moderate (Favors less sub.)Good (Depends on synthesis)
Reactivity High (Anionic Nucleophile)Moderate (Neutral Nucleophile)Low (Requires Lewis Acid)
Mono-Alkylation High Fidelity (No Polyalkylation)Prone to PolyalkylationHigh Fidelity
Atom Economy Moderate (Auxiliary Recycled)High (Amine Recycled)Low (Si waste generated)
Operational Cost Low (Cheap Amine, LDA)Low (Cheap Amine)High (Silyl reagents, TiCl4)
Stability Transient (Generated in situ)Stable / IsolableStable / Isolable
Key Performance Indicators (KPIs)
  • Yield vs. Polyalkylation: Standard enolate alkylation often results in "polyalkylation" (adding two alkyl groups). The tert-butyl metalloenamine system suppresses this because the product imine is less acidic and more sterically hindered than the starting material, preventing a second deprotonation/alkylation event in the same pot.

  • Regiocontrol: In a benchmark alkylation of an unsymmetrical ketone derivative:

    • N-t-Bu System: 98% Terminal Alkylation.[1]

    • Pyrrolidine Enamine: ~70-80% Terminal Alkylation (often mixtures).[1]

    • Thermodynamic Enolate: <10% Terminal Alkylation.[1]

Experimental Protocol: High-Fidelity -Alkylation

Objective: Regioselective mono-alkylation of propanal (via N-tert-butyl derivative) with benzyl bromide.

Reagents
  • Substrate: Propanal (freshly distilled)

  • Auxiliary: tert-Butylamine (1.0 equiv)[2]

  • Base: LDA (Lithium Diisopropylamide) (1.1 equiv)

  • Electrophile: Benzyl Bromide (1.0 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • Dissolve propanal (10 mmol) in anhydrous ether/THF at 0°C.

    • Add tert-butylamine (10 mmol) and MgSO4 (drying agent). Stir for 2 hours.

    • Note: This forms N-tert-butylpropanimine. The equilibrium favors the imine, but the enamine tautomer is accessible. Filter off MgSO4.

  • Metalloenamine Generation (The "Active" Species):

    • Cool the imine solution to -78°C .

    • Add LDA (11 mmol) dropwise over 15 minutes.

    • Mechanism:[3][4][5][6][7][8] Deprotonation occurs at the

      
      -methyl group.[1] The bulky t-butyl group forces the lithium to coordinate in the least hindered orientation (Kinetic control).
      
    • Stir for 30 minutes at -78°C. The solution now contains the Lithium N-tert-butyl-1-propenylamide (the metalloenamine).

  • C-C Bond Formation:

    • Add Benzyl Bromide (10 mmol) slowly.

    • Allow the mixture to warm to 0°C over 2 hours.

    • Observation: The color typically shifts from yellow/orange (anion) to pale yellow.

  • Hydrolysis & Workup:

    • Quench with 1M HCl (aqueous). Stir vigorously for 1 hour.

    • Purpose: This hydrolyzes the imine bond, releasing the alkylated aldehyde and the tert-butylammonium salt.

    • Extract with ether, wash with brine, dry over Na2SO4.

  • Validation:

    • Analyze via 1H NMR . Look for the doublet of the

      
      -methyl group (indicating mono-alkylation) and integration of the benzyl protons.
      
    • Success Criteria: >90% yield of 2-methyl-3-phenylpropanal with <5% dialkylation.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low Regioselectivity Temperature too high during deprotonationEnsure internal temp stays <-70°C during LDA addition.
Polyalkylation Excess base or rapid warmingUse exact stoichiometry (1:1) of Base:Imine. Do not use excess base.[9]
Hydrolysis Failure Imine is sterically stableIncrease HCl concentration to 2M or reflux gently; t-butyl imines are robust.[1]
Low Yield Moisture contaminationImine anions are moisture sensitive.[1] Flame-dry all glassware.

References

  • Stork, G., & Dowd, S. R. (1963). A New Method for the Alkylation of Ketones and Aldehydes: The Metalloenamine Reaction. Journal of the American Chemical Society.[1] Link

    • Foundational text establishing the superiority of metalloenamines (imines + base)
  • Kwon, O. (2018). Phosphine-Catalyzed Organic Reactions: N-tert-Butyl Imines in Synthesis.[1] CRC Press.[1]

    • Details the steric parameters of N-tert-butyl groups in directing nucleophilic
  • Bergbreiter, D. E., & Newcomb, M. (1980). Chiral Metalloenamines: Alkylation and Asymmetric Induction.[1] Asymmetric Synthesis, Vol 2.[1]

    • Comparative data on regioselectivity ratios between t-butyl, isopropyl, and cyclohexyl imines.
  • Organic Syntheses, Coll. Vol. 6. Alkylation of Ester Enolates and Imines.[1]Link

    • Standard protocols for handling lithiated imine intermedi

Sources

Spectroscopic Differentiation of E and Z Isomers of Tert-butyl(prop-1-en-1-yl)amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tert-butyl(prop-1-en-1-yl)amine is a classic enamine characterized by an


 conjugated system. The restricted rotation around the 

double bond gives rise to [1]. Because the pharmacological and reactive profiles of enamines are highly dependent on their spatial arrangement, robust spectroscopic differentiation is critical for drug development professionals and synthetic chemists[1]. This guide objectively compares the primary analytical standard (

H NMR) against orthogonal techniques (FT-IR) and advanced chromatographic alternatives (GC-MS vs. GC-VUV), providing self-validating protocols for each.

Primary Analytical Method: H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating enamine stereochemistry. The differentiation relies heavily on the (


) of the vinylic protons[2].
Causality & Mechanism

The magnitude of


 is dictated by the , which correlates the coupling constant with the dihedral angle between the coupled protons[3].
  • E-Isomer (Trans): The vinylic protons are antiperiplanar (dihedral angle ~180°). This geometry maximizes orbital overlap for spin-spin coupling, typically yielding a

    
     of 13–18 Hz[3].
    
  • Z-Isomer (Cis): The protons are synperiplanar (dihedral angle ~0°), resulting in a (often 7–9 Hz specifically for enamines)[3][4].

Self-Validating Protocol

To ensure absolute trustworthiness, this protocol incorporates both an internal standard and a 2D spatial validation step.

  • Sample Preparation: Dissolve 5–10 mg of the enamine analyte in 0.6 mL of anhydrous

    
     (containing 0.03% v/v TMS as an internal chemical shift reference)[1]. Causality: The use of strictly anhydrous solvent is critical to  back to the corresponding aldehyde and secondary amine during acquisition[5].
    
  • 1D Acquisition: Acquire a standard 1D

    
    H NMR spectrum at 400 MHz or higher. Ensure a sufficient relaxation delay (d1 
    
    
    
    2s) to allow for accurate integration of the vinylic multiplets.
  • 2D NOESY Validation: To self-validate the 1D

    
     findings, [6]. The Z-isomer will exhibit a strong Nuclear Overhauser Effect (NOE) cross-peak between the two vinylic protons due to their spatial proximity. Conversely, the E-isomer will lack this specific cross-peak, instead showing an NOE between the C1 vinylic proton and the C3 methyl group[6].
    

Orthogonal Validation: FT-IR Spectroscopy

While NMR provides definitive connectivity, Fourier-Transform Infrared (FT-IR) spectroscopy serves as a rapid, orthogonal technique for isomer differentiation based on molecular vibrational modes.

Causality & Mechanism

The substitution pattern of the alkene dictates its[7].

  • E-Isomer: Possesses a highly symmetrical OOP bend that results in a[8].

  • Z-Isomer: Exhibits a fundamentally different dipole moment change during bending, shifting this absorption significantly lower to the 670–730 cm⁻¹ region[8].

Self-Validating Protocol
  • Background Calibration: Collect a background spectrum using a clean Attenuated Total Reflectance (ATR) crystal. Validate the instrument's wavenumber accuracy using a polystyrene calibration film (verifying the sharp 1601 cm⁻¹ peak).

  • Sample Analysis: Apply 1-2 drops of the neat liquid tert-butyl(prop-1-en-1-yl)amine directly to the ATR crystal. Ensure uniform coverage to maximize the signal-to-noise ratio.

  • Data Extraction: Analyze the 1000–600 cm⁻¹ fingerprint region. A dominant peak at ~970 cm⁻¹ confirms the E-isomer, while a peak near ~700 cm⁻¹ confirms the Z-isomer[7][8].

Chromatographic Alternatives: GC-MS vs. GC-VUV

When dealing with complex mixtures, spectroscopic techniques must often be coupled with chromatography.

  • GC-MS (Suboptimal): Gas chromatography can physically separate the E and Z isomers due to differences in boiling point and polarity. However, traditional Electron Ionization (EI) MS is often insufficient for definitive identification. Both isomers yield nearly identical fragmentation patterns (e.g., identical loss of the tert-butyl radical), making MS a low-confidence differentiator without pure reference standards.

  • GC-VUV (Superior): Gas Chromatography coupled with Vacuum Ultraviolet (VUV) spectroscopy is a highly effective alternative. VUV measures absorption in the 120–240 nm range, capturing distinct

    
     and 
    
    
    
    electronic transitions. The E and Z isomers exhibit unique, non-overlapping VUV absorbance cross-sections, allowing for unambiguous deconvolution even if chromatographic co-elution occurs.

Comparative Performance Summary

Analytical TechniqueTarget MetricE-Isomer (Trans)Z-Isomer (Cis)Diagnostic Confidence

H NMR (1D)

Coupling Constant
13–18 Hz6–12 HzAbsolute (Primary Standard)

H NMR (2D NOESY)
Spatial Correlation (NOE)C1-H

C3-CH

C1-H

C2-H
Absolute (Validation)
FT-IR Spectroscopy C-H Out-of-Plane Bend960–980 cm⁻¹670–730 cm⁻¹High (Orthogonal)
GC-MS (EI) Molecular FragmentationNon-specificNon-specificLow (Co-elution risk)
GC-VUV Electronic TransitionsUnique

Unique

High (Deconvolution)

Analytical Workflow Diagram

G Start Tert-butyl(prop-1-en-1-yl)amine Isomer Mixture NMR 1H NMR Spectroscopy (Primary Method) Start->NMR IR FT-IR Spectroscopy (Orthogonal Method) Start->IR J_Trans ³J_HH = 13-18 Hz (Trans Coupling) NMR->J_Trans Analyze Multiplets J_Cis ³J_HH = 6-12 Hz (Cis Coupling) NMR->J_Cis Analyze Multiplets IR_Trans C-H out-of-plane bend ~960-980 cm⁻¹ IR->IR_Trans Identify Bands IR_Cis C-H out-of-plane bend ~670-730 cm⁻¹ IR->IR_Cis Identify Bands E_Isomer E-Isomer (Trans) J_Trans->E_Isomer Z_Isomer Z-Isomer (Cis) J_Cis->Z_Isomer IR_Trans->E_Isomer IR_Cis->Z_Isomer

Figure 1: Analytical workflow for the spectroscopic differentiation of E and Z enamine isomers.

References

  • How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. URL: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. URL: [Link]

  • NMR and Computational Studies on the Reactions of Enamines. National Institutes of Health (PMC). URL: [Link]

  • Enamines - Master Organic Chemistry. Master Organic Chemistry. URL: [Link]

  • How can I differentiate between E and Z isomers of imine? ResearchGate. URL: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. URL: [Link]

  • Infrared (IR) Spectroscopy. Tikrit University. URL: [Link]

Sources

Safety Operating Guide

Tert-butyl(prop-1-en-1-yl)amine proper disposal procedures

[1]

Executive Summary & Core Directive

Tert-butyl(prop-1-en-1-yl)amine is a reactive enamine.[1] Upon contact with moisture or acid, it hydrolyzes rapidly to release tert-butylamine (corrosive, toxic, highly flammable) and propionaldehyde (highly flammable, volatile).[1]

The Golden Rule of Disposal: DO NOT dispose of this substance down the drain. DO NOT mix with aqueous acidic waste streams. DO maintain anhydrous conditions until final incineration or perform a controlled quench under inert gas.

Immediate Hazard Class:

  • RCRA Codes: D001 (Ignitable), D002 (Corrosive).[1]

  • Primary Risk: Exothermic hydrolysis releasing low-flashpoint volatiles.

Chemical Profile & Mechanism of Hazard

To handle this chemical safely, you must understand its decomposition pathway.[1] Unlike stable amines, this enamine is a "masked" ketone/aldehyde.[1]

The Hydrolysis Trap

The primary danger during disposal is accidental hydrolysis in a closed waste drum. If moisture enters a drum containing this enamine, the following reaction occurs:

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Why this matters:

  • Tert-butylamine: Flash point -9°C (approx). Corrosive to skin/eyes.[2]

  • Propionaldehyde: Flash point -40°C. Forms explosive vapor/air mixtures.

  • Exotherm: The reaction generates heat, which accelerates the vaporization of the products, pressurizing the container.[1]

Physical & Chemical Properties Table
PropertyValue / DescriptionNote
Physical State LiquidColorless to light yellow
Flash Point < 23°C (Estimated)Treat as High Flammability
Boiling Point ~120–130°CDecomposes before boiling if wet
Water Solubility Reacts/DecomposesDo not use water for cleanup
Incompatibilities Acids, Oxidizers, Water, Acid ChloridesViolent reaction with strong acids
Odor Amine-like / PungentIndicates hydrolysis (aldehyde smell)

Pre-Disposal Stabilization & Packaging

Self-Validating System: The integrity of your waste stream is validated by the absence of pressure buildup and heat.

Scenario A: Disposal of Pure Reagent (Preferred)

If you have expired or unused pure reagent, do not quench it. The safest route is to package it in its original state to avoid generating additional hazardous waste or heat.[1]

  • Container: Use the original container if intact. If not, transfer to a dry HDPE or glass container with a Teflon-lined cap.

  • Inerting: If possible, purge the headspace with Nitrogen or Argon before sealing to prevent atmospheric moisture ingress.[1]

  • Secondary Containment: Place the bottle in a sealable bag (Ziploc) with vermiculite to absorb any leaks.

Scenario B: Disposal of Reaction Mixtures

If the enamine is part of a reaction mixture (e.g., Stork Enamine Synthesis):

  • Solvent Compatibility: Ensure the solvent (e.g., THF, Toluene) is compatible with D001 waste.[1]

  • pH Check: If the mixture was subjected to workup, ensure the organic layer is neutral or slightly basic .

    • Why? Acidic organic layers will catalyze hydrolysis in the waste drum.

  • Drying: Dry the organic layer over

    
     or 
    
    
    before transferring to the waste container to remove suspended water droplets.

Step-by-Step Disposal Workflow

Waste Tagging & Labeling

Labeling must be explicit to prevent downstream accidents at the consolidation facility.

  • Chemical Name: Tert-butyl(prop-1-en-1-yl)amine (Enamine).[1]

  • Hazards: Flammable, Corrosive, Water-Reactive.[1]

  • Warning: "CONTAINS ENAMINE - DO NOT MIX WITH ACIDS OR WATER."

The Logic Flow (Decision Tree)

DisposalFlowStartWaste Generation:Tert-butyl(prop-1-en-1-yl)amineCheckStateIs it Pure/Reagent Grade?Start->CheckStatePurePkgPackage in Originalor Dry HDPE/GlassCheckState->PurePkgYesCheckpHCheck pH of MixtureCheckState->CheckpHNo (Mixture)InertPurge Headspace with N2/Ar(Prevent Hydrolysis)PurePkg->InertLabelLabel: D001, D002'Water Reactive Enamine'Inert->LabelNeutralizeNeutralize with Triethylamine(Target pH 7-9)CheckpH->NeutralizeAcidicDryDry over MgSO4/Na2SO4CheckpH->DryNeutral/BasicNeutralize->DryDry->LabelSegregateSegregate from ACIDSand OXIDIZERSLabel->SegregateFinalShip for IncinerationSegregate->Final

Figure 1: Decision logic for segregating and packaging enamine waste to prevent accidental hydrolysis.

Emergency Response Procedures

Spills (Outside Fume Hood)[1]
  • Evacuate: Immediate area. The vapors (propionaldehyde) are highly flammable.

  • Ignition Sources: Cut all power to hot plates/stirrers.

  • PPE: Butyl rubber gloves are preferred. Nitrile provides only splash protection against the amine breakdown product.

  • Absorb: Use a dry absorbent (Vermiculite or Sand). DO NOT use paper towels (high surface area + flammability = fire risk).

  • Disposal of Spill Debris: Scoop into a container, cover with oil-dry, and label as hazardous solid waste.[1]

Skin/Eye Contact[1][5]
  • Eyes: Rinse immediately for 15 minutes.[3] The amine is caustic and can cause corneal damage.

  • Skin: Wash with soap and water.[4] Do not use solvent (ethanol/acetone) as this may increase dermal absorption.

Regulatory Compliance (RCRA)[1][7][8]

For US-based laboratories, adherence to EPA standards is mandatory.[1]

  • Characteristic Waste:

    • D001 (Ignitable): Flash point < 60°C.

    • D002 (Corrosive): Aqueous pH > 12.5 (Potential for the amine product).

  • Listed Waste:

    • While this specific enamine is not U-listed, its decomposition product Propionaldehyde is U194 (if discarded pure), and Tert-butylamine is highly toxic.[1]

    • Best Practice: Manage as a satellite accumulation container until pickup.[5]

References

  • Sigma-Aldrich. (2025). Safety Data Sheet: Tert-Butylamine. Link[1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Link

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Link

  • PubChem. (2024). Propionaldehyde Compound Summary. Link

Personal protective equipment for handling Tert-butyl(prop-1-en-1-yl)amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Overview: The "Dual-Hazard" Profile

Tert-butyl(prop-1-en-1-yl)amine is an enamine. To handle this chemical safely, you must understand not just what it is, but what it becomes.

Enamines are hydrolytically unstable. Upon contact with atmospheric moisture, this compound hydrolyzes to release Tert-butylamine and Propanal . Therefore, your safety protocols must defend against two distinct hazard profiles simultaneously:

  • The Enamine (Precursor): Flammable, skin irritant, moisture-sensitive.[1]

  • The Hydrolysis Products (breakdown):

    • Tert-butylamine:[1][2][3][4][5]Highly Corrosive (Cat 1A) , Toxic, and Extremely Flammable (Flash point < 0°C).

    • Propanal: Flammable and respiratory irritant.[1]

Critical Directive: Treat this compound with the rigor reserved for pyrophoric or highly corrosive amines . Standard "lab basics" (lab coat + thin nitrile gloves) are insufficient and dangerous for prolonged handling.

The Hierarchy of Defense: PPE Selection

Do not rely on generic safety charts. The following selection is based on permeation data for small aliphatic amines, which are known to diffuse rapidly through standard glove materials.

Glove Selection Matrix (Permeation Resistance)
MaterialBrand ExamplesEstimated BreakthroughUse Case
Laminate (EVOH/PE) Silver Shield™, 4H™> 480 minsMANDATORY for spill cleanup, equipment maintenance, or direct immersion.
Heavy Butyl Rubber Butyl-Chem™> 60 minsAcceptable for heavy handling if tactile sensitivity is less critical.
Nitrile (Disposable) Standard Lab Nitrile< 6 mins Splash Protection ONLY. Must be doubled. If splashed, remove immediately.[1]
Latex GenericImmediate Failure DO NOT USE. No protection against amines.

Expert Insight: Small amines like tert-butylamine (the breakdown product) act as "molecular solvents" for nitrile rubber, swelling and permeating it almost instantly. Never trust a single layer of disposable nitrile gloves for this chemistry.

Visual Logic: PPE Decision Tree

PPE_Decision_Tree Start Task Assessment OpenSystem Is the system open to air? (Pouring, Quenching, Cleaning) Start->OpenSystem ClosedSystem Is the system closed? (Cannula transfer, Syringe) Start->ClosedSystem FullPPE REQUIRED: 1. Fume Hood (Sash Low) 2. Laminate Gloves (Silver Shield) 3. Face Shield + Goggles 4. FR Lab Coat OpenSystem->FullPPE StdPPE REQUIRED: 1. Fume Hood 2. Double Nitrile Gloves 3. Safety Glasses 4. FR Lab Coat ClosedSystem->StdPPE Splash Splash Event? StdPPE->Splash Action 1. Remove Gloves Immediately 2. Wash Hands (15 min) 3. Re-glove Splash->Action YES

Figure 1: Decision logic for selecting Personal Protective Equipment based on exposure risk.

Engineering Controls & Operational Setup

PPE is the last line of defense. Engineering controls are the first.

  • Inert Atmosphere (Crucial):

    • This material must be stored and handled under Argon or Nitrogen .

    • Use a Schlenk line or Glovebox for all transfers.

    • Why? Oxygen causes slow oxidation; Moisture causes rapid hydrolysis, generating heat and pressure in sealed vials.

  • Ventilation:

    • Fume Hood: Mandatory. Face velocity must be verified >100 fpm.

    • Scrubbing: If generating large quantities of amine vapors (e.g., during rotovap), use an acid trap (dilute HCl) on the vacuum exhaust to neutralize escaping amines.

  • Static Control:

    • Ground all metal containers during transfer. The flash point of the hydrolysis product (t-butylamine) is approx -38°C. Static discharge can easily ignite vapors.

Standard Operating Procedure (SOP): Inert Liquid Transfer

Objective: Transfer Tert-butyl(prop-1-en-1-yl)amine from a Sure/Seal™ bottle to a reaction vessel without exposure to air or moisture.

Method: Positive Pressure Cannula Transfer
  • Preparation:

    • Dry all glassware in an oven (>120°C) for 2 hours.

    • Purge reaction flask with Argon for 15 mins.

    • Secure the reagent bottle with a clamp.

  • The Transfer:

    • Insert a low-pressure inert gas line (needle) into the reagent bottle septum to create positive pressure.

    • Insert a double-tipped needle (cannula) first into the reagent bottle, then into the receiving flask.

    • Lower the cannula tip into the liquid in the reagent bottle.

    • Observation: The pressure differential will push the liquid through the cannula.

  • Termination:

    • Lift the cannula tip above the liquid level to stop flow.

    • Remove the cannula from the receiving flask first, then the reagent bottle.

    • Immediately place the cannula tip into a beaker of dilute acetic acid or acetone to quench residual enamine.

Visual Workflow: Cannula Transfer Logic

Cannula_Transfer Step1 Step 1: Pressurize Source Bottle (Argon) Step2 Step 2: Insert Cannula (Source -> Receiver) Step1->Step2 Step3 Step 3: Transfer (Liquid flows by pressure) Step2->Step3 Step4 Step 4: Stop Flow (Lift Cannula to Headspace) Step3->Step4 Step5 Step 5: Quench (Cannula into Dilute Acid) Step4->Step5

Figure 2: Sequential workflow for air-sensitive liquid transfer to prevent hydrolysis and exposure.

Emergency Response & Waste Management

Spill Cleanup (Small Scale < 50 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield/Laminate gloves and a respirator.

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand). Do not use paper towels (amines can react exothermically with cellulose or ignite).

  • Neutralize: Treat the absorbed material with a dilute solution of Acetic Acid or Sodium Bisulfate to neutralize the amine functionality.

  • Collect: Scoop into a hazardous waste bag labeled "Flammable Corrosive Toxic."

Disposal Protocol
  • NEVER pour down the sink. Enamines hydrolyze to toxic amines that are regulated pollutants.

  • Quenching: Before disposal, slowly add the enamine to a stirred solution of dilute HCl or H2SO4 in an ice bath. This hydrolyzes the enamine and converts the volatile t-butylamine into a non-volatile ammonium salt.

  • Binning: Dispose of the resulting aqueous/organic mixture in the High BTU / Organic Waste stream.

References & Authority

  • Sigma-Aldrich. Safety Data Sheet: Tert-Butylamine (Hydrolysis Product). Retrieved from (Verifies Class 1A Corrosivity and Flammability).

  • Ansell Healthcare. Chemical Permeation & Degradation Guide (8th Ed). (Verifies rapid breakthrough of amines in Nitrile vs. Laminate).

  • Master Organic Chemistry. Chemistry of Enamines: Hydrolysis and Reactivity. Retrieved from (Verifies moisture sensitivity).

  • University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from .

Sources

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